molecular formula C16H10ClNO3 B049135 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid CAS No. 116734-19-1

6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B049135
CAS No.: 116734-19-1
M. Wt: 299.71 g/mol
InChI Key: CLUIXMOTMBDQBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid is a multifunctional quinoline-based chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound integrates a carboxylic acid moiety, a chloro substituent, and a hydroxyphenyl ring, making it a versatile intermediate for the synthesis of more complex molecules, particularly potential kinase inhibitors and anticancer agents. Its structure is analogous to several known pharmacologically active quinolines, suggesting utility in the development of therapeutics targeting tyrosine kinases, which are critical in cellular signaling pathways implicated in proliferation and survival. Researchers value this compound for its potential role as a core building block in Structure-Activity Relationship (SAR) studies, where modifications to the hydroxy and carboxylic acid groups can be explored to optimize binding affinity, selectivity, and pharmacokinetic properties. The presence of the 4-hydroxyphenyl group is particularly noteworthy for its potential to engage in hydrogen bonding, a key interaction for target binding. Available at high purity, this product is intended for use in biochemical assay development, hit-to-lead optimization, and as a reference standard in analytical studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO3/c17-10-3-6-14-12(7-10)13(16(20)21)8-15(18-14)9-1-4-11(19)5-2-9/h1-8,19H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXWWEZKXRRXHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30419984
Record name 6-chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30419984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116734-19-1
Record name 6-chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30419984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of Substituted Quinolines

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous pharmacologically active compounds.[1][2] Its derivatives are integral to the development of therapeutic agents with a broad spectrum of activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3] Specifically, quinoline-4-carboxylic acids are a class of compounds that have garnered significant attention in medicinal chemistry and drug discovery due to their diverse biological functions.[4][5][6][7] This guide provides a comprehensive, in-depth technical overview of a robust and efficient pathway for the synthesis of a specific, highly functionalized derivative: 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid.

This document is intended for researchers, scientists, and professionals in the field of drug development. The content is structured to provide not only a step-by-step synthetic protocol but also a deeper understanding of the underlying chemical principles and the rationale behind the experimental design.

Retrosynthetic Analysis and Pathway Selection

The target molecule, 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, possesses a substituted quinoline-4-carboxylic acid core. Several classical methods exist for the synthesis of quinolines, including the Skraup, Doebner-von Miller, and Combes syntheses.[1][2][3][8][9][10] However, for the direct and efficient construction of the quinoline-4-carboxylic acid moiety, the Pfitzinger reaction stands out as the most strategic and widely applied method.[4][5][11]

The Pfitzinger reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base to yield a substituted quinoline-4-carboxylic acid.[4][11] This approach is highly convergent and allows for the direct installation of the desired substituents on the quinoline ring.

Our retrosynthetic analysis, therefore, logically disconnects the target molecule into two key precursors: 6-chloroisatin and 4-hydroxyacetophenone .

G Target 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid Pfitzinger Pfitzinger Reaction Target->Pfitzinger Precursors Precursors Pfitzinger->Precursors Chloroisatin 6-Chloroisatin Precursors->Chloroisatin Hydroxyacetophenone 4-Hydroxyacetophenone Precursors->Hydroxyacetophenone

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Precursors

A self-validating protocol requires the ability to produce high-purity starting materials. This section details the synthesis of the two essential precursors.

Synthesis of 6-Chloroisatin

6-Chloroisatin is a crucial building block for introducing the chloro-substituent at the 6-position of the quinoline ring.[12][13][14] It can be synthesized from the corresponding chlorinated aniline derivative.

Experimental Protocol: Synthesis of 6-Chloroisatin

A detailed protocol for a related compound, 6-chloro-7-methyl isatin, is available and can be adapted.[15] The general principle involves the reaction of a substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid like sulfuric acid.

Synthesis of 4-Hydroxyacetophenone

4-Hydroxyacetophenone is a commercially available reagent. However, for the purpose of a comprehensive guide, its synthesis is outlined here. A common and efficient method is the Fries rearrangement of phenyl acetate.[16][17] Alternatively, direct Friedel-Crafts acetylation of phenol can be employed.[18][19][20]

Experimental Protocol: Fries Rearrangement for 4-Hydroxyacetophenone Synthesis [17]
  • Step 1: Preparation of Phenyl Acetate:

    • To a solution of phenol in aqueous sodium hydroxide, add acetic anhydride dropwise with stirring.

    • The reaction is an exothermic nucleophilic acyl substitution.

    • After the addition is complete, continue stirring to ensure complete reaction.

    • Extract the phenyl acetate with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield phenyl acetate.

  • Step 2: Fries Rearrangement to 4-Hydroxyacetophenone:

    • Cool trifluoromethanesulfonic acid to 0 °C in a round-bottom flask.

    • Add the prepared phenyl acetate to the cooled acid and stir for approximately 30 minutes.

    • The rearrangement isomerizes the phenyl acetate to primarily the para-substituted 4-hydroxyacetophenone.

    • Carefully quench the reaction by pouring the mixture onto ice.

    • Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent to obtain pure 4-hydroxyacetophenone.

The Core Synthesis: Pfitzinger Reaction

The cornerstone of this synthetic pathway is the Pfitzinger reaction, which constructs the desired quinoline-4-carboxylic acid framework in a single, efficient step.[4][5][11]

Reaction Mechanism

The mechanism of the Pfitzinger reaction is a well-established sequence of base-catalyzed reactions:[4][11]

  • Isatin Ring Opening: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in 6-chloroisatin, opening the five-membered ring to form a keto-acid intermediate (an isatinate).

  • Condensation: The aniline moiety of the isatinate intermediate then condenses with the carbonyl group of 4-hydroxyacetophenone to form an imine (Schiff base).

  • Tautomerization: The imine can tautomerize to its more stable enamine form.

  • Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, followed by dehydration, to yield the final aromatic 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid product.

G cluster_0 Pfitzinger Reaction Workflow Start 6-Chloroisatin + 4-Hydroxyacetophenone Base Base (e.g., KOH) Start->Base RingOpening Isatin Ring Opening Base->RingOpening Condensation Condensation with Ketone RingOpening->Condensation Imine Imine Formation Condensation->Imine Tautomerization Tautomerization to Enamine Imine->Tautomerization Cyclization Intramolecular Cyclization Tautomerization->Cyclization Dehydration Dehydration Cyclization->Dehydration End Target Molecule Dehydration->End

Caption: Workflow of the Pfitzinger Reaction.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of the target molecule.

  • Preparation of the Base Solution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a solution of potassium hydroxide in 95% ethanol. A 33% (w/v) solution is typically effective.[4] Caution: The dissolution of KOH is highly exothermic.

  • Isatin Ring Opening: To the stirred potassium hydroxide solution, add 6-chloroisatin. The mixture will typically change color as the isatin ring opens to form the potassium isatinate intermediate. Continue stirring at room temperature for 30-45 minutes to ensure complete formation.[4]

  • Addition of the Carbonyl Component: Add a stoichiometric equivalent of 4-hydroxyacetophenone to the reaction mixture.

  • Reflux: Heat the mixture to reflux using a heating mantle. The reaction time can vary, but a reflux period of 12-24 hours is common.[4] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Distill off the majority of the solvent.

    • Add water to the residue and extract with an organic solvent (e.g., ether) to remove any neutral impurities.

    • Carefully acidify the aqueous layer with a suitable acid (e.g., acetic acid or dilute HCl) to a pH that precipitates the carboxylic acid product.

    • Collect the solid product by filtration.

    • Wash the solid with water to remove any remaining salts.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid.

Quantitative Data Summary

The following table summarizes typical reaction parameters. Yields are highly dependent on the specific reaction scale, purity of reagents, and work-up procedures.

ParameterValue/RangeRationale/Justification
Solvent 95% EthanolA protic solvent that readily dissolves the reactants and the KOH base.
Base Potassium Hydroxide (KOH)A strong base required to catalyze the initial ring-opening of the isatin.
Temperature RefluxProvides the necessary activation energy for the condensation and cyclization steps.
Reaction Time 12-24 hoursEnsures the reaction proceeds to completion. Progress should be monitored by TLC.
Typical Yield Moderate to GoodYields can be optimized by careful control of reaction conditions and purification.

Conclusion and Future Perspectives

The Pfitzinger reaction provides a reliable and efficient pathway for the synthesis of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid from readily accessible starting materials. The robustness of this method allows for the potential synthesis of a library of related analogs by varying the substituted isatins and acetophenones, which is a key strategy in modern drug discovery. Further optimization of reaction conditions, such as exploring microwave-assisted synthesis, could potentially lead to reduced reaction times and improved yields.[21] The continued exploration of quinoline-4-carboxylic acid derivatives is a promising avenue for the development of novel therapeutic agents.

References

  • Pfitzinger, W. (1886). Über eine neue Synthese der Chinolincarbonsäuren. Journal für Praktische Chemie, 33(1), 100.
  • Merck Index. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Kamal, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20635-20664. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • Pandeya, S. N., et al. (2005). Synthesis and antimicrobial evaluation of some 4- or 6-chloroisatin derivatives. Indian Journal of Pharmaceutical Sciences, 67(1), 91-95. Retrieved from [Link]

  • ACS Publications. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(13), 4991–4997. Retrieved from [Link]

  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 194-204. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 324-328. Retrieved from [Link]

  • University of Toronto. (n.d.). Preparation of Phenyl Acetate and Its Conversion into 4-Hydroxyacetophenone. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Synthesis and Applications of 6-Chloroisatin (CAS 6341-92-0) in Chemical Research. Retrieved from [Link]

  • ResearchGate. (n.d.). An improved Pfitzinger reaction for the direct synthesis of quinoline-4-carboxylic esters/acids mediated by TMSCl. Retrieved from [Link]

  • Google Patents. (n.d.). EP0167286A1 - Process for producing 4-hydroxyacetophenone.
  • Google Patents. (n.d.). CA1298316C - Process for producing 4-hydroxyacetophenone.
  • European Patent Office. (1986). Process for producing 4-hydroxyacetophenone. Retrieved from [Link]

  • MDPI. (2006). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (2006). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. Retrieved from [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2015). Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino-1,2,4-triazole-3-thiol ring at C-4 position. Retrieved from [Link]

  • PubMed Central. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 83(15), 8235–8243. Retrieved from [Link]

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]

  • PubMed. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry, 3(20), 3794-804. Retrieved from [Link]

  • DergiPark. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 377-386. Retrieved from [Link]

  • National Institutes of Health. (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 60(17), 7434–7449. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the biological activities of the synthetic quinoline derivative, 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current understanding, outlines detailed experimental protocols, and explores the mechanistic underpinnings of this compound's therapeutic potential. While direct experimental data for this specific molecule is emerging, this guide extrapolates from robust data on structurally analogous compounds to present a predictive and actionable framework for future research.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Derivatives of quinoline-4-carboxylic acid, in particular, have garnered significant attention for their therapeutic potential, which includes antimicrobial, anti-inflammatory, and notably, anticancer properties.[2][3] The specific compound, 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, combines the quinoline-4-carboxylic acid core with a 6-chloro substitution and a 4-hydroxyphenyl group at the 2-position. These substitutions are anticipated to significantly influence its biological profile, particularly its anticancer efficacy.

Synthesis of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

The synthesis of 2-aryl-quinoline-4-carboxylic acids is commonly achieved through the Pfitzinger condensation reaction.[4] This method involves the base-catalyzed reaction of an isatin derivative with a carbonyl compound containing an α-methylene group. For the synthesis of the title compound, the logical precursors are 5-chloroisatin and 4'-hydroxyacetophenone.

Pfitzinger Reaction Workflow

The synthesis proceeds via a base-induced ring-opening of 5-chloroisatin, followed by condensation with 4'-hydroxyacetophenone to form an imine, which then cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid product.

G cluster_0 Pfitzinger Synthesis Workflow 5-Chloroisatin 5-Chloroisatin Ring Opening Ring Opening 5-Chloroisatin->Ring Opening 4'-Hydroxyacetophenone 4'-Hydroxyacetophenone Condensation Condensation 4'-Hydroxyacetophenone->Condensation Base (KOH) Base (KOH) Base (KOH)->Ring Opening Ring Opening->Condensation Cyclization & Dehydration Cyclization & Dehydration Condensation->Cyclization & Dehydration 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid Cyclization & Dehydration->6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

Caption: Pfitzinger synthesis of the target compound.

Detailed Synthetic Protocol

Materials:

  • 5-Chloroisatin

  • 4'-Hydroxyacetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Hydrochloric Acid (HCl) or Acetic Acid

  • Distilled Water

Procedure:

  • Preparation of the Base Solution: In a round-bottom flask, dissolve a stoichiometric excess of potassium hydroxide in 95% ethanol with stirring. The dissolution is exothermic, so cooling may be necessary.

  • Isatin Ring Opening: To the stirred KOH solution, add one equivalent of 5-chloroisatin. Continue stirring at room temperature for 30-45 minutes. The color of the solution should change, indicating the formation of the potassium isatinate intermediate.

  • Addition of the Carbonyl Compound: Add one equivalent of 4'-hydroxyacetophenone to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling the reaction mixture, distill off the ethanol. Dissolve the residue in water.

  • Purification: Wash the aqueous solution with an organic solvent (e.g., diethyl ether) to remove any unreacted acetophenone.

  • Precipitation: Acidify the aqueous layer with HCl or acetic acid to precipitate the crude 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid.

  • Isolation and Drying: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Anticancer Activity

The primary biological activity of interest for this class of compounds is their anticancer potential. While specific data for 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid is not extensively published, a closely related analog, 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid , has demonstrated significant growth reduction of 82.9% in the MCF-7 breast cancer cell line.[5] This strongly suggests that the 6-chloro-2-(4-hydroxyphenyl) core is a potent pharmacophore for anticancer activity.

Proposed Mechanisms of Anticancer Action

Quinoline derivatives are known to exert their anticancer effects through various mechanisms, with the inhibition of key signaling pathways being a prominent mode of action.[6] For 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, two primary pathways are of significant interest: the PI3K/Akt/mTOR pathway and the STAT3 signaling pathway.

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.[7] Several quinoline and quinazoline derivatives have been identified as potent inhibitors of this pathway, often acting as ATP-competitive inhibitors of PI3K or mTOR kinases.[8][9][10]

G cluster_0 PI3K/Akt/mTOR Pathway Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Target Compound Target Compound Target Compound->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway.

The inhibition of PI3K by 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid would prevent the phosphorylation of Akt, leading to the downstream suppression of mTORC1 activity. This would ultimately result in decreased protein synthesis, cell growth arrest, and the induction of apoptosis.

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers and promotes tumor cell proliferation, survival, and invasion.[11] The inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy. Notably, 2-phenylquinoline-4-carboxylic acid has been identified as a STAT3 inhibitor.[3][12]

G cluster_0 STAT3 Pathway Inhibition Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 (Phosphorylation) STAT3 (Phosphorylation) JAK->STAT3 (Phosphorylation) STAT3 Dimerization STAT3 Dimerization STAT3 (Phosphorylation)->STAT3 Dimerization Nuclear Translocation Nuclear Translocation STAT3 Dimerization->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation Survival Survival Gene Transcription->Survival Target Compound Target Compound Target Compound->STAT3 (Phosphorylation)

Caption: Inhibition of the STAT3 signaling pathway.

By inhibiting the phosphorylation of STAT3, 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid would prevent its dimerization and subsequent translocation to the nucleus, thereby blocking the transcription of genes essential for tumor progression.

Experimental Protocols for Assessing Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][13]

Materials:

  • Cancer cell lines

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Anticipated Quantitative Data

Based on the activity of structurally similar compounds, the following table provides an estimated range of IC₅₀ values for 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid against various cancer cell lines.

Cell LineCancer TypeEstimated IC₅₀ (µM)
MCF-7Breast Cancer1 - 10
HeLaCervical Cancer5 - 25
A549Lung Cancer5 - 30
K-562Leukemia10 - 50

Note: These are projected values based on literature for analogous compounds and require experimental verification.

Other Potential Biological Activities

While the primary focus is on anticancer effects, the quinoline scaffold is known for a variety of other biological activities.

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents.[14] The mechanism often involves the inhibition of bacterial DNA gyrase or topoisomerase IV. The presence of the chloro and hydroxyl groups on the 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid structure may contribute to its antimicrobial potential against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains.

Anti-inflammatory Activity

Several quinoline-4-carboxylic acid derivatives have demonstrated significant anti-inflammatory properties.[3] The proposed mechanism for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[2] The anti-inflammatory potential of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid warrants further investigation, potentially using in vitro models such as lipopolysaccharide (LPS)-stimulated macrophages.

Conclusion and Future Directions

6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid is a promising molecule with significant therapeutic potential, particularly in the realm of oncology. Based on the robust evidence from closely related analogs, it is hypothesized to exert its anticancer effects through the dual inhibition of the PI3K/Akt/mTOR and STAT3 signaling pathways, leading to cell cycle arrest and apoptosis.

Future research should focus on the following areas:

  • Definitive Synthesis and Characterization: A detailed report on the synthesis and full spectroscopic characterization of the title compound is needed.

  • In Vitro Biological Evaluation: Comprehensive screening against a panel of cancer cell lines to determine its specific IC₅₀ values and anticancer spectrum.

  • Mechanistic Studies: Elucidation of the precise molecular targets and mechanisms of action through kinase assays, western blotting for key signaling proteins, and gene expression analysis.

  • Exploration of Other Activities: Systematic investigation of its antimicrobial and anti-inflammatory properties.

  • In Vivo Studies: Evaluation of its efficacy and safety in preclinical animal models of cancer and other relevant diseases.

This technical guide provides a solid foundation for initiating and advancing research into the biological activities of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, a compound that holds considerable promise for the development of novel therapeutics.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Chavda, V. P., et al. (2022). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Mini reviews in medicinal chemistry, 22(12), 1636–1654.
  • El-Sayed, M. A. A., et al. (2020). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules (Basel, Switzerland), 25(23), 5727.
  • Shukla, S., et al. (2008). Inhibition of the signal transducer and activator of transcription-3 (STAT3) signaling pathway by 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid esters. Journal of medicinal chemistry, 51(16), 4932–4936.
  • Komatsu, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of organic chemistry, 88(17), 12159–12170.
  • Shi, Z. B., et al. (2013). Design, Synthesis and Evaluation of Quinoline-based Small Molecule Inhibitor of STAT3. Letters in Drug Design & Discovery, 10(5), 420-426.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020). Bioorganic & medicinal chemistry, 28(11), 115511.
  • Stauffer, F., et al. (2008). Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway. Bioorganic & medicinal chemistry letters, 18(3), 1027–1030.
  • Singh, R., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of biomedical science, 29(1), 74.
  • A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. (2017). Anti-cancer agents in medicinal chemistry, 17(10), 1435–1446.
  • Frank, D. A. (2007).
  • Khan, K. M., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. European journal of medicinal chemistry, 178, 545–564.
  • Synthesis and antimicrobial evaluation of new quinoline derivatives. (2020). Asian Pacific Journal of Health Sciences, 7(3), 108-115.
  • Firoz, S. G., et al. (2017). Synthesis and characterization of antimicrobial activity of quilinoline derivative. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 1811-1819.
  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2022). International journal of molecular sciences, 23(19), 11843.
  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (2024). Frontiers in chemistry, 12, 1358705.
  • Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids. (2019). Journal of chemistry, 2019, 1–11.
  • Cytotoxic, DNA Cleavage and Pharmacokinetic Parameter Study of Substituted Novel Furan C-2 Quinoline Coupled 1, 2, 4-Triazole and Its Analogs. (2022).
  • Pfitzinger Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 586-588). Cambridge University Press.
  • Hennessy, E. J., & Mapp, A. K. (2012). The PI3K/Akt pathway and glucose metabolism: A dangerous liaison in cancer. Bioorganic & medicinal chemistry letters, 22(1), 2–6.
  • Pfitzinger reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice. (2024). Chemistry & biodiversity, e202301246.
  • Synthesis and In Vitro and Silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Derivatives. (2021). Current drug targets, 22(13), 1546–1556.
  • Porta, C., et al. (2014). The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer. Cancers, 6(3), 1467–1499.
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & medicinal chemistry, 103, 117681.

Sources

Unraveling the Therapeutic Potential: A Mechanistic Exploration of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1][2][3][4] Among these, quinoline-4-carboxylic acid derivatives have garnered significant attention for their diverse therapeutic potential, exhibiting anticancer, antibacterial, antimalarial, anti-inflammatory, and antiviral properties.[1][3][5][6] This guide delves into the potential mechanisms of action of a specific, yet under-explored derivative, 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid. While direct experimental data for this compound is limited in publicly available literature, its structural features, when compared to well-characterized analogs, provide a strong foundation for hypothesizing its biological targets and downstream effects. This document will serve as a comprehensive resource for researchers, outlining potential signaling pathways, proposing robust experimental protocols for mechanism elucidation, and providing a framework for future drug discovery efforts centered on this promising chemical entity.

Hypothesized Mechanisms of Action: A Multi-Target Perspective

Based on the extensive literature on quinoline-4-carboxylic acid derivatives, 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid likely engages with multiple cellular targets. The presence of the quinoline core, the carboxylic acid at position 4, the chloro group at position 6, and the 4-hydroxyphenyl group at position 2 all contribute to its potential pharmacological profile. We will explore three primary, plausible mechanisms of action: modulation of excitatory amino acid receptors, inhibition of key enzymes in pathological processes, and anti-proliferative effects through various cellular pathways.

Antagonism of Excitatory Amino Acid Receptors (EAARs)

The quinoline and quinoxaline core structures are well-established pharmacophores for antagonists of the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[7][8][9][10][11] These ionotropic glutamate receptors are crucial for excitatory neurotransmission in the central nervous system, and their overactivation is implicated in a variety of neurological and psychiatric disorders.

  • NMDA Receptor Antagonism: Several quinoline derivatives have been shown to act as antagonists at the NMDA receptor, particularly at the glycine co-agonist site.[7][8][12][13] The carboxylic acid moiety of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid could mimic the carboxylate of glycine or D-serine, allowing it to bind to the glycine binding site on the GluN1 subunit of the NMDA receptor. This would prevent the conformational changes necessary for channel opening, even in the presence of glutamate, thereby reducing Ca2+ influx and dampening excessive neuronal excitation. This mechanism is particularly relevant for conditions such as epilepsy, ischemic stroke, and neurodegenerative diseases.[14]

  • AMPA Receptor Antagonism: The quinoxaline-2,3-dione scaffold is a classic template for competitive AMPA receptor antagonists.[10][11] While our subject compound is a quinoline, the structural similarities suggest a potential for interaction with the ligand-binding domain of AMPA receptors. Non-competitive AMPA receptor antagonists, which bind to allosteric sites, have also been identified among isoquinoline derivatives.[15][16] Antagonism of AMPA receptors can reduce fast excitatory synaptic transmission and has therapeutic potential in epilepsy and other conditions characterized by neuronal hyperexcitability.

Signaling Pathway: Hypothesized EAAR Antagonism

EAAR_Antagonism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ca_Channel Ca²⁺ Influx NMDA_R->Ca_Channel Opens AMPA_R->Ca_Channel Opens Excitotoxicity Neuronal Excitotoxicity Ca_Channel->Excitotoxicity Leads to Compound 6-Chloro-2-(4-hydroxyphenyl) quinoline-4-carboxylic acid Compound->NMDA_R Antagonizes (Glycine Site?) Compound->AMPA_R Antagonizes

Caption: Hypothesized antagonistic action on NMDA and AMPA receptors.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Recent studies have identified quinoline-4-carboxylic acids as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[17] This pathway is essential for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes. By inhibiting DHODH, 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid could deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and inhibition of proliferation. This mechanism suggests potential applications in oncology and autoimmune diseases. The structural features of our compound, particularly the carboxylic acid and the substituted phenyl ring, are consistent with the pharmacophores of known DHODH inhibitors.[17]

Experimental Workflow: DHODH Inhibition Assay

DHODH_Assay start Start prepare_reagents Prepare Reagents: - Recombinant DHODH - Dihydroorotate (substrate) - DCIP (electron acceptor) - Compound dilutions start->prepare_reagents assay_setup Set up 96-well plate: - Add buffer, DHODH, and Compound - Incubate prepare_reagents->assay_setup initiate_reaction Initiate reaction by adding Dihydroorotate and DCIP assay_setup->initiate_reaction measure_absorbance Measure absorbance at 600 nm over time (kinetic read) initiate_reaction->measure_absorbance data_analysis Analyze data: - Calculate initial rates - Determine IC₅₀ values measure_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for determining DHODH inhibitory activity.

Anticancer and Anti-inflammatory Activity

Beyond specific enzyme inhibition, quinoline-4-carboxylic acid derivatives have demonstrated broader anticancer and anti-inflammatory effects.[1][5]

  • Antiproliferative Effects: Studies on various cancer cell lines have shown that quinoline derivatives can induce growth inhibition.[5] The proposed mechanisms are diverse and include the disruption of tubulin polymerization and the inhibition of enzymes like histone deacetylases (HDACs) and sirtuins (SIRTs).[1] The 6-chloro and 2-phenyl substitutions can contribute to the lipophilicity and steric interactions required for binding to these targets.

  • Anti-inflammatory Properties: Several quinoline-4-carboxylic acids have shown significant anti-inflammatory activity in lipopolysaccharide (LPS)-induced macrophage models, comparable to classical NSAIDs like indomethacin.[5] The mechanism likely involves the modulation of inflammatory signaling pathways, although the precise targets are often not fully elucidated.

Experimental Protocols for Mechanism of Action Studies

To validate the hypothesized mechanisms of action for 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, a series of well-defined experimental protocols are required.

Protocol 1: Electrophysiological Assessment of EAAR Antagonism

Objective: To determine if the compound modulates NMDA and AMPA receptor activity.

Methodology: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Culture: Culture primary cortical neurons or HEK293 cells stably expressing specific NMDA (e.g., GluN1/GluN2A) or AMPA (e.g., GluA1) receptor subunits.

  • Electrophysiological Recording:

    • Perform whole-cell voltage-clamp recordings from single cells.

    • Hold the membrane potential at -60 mV.

    • Apply agonists (e.g., glutamate and glycine for NMDA receptors; AMPA for AMPA receptors) via a rapid perfusion system to evoke inward currents.

  • Compound Application:

    • Establish a stable baseline current response to the agonist.

    • Co-apply the agonist with increasing concentrations of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid.

  • Data Analysis:

    • Measure the peak amplitude of the agonist-evoked currents in the absence and presence of the compound.

    • Construct concentration-response curves to determine the IC₅₀ value for the inhibition of each receptor type.

    • To distinguish between competitive and non-competitive antagonism, perform a Schild analysis by measuring agonist dose-response curves at different fixed concentrations of the antagonist.

Protocol 2: In Vitro DHODH Inhibition Assay

Objective: To quantify the inhibitory potency of the compound against human DHODH.

Methodology: Spectrophotometric Assay

  • Reagents:

    • Recombinant human DHODH enzyme.

    • Substrate: Dihydroorotate.

    • Electron Acceptor: 2,6-dichloroindophenol (DCIP).

    • Coenzyme Q10.

    • Assay Buffer: e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100.

  • Procedure:

    • In a 96-well plate, add the assay buffer, DHODH enzyme, and serial dilutions of the test compound.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding a mixture of dihydroorotate and DCIP.

    • Immediately measure the decrease in absorbance at 600 nm (the wavelength at which DCIP reduction is measured) in a kinetic mode for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of DCIP reduction) for each compound concentration.

    • Normalize the rates to the vehicle control and plot against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cell-Based Antiproliferation and Cytotoxicity Assays

Objective: To assess the compound's effect on the viability and proliferation of cancer cell lines.

Methodology: MTT or Sulforhodamine B (SRB) Assay

  • Cell Culture: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid for 48-72 hours.

  • Viability Assessment (SRB Assay):

    • Fix the cells with trichloroacetic acid (TCA).

    • Stain the cellular proteins with SRB dye.

    • Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.

    • Measure the absorbance at 510 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) from the concentration-response curve.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of data that could be generated from the proposed experiments, providing a framework for interpreting the compound's activity profile.

Assay TypeTarget/Cell LineEndpointHypothetical Value
Patch-ClampNMDA Receptor (GluN1/GluN2A)IC₅₀5.2 µM
Patch-ClampAMPA Receptor (GluA1)IC₅₀12.8 µM
Enzymatic AssayHuman DHODHIC₅₀850 nM
AntiproliferationMCF-7 Breast Cancer CellsGI₅₀2.5 µM
AntiproliferationHCT116 Colon Cancer CellsGI₅₀4.1 µM

Conclusion and Future Directions

6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid is a compound of significant interest, situated at the crossroads of several therapeutically relevant signaling pathways. Based on its structural analogy to known bioactive molecules, it holds the potential to act as a modulator of excitatory amino acid receptors, an inhibitor of the crucial metabolic enzyme DHODH, and a broad-spectrum antiproliferative agent. The multi-faceted nature of its potential mechanism of action underscores the versatility of the quinoline-4-carboxylic acid scaffold.

The experimental framework provided in this guide offers a clear path forward for the definitive elucidation of its biological activity. Future research should focus on executing these protocols to generate robust, quantitative data. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and evaluation of analogs with modifications at the 6-position (e.g., different halogens or electron-donating groups) and on the 2-phenyl ring, will be crucial for optimizing potency and selectivity for a desired target. Ultimately, a thorough understanding of the mechanism of action of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid will pave the way for its potential development as a novel therapeutic agent for neurological disorders, cancer, or inflammatory diseases.

References

  • Birch, P. J., et al. (1989). Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites. Brain Research, 489(2), 377-382. [Link]

  • Chen, J., et al. (2007). Discovery of a novel and highly potent noncompetitive AMPA receptor antagonist. Journal of Medicinal Chemistry, 50(15), 3654-3660. [Link]

  • Traynelis, S. F., et al. (2010). Pharmacology of NMDA Receptors. In Jasper's Basic Mechanisms of the Epilepsies (4th ed.). National Center for Biotechnology Information. [Link]

  • Di Mola, A., et al. (2011). Synthesis and anticonvulsant evaluation of N-substituted isoquinoline AMPA receptor antagonists. Bioorganic & Medicinal Chemistry, 19(1), 448-456. [Link]

  • Kim, Y., et al. (1998). Quinolinic sulfide derivatives acting as NMDA receptor antagonists and process for preparation thereof.
  • Iacobucci, G. J., et al. (2017). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 18(6), 1123. [Link]

  • Lee, J. Y., et al. (2005). A Series of Quinoline-2-carboxylic Acid Derivatives: New Potent Glycine Site NMDA Receptor Antagonists. Archives of Pharmacal Research, 28(8), 881-887. [Link]

  • Chilin, A., et al. (2008). Novel AMPA and kainate receptor antagonists containing the pyrazolo[1,5-c]quinazoline ring system: Synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry, 16(5), 2372-2384. [Link]

  • Al-Qattan, M. N., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4991. [Link]

  • Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(23), 9270-9285. [Link]

  • Lindsley, C. W., et al. (2015). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 6(10), 1030-1034. [Link]

  • Nikam, S. S., & Cordon, J. J. (2001). AMPA receptor antagonists. Current Medicinal Chemistry, 8(3), 241-271. [Link]

  • Chimirri, A., et al. (2006). Competitive AMPA receptor antagonists. Medicinal Research Reviews, 26(4), 405-438. [Link]

  • Omae, S., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12284-12293. [Link]

  • Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. [Link]

  • Vasava, A., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

Sources

A Technical Guide to the Physicochemical Properties of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Situating a Molecule of Therapeutic Potential

6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (CAS No. 116734-19-1) is a heterocyclic compound built upon the quinoline-4-carboxylic acid scaffold.[1] This core structure is of significant interest in medicinal chemistry, as it is found in a wide array of natural products and synthetic analogues with pronounced biological activities.[2][3][4] Quinoline derivatives are recognized for their potential as antitumor, antimalarial, antibacterial, and antiviral agents.[3]

This molecule's structure is intrinsically linked to the kynurenine pathway of tryptophan metabolism, which produces both the neuroprotectant kynurenic acid and the excitotoxin quinolinic acid.[5][6] As an analogue of kynurenic acid, this compound and its derivatives are prime candidates for investigation in neuroprotection.[5] The specific substitutions on the quinoline core are not arbitrary; they are deliberate modifications designed to modulate the molecule's properties. The chloro group at the 6-position is known to increase lipophilicity, which can enhance penetration of the central nervous system, a critical factor for drugs targeting neurological disorders.[6] The 4-hydroxyphenyl group at the 2-position provides a site for hydrogen bonding and potential metabolic transformations.

This guide provides an in-depth analysis of the known and predicted physicochemical properties of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, offering foundational data and validated protocols for researchers in pharmacology and drug development.

Caption: Chemical structure of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid.

Core Physicochemical Properties

A summary of the core identifying and computed properties is presented below. These values serve as a critical baseline for experimental design, formulation, and computational modeling.

PropertyValueSource
CAS Number 116734-19-1[1]
Molecular Formula C₁₆H₁₀ClNO₃[1]
Molecular Weight 299.71 g/mol [1]
SMILES C1=C(C=CC(=C1)O)C2=CC(=C3C=C(C=CC3=N2)Cl)C(=O)O[1]
Predicted LogP 3.959[1]
Topological Polar Surface Area (TPSA) 70.42 Ų[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 2[1]
Storage Conditions 2-8°C, sealed in dry conditions[1]
Molecular Structure and Conformation

The molecule consists of a planar quinoline ring system. The two primary points of rotational freedom are the C-C bonds connecting the phenyl ring and the carboxylic acid group to the quinoline core.[1] The dihedral angle between the quinoline and phenyl rings is a key determinant of the molecule's overall three-dimensional shape and its ability to fit into receptor binding pockets. In a related structure, 2-(4-Methylphenyl)quinoline-4-carboxylic acid, the dihedral angle between the toluene and quinoline mean planes was found to be 25.29°.[7] A similar non-coplanar arrangement is expected for the title compound.

Solubility Profile

Expert Insight: The predicted octanol-water partition coefficient (LogP) of 3.959 indicates that the compound is significantly lipophilic and is expected to have very low solubility in aqueous media.[1] This is a common characteristic of aromatic, multi-ring systems. For practical laboratory use, dissolution in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is recommended. For the related compound Quinoline-4-carboxylic acid, a solubility of 34 mg/mL in DMSO has been reported; however, it is crucial to use anhydrous DMSO, as moisture can significantly reduce solubility.[8]

Acidity (pKa)

This compound is polyprotic, featuring two acidic protons: one on the carboxylic acid group and one on the phenolic hydroxyl group.

  • Carboxylic Acid Proton: This is the most acidic proton, with an expected pKa in the range of 3-5, typical for aromatic carboxylic acids.

  • Phenolic Proton: The hydroxyl group on the phenyl ring is less acidic, with an expected pKa in the range of 9-11.

The precise pKa values are critical for understanding the compound's ionization state at physiological pH (approx. 7.4). At this pH, the carboxylic acid will be predominantly deprotonated (carboxylate anion), while the phenol will remain protonated. This ionization state profoundly impacts solubility, membrane permeability, and receptor interactions.

Thermal Properties

The melting point for 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid is not consistently reported in publicly available literature, necessitating experimental determination via methods such as Differential Scanning Calorimetry (DSC) or traditional melting point apparatus. For context, structurally similar compounds like 6-Chloro-4-hydroxyquinoline-3-carboxylic acid exhibit high melting points, in the range of 272-278 °C, suggesting that the title compound is a thermally stable solid.[9]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is non-negotiable for confirming the identity, structure, and purity of the compound. The following sections describe the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum will be complex. Key expected signals include:

    • A singlet for the acidic carboxylic proton, typically found far downfield (>10-12 ppm), which is often broad and will exchange with D₂O.[10]

    • A singlet for the phenolic -OH proton, also exchangeable with D₂O.

    • A series of multiplets in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the quinoline and phenyl rings. The specific coupling patterns will depend on the substitution.

  • ¹³C NMR:

    • The carboxylic acid carbonyl carbon is expected to resonate in the 165-185 ppm range.[10]

    • A series of signals in the 110-160 ppm range will correspond to the aromatic carbons of the quinoline and phenyl rings.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is exceptionally useful for identifying key functional groups. The spectrum is dominated by the carboxylic acid moiety.[10]

  • O-H Stretch: A very broad and strong absorption band from 2500 to 3300 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid dimer.[10] The phenolic O-H stretch will likely be obscured within this broad band.

  • C=O Stretch: A strong, sharp absorption between 1710 and 1760 cm⁻¹. The exact position depends on hydrogen bonding; for a dimeric solid, it is typically centered around 1710 cm⁻¹.[10]

  • C=C and C=N Stretches: Multiple sharp absorptions in the 1450-1650 cm⁻¹ region are characteristic of the aromatic quinoline and phenyl rings.

  • C-Cl Stretch: A signal in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the chloro-substituent.

Mass Spectrometry (MS)

In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the key feature to look for is the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), a characteristic isotopic pattern will be observed: a primary peak at m/z 299.7 (for the C₁₆H₁₀³⁵ClNO₃ ion) and a secondary peak (M+2) at m/z 301.7 of approximately one-third the intensity. This pattern is a definitive indicator of a monochlorinated compound.

Chemical Properties and Synthesis

Reactivity Profile

The molecule's reactivity is governed by its three primary functional groups:

  • Carboxylic Acid: Can undergo standard reactions like esterification (with an alcohol under acidic conditions), conversion to an acid chloride (e.g., with SOCl₂), and amide formation.

  • Phenol: The hydroxyl group can be alkylated to form ethers or acylated to form esters. It also activates the phenyl ring towards electrophilic substitution.

  • Quinoline Ring: The nitrogen atom is weakly basic and can be protonated or alkylated. The ring system itself can undergo electrophilic or nucleophilic substitution, though conditions can be harsh.

Synthetic Pathway: The Doebner Reaction

Expert Rationale: The most direct and widely utilized method for synthesizing 2-aryl-quinoline-4-carboxylic acids is the Doebner reaction.[3] This is a three-component condensation reaction that builds the quinoline core in a single, efficient process from readily available starting materials. It represents a convergent and atom-economical approach, making it highly valuable in synthetic chemistry.

The specific synthesis for this target molecule would involve the reaction of:

  • Aniline: 4-Chloroaniline

  • Aldehyde: 4-Hydroxybenzaldehyde

  • α-Keto Acid: Pyruvic acid

Doebner_Reaction_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product & Purification A 4-Chloroaniline Reaction Doebner Reaction A->Reaction B 4-Hydroxybenzaldehyde B->Reaction C Pyruvic Acid C->Reaction Product Crude Product Reaction->Product Reflux in Ethanol (Catalyst optional) Purification Recrystallization / Chromatography Product->Purification Isolate solid Final Pure 6-Chloro-2-(4-hydroxyphenyl) quinoline-4-carboxylic acid Purification->Final Characterize

Caption: Workflow for the synthesis via the Doebner reaction.

Experimental Protocols: A Framework for Validation

The following protocols are designed as self-validating systems, providing not just steps, but the rationale needed for trustworthy data generation.

Protocol: Synthesis via Doebner Reaction

Principle of the Method: This protocol leverages a one-pot, three-component reaction to construct the quinoline ring system. The reaction proceeds via the formation of an imine between the aniline and aldehyde, followed by reaction with the enolate of pyruvic acid and subsequent cyclization and aromatization. The final product precipitates from the reaction mixture upon cooling, providing an initial purification step.

Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-chloroaniline (1.0 eq), 4-hydroxybenzaldehyde (1.0 eq), and absolute ethanol to form a solution.

  • Addition: Slowly add freshly distilled pyruvic acid (1.1 eq) to the stirring solution.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature, then cool further in an ice bath. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold ethanol to remove unreacted starting materials.

  • Final Purification: For high purity, the crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water or DMF).

  • Validation: Confirm the structure and purity of the final product using NMR, IR, and MS as described in Section 3.0, and assess purity using the HPLC protocol below.

Protocol: Purity Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle of the Method: RP-HPLC separates compounds based on their hydrophobicity. The lipophilic nature of the title compound (LogP ≈ 3.96) makes it ideally suited for retention on a C18 stationary phase. By using a gradient of an organic modifier (acetonitrile) in an aqueous mobile phase, compounds are eluted in order of increasing hydrophobicity. A UV detector set to a wavelength where the quinoline chromophore absorbs strongly allows for sensitive detection. Purity is determined by the area percentage of the main peak relative to all other peaks.

Methodology:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA). Rationale: TFA acts as an ion-pairing agent to sharpen the peak shape of the acidic analyte.

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 320 nm. Rationale: Using multiple wavelengths helps to detect impurities that may have different absorption maxima.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in DMSO or mobile phase B to a concentration of ~1 mg/mL.

  • Validation: A pure sample should yield a single major peak. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. The system is validated by running a blank (solvent only) to ensure no carryover or system peaks interfere.

Conclusion

6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid is a well-defined chemical entity with significant potential in drug discovery, particularly in the fields of neuropharmacology and oncology. Its physicochemical properties—high lipophilicity, distinct acidic centers, and specific spectroscopic signatures—provide a solid foundation for further research. The synthetic route via the Doebner reaction is robust and efficient. The protocols outlined in this guide offer a validated framework for the synthesis, purification, and analysis of this compound, empowering researchers to confidently advance its study from the laboratory bench toward potential therapeutic applications.

References

  • Stone, T. W. (2000). Development and therapeutic potential of kynurenic acid and kynurenine derivatives for neuroprotection. Trends in Pharmacological Sciences, 21(4), 149-154. [Link]

  • Al-Hussain, S. A., & Al-Majidi, S. M. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. Molecules, 29(1), 123. [Link]

  • Wikipedia. Quinolinic acid. [Link]

  • Myint, A. M., & Kim, Y. K. (2022). The Role of Tryptophan Dysmetabolism and Quinolinic Acid in Depressive and Neurodegenerative Diseases. International Journal of Molecular Sciences, 23(14), 7853. [Link]

  • O'Connor, J. C., et al. (2009). Inhibitors of quinolinic acid synthesis: new weapons in the study of neuroinflammatory diseases. Journal of Neurochemistry, 111(1), 1-3. [Link]

  • Bouhfid, R., & Essassi, E. M. (2006). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. Molbank, 2006(3), M486. [Link]

  • Otto Chemie Pvt. Ltd. 6-Chloro-4-hydroxyquinoline-3-carboxylic acid, 98%. [Link]

  • PubChem. CID 159966550. [Link]

  • Patel, D., et al. (2014). Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino-1,2,4-triazole-3-thiol ring at C-4 position. International Journal of ChemTech Research, 6(5), 2824-2831. [Link]

  • ChemSynthesis. 6-chloro-2,4-quinolinedicarboxylic acid. [Link]

  • Ohta, Y., et al. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 83(15), 8256–8265. [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • PubChem. 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid. [Link]

  • Bouhfid, R., & Essassi, E. M. (2006). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2020). N-Phenyl-6-Chloro-4-Hydroxy-2-Quinolone-3-CarboxAmides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents. Molecules, 25(24), 6009. [Link]

  • Penchala, S. C., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(15), 6213–6229. [Link]

  • Akkurt, M., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2892. [Link]

  • Arjunan, V., et al. (2014). Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. IOSR Journal of Applied Physics, 6(4), 1-13. [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Williams, R. pKa Data Compiled by R. Williams. [Link]

Sources

Topic: 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] This guide focuses on a specific, highly promising class: 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid and its analogs. We will dissect the synthetic strategies for accessing this core and its derivatives, delve into the diverse biological activities these compounds exhibit—ranging from anticancer and antimalarial to antimicrobial—and explore the underlying mechanisms of action. This document provides not only a comprehensive review of the existing literature but also actionable, step-by-step protocols for key biological assays and detailed structure-activity relationship (SAR) analyses. It is designed to serve as a vital resource for researchers aiming to innovate within this chemical space.

The Quinoline-4-Carboxylic Acid Scaffold: A Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent heterocyclic motif in both natural products and synthetic pharmaceuticals.[1][3] Its rigid, planar structure and the presence of a nitrogen atom create a unique electronic profile that facilitates interactions with a wide array of biological targets.[1] The quinoline-4-carboxylic acid framework, in particular, has been extensively explored, leading to compounds with antibacterial, anticancer, antimalarial, and anti-inflammatory properties.[4][5][6]

The specific scaffold of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid incorporates several key features that are critical to its biological function:

  • Quinoline Core: Provides the fundamental rigid structure for molecular recognition.

  • C4-Carboxylic Acid: Often acts as a key hydrogen bonding group or a "handle" for further derivatization into amides or esters, significantly modulating the compound's properties.[7]

  • C2-(4-hydroxyphenyl) Group: The phenyl ring at the C2 position allows for extensive hydrophobic interactions, while the para-hydroxyl group can serve as a crucial hydrogen bond donor/acceptor. Substitutions on this ring are a primary strategy for tuning activity.[8]

  • C6-Chloro Group: This electron-withdrawing group can influence the electronic properties of the entire ring system, impacting factors like pKa, metabolic stability, and binding affinity.

Synthetic Strategies: Building the Core and its Analogs

The synthesis of quinoline-4-carboxylic acids is well-established, with several named reactions providing reliable access to the core structure. The choice of method is typically dictated by the availability of starting materials and the desired substitution pattern.

Foundational Synthetic Routes

Two primary methods dominate the synthesis of this scaffold:

  • The Pfitzinger Reaction: This route involves the condensation of an isatin derivative (e.g., 5-chloroisatin) with a carbonyl compound that has an α-methylene group (e.g., 4'-hydroxyacetophenone).[3][9] This reaction is typically performed under basic conditions and directly yields the desired quinoline-4-carboxylic acid. It is particularly useful for controlling substituents on the benzene portion of the quinoline ring.[10][11]

  • The Doebner Reaction: A versatile three-component reaction, the Doebner synthesis combines an aniline, an aldehyde, and pyruvic acid to form the quinoline-4-carboxylic acid.[1][3][4] This method offers great flexibility in introducing diversity at the C2 position of the quinoline ring by simply varying the aldehyde component.[2][12]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for synthesizing and derivatizing the target compounds, primarily highlighting the Pfitzinger route and subsequent amide coupling.

G cluster_0 Core Synthesis (Pfitzinger Reaction) cluster_1 Derivatization (Amide Coupling) A 5-Chloroisatin C Base (e.g., KOH) Ethanol/Water A->C B 4'-Hydroxyacetophenone (or protected analog) B->C D 6-Chloro-2-(4-hydroxyphenyl) quinoline-4-carboxylic acid C->D Condensation & Cyclization E Core Acid (D) G Coupling Agents (e.g., EDC, HOBt) E->G F Amine (R-NH2) F->G H Quinoline-4-carboxamide Derivative G->H Amide Bond Formation

Caption: General workflow for synthesis and derivatization.

Detailed Experimental Protocol: Synthesis via Pfitzinger Reaction

This protocol describes the synthesis of the core acid from 5-chloroisatin and 4'-methoxyacetophenone (a protected version of 4'-hydroxyacetophenone to avoid side reactions). The methoxy group can be deprotected in a subsequent step if the free hydroxyl is required.

Step 1: Synthesis of 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid [13]

  • To a solution of potassium hydroxide (2.0 eq) in a mixture of ethanol and water, add 5-chloroisatin (1.0 eq) and 4'-methoxyacetophenone (1.1 eq).

  • Heat the mixture to reflux (or at 125 °C under microwave irradiation for faster reaction) for 4-6 hours, monitoring the reaction by TLC.[10][11]

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid (HCl) to a pH of ~4-5.

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to yield the crude product.

  • Recrystallize the crude solid from ethanol or an ethanol/DMF mixture to obtain the pure carboxylic acid.

Step 2: Amide Coupling to Form Derivatives [11]

  • Dissolve the synthesized carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq) to the solution and stir for 30 minutes at room temperature to activate the carboxylic acid.

  • Add the desired amine (R-NH2) (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography to obtain the final amide derivative.

Biological Activities and Therapeutic Mechanisms

Derivatives of this scaffold have demonstrated a remarkable breadth of biological activity, positioning them as promising candidates for treating various diseases.

Anticancer Activity

This is the most extensively studied application. These compounds exert their effects through multiple mechanisms, often by inhibiting key enzymes in cancer cell signaling and survival pathways.[1][4]

Key Mechanisms of Action:

  • Kinase Inhibition: Several derivatives have been identified as potent inhibitors of protein kinases that are often hyperactivated in cancer. This includes Phosphoinositide 3-Kinase (PI3Kα), Pim-1 kinase, and Casein Kinase II (CK2).[9][14][15][16]

  • Epigenetic Modulation (HDAC/Sirtuin Inhibition): Some analogs function as inhibitors of histone deacetylases (HDACs) and sirtuins (SIRTs), particularly SIRT3.[4][17] By altering the acetylation state of proteins, these compounds can induce cell cycle arrest, differentiation, and apoptosis.[8][17]

  • Inhibition of Nucleotide Synthesis: The enzyme dihydroorotate dehydrogenase (DHODH), crucial for de novo pyrimidine synthesis, is a validated target. Inhibition of DHODH starves cancer cells of the necessary building blocks for DNA replication.[4][7]

G cluster_0 Cellular Targets cluster_1 Cellular Outcomes Compound Quinoline-4-Carboxylic Acid Derivative Kinase Protein Kinases (PI3K, Pim-1) Compound->Kinase Inhibits Epigenetic HDACs / Sirtuins Compound->Epigenetic Inhibits Metabolic DHODH Compound->Metabolic Inhibits Proliferation Inhibition of Proliferation Kinase->Proliferation CellCycle Cell Cycle Arrest Epigenetic->CellCycle Metabolic->Proliferation Apoptosis Apoptosis Induction CellCycle->Proliferation

Caption: Potential anticancer mechanisms of action.

Structure-Activity Relationship (SAR) Insights:

  • The C4 position requires a group capable of acting as a zinc-binding group for HDAC inhibition, with hydroxamic acids and hydrazides being common choices.[8][18]

  • Bulky, hydrophobic substituents at the C2 position are often necessary for potent activity, particularly for DHODH inhibition.[7]

  • Substitutions on the C2-phenyl ring, such as difluoro groups, can enhance inhibitory activity, while chloro or methoxy groups may reduce it.[18]

Table 1: Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

Compound IDTarget/MechanismCancer Cell LineIC50 (µM)Reference
P6 SIRT3 InhibitionMLLr leukemic cells7.2[4],[17]
Compound 19 PI3Kα InhibitionHCT-116 (Colon)5.3[16]
Compound 21 PI3Kα InhibitionHCT-116 (Colon)4.9[16]
D28 HDAC3 InhibitionK562 (Leukemia)24.45[18]
Brequinar Analog DHODH InhibitionL1210 (Leukemia)Varies[7]
Antimalarial Activity

Phenotypic screening of compound libraries against Plasmodium falciparum identified quinoline-4-carboxamides as a promising new class of antimalarials.[10][11] Medicinal chemistry efforts optimized initial hits, which suffered from poor solubility and metabolic instability, into lead compounds with low nanomolar potency and excellent oral efficacy in mouse models of malaria.[10]

Antimicrobial and Anti-inflammatory Activity

Certain derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[4][6] The mechanism often involves disrupting bacterial cell processes. Additionally, some analogs have demonstrated anti-inflammatory properties by inhibiting pathways involved in the inflammatory response in macrophages.[5]

Key Experimental Protocols

Validating the biological activity of newly synthesized compounds requires robust and standardized assays.

Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

G A Seed Cancer Cells in 96-well plate (5,000-10,000 cells/well) B Incubate 24h (Allow attachment) A->B C Add Test Compounds (Varying concentrations) B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 2-4h (Formazan formation) E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Read Absorbance (570 nm) G->H

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology: [4]

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value from the dose-response curve.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology: [4]

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in the broth in a 96-well microtiter plate.

  • Inoculation: Add an equal volume of the bacterial inoculum to each well. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Conclusion and Future Directions

The 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid scaffold is a remarkably versatile and privileged structure in medicinal chemistry. Its synthetic accessibility and the potential for diverse functionalization have enabled the development of potent inhibitors for a wide range of therapeutic targets.[4] The research highlighted in this guide demonstrates significant progress in oncology, malarial chemotherapy, and infectious diseases.

Despite these successes, challenges remain. Improving the pharmacokinetic profiles of these compounds—particularly aqueous solubility and metabolic stability—is a key hurdle that must be overcome for clinical translation.[10][11] Future research should focus on:

  • Target Selectivity: Designing derivatives that are highly selective for a single biological target to minimize off-target effects and toxicity.

  • Novel Analogs: Exploring bioisosteric replacements for the carboxylic acid and modifications to the quinoline core to discover novel chemical matter with improved properties.

  • Combination Therapies: Investigating the synergistic effects of these compounds with existing therapeutic agents to overcome drug resistance.

This scaffold represents a fertile ground for discovery, and a continued, mechanistically-guided approach to its development will undoubtedly yield the next generation of innovative medicines.

References

  • Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Sławiński, J., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]

  • National Institutes of Health. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. National Library of Medicine. [Link]

  • Al-Ostath, H., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

  • Wang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

  • Jain, V. K., et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences. [Link]

  • Bukovský, M., et al. (2000). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. PubMed. [Link]

  • International Journal of Medical and Pharmaceutical Sciences. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. IJMPHS. [Link]

  • Patel, D. M., et al. (2014). Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. International Letters of Chemistry, Physics and Astronomy. [Link]

  • Gomha, S. M., et al. (2020). N-Phenyl-6-Chloro-4-Hydroxy-2-Quinolone-3-CarboxAmides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents. PubMed. [Link]

  • National Institutes of Health. (n.d.). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. National Library of Medicine. [Link]

  • Patel, H. D., & Vasava, D. J. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • National Institutes of Health. (2020). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. National Library of Medicine. [Link]

  • National Institutes of Health. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. National Library of Medicine. [Link]

  • ResearchGate. (2014). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. ResearchGate. [Link]

  • Chen, S. F., et al. (1991). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. PubMed. [Link]

  • ResearchGate. (2000). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. [Link]

  • MDPI. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. [Link]

  • Frontiers. (2024). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry. [Link]

Sources

An In-depth Technical Guide to the Therapeutic Potential of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

The quinoline ring system represents a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1][2][3][4] Within this esteemed class of heterocyclic compounds, quinoline-4-carboxylic acids have emerged as a particularly versatile scaffold, lending themselves to structural modifications that yield potent therapeutic agents.[1][2] This guide delves into the therapeutic potential of a specific, yet underexplored, derivative: 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid . By synthesizing data from structurally related analogs and outlining a robust framework for its evaluation, we aim to provide researchers, scientists, and drug development professionals with a comprehensive technical resource to unlock the promise of this compound.

Our discussion will navigate the landscape of its probable synthesis, potential mechanisms of action across various disease states, and the critical experimental workflows required to validate its therapeutic utility. We will operate on the foundational principle that the judicious placement of the chloro and hydroxyphenyl moieties on the quinoline-4-carboxylic acid core likely imparts a unique pharmacological profile, meriting rigorous scientific investigation.

I. The Architectural Blueprint: Synthesis of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

The synthetic accessibility of a compound is a crucial determinant of its viability as a drug candidate. For quinoline-4-carboxylic acids, several established synthetic strategies exist, with the Pfitzinger and Doebner reactions being prominent examples.[2]

A plausible and efficient route to synthesize 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid would be a modification of the Pfitzinger reaction. This would likely involve the condensation of 5-chloroisatin with 4'-hydroxyacetophenone.

Alternatively, a route analogous to the synthesis of 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid could be employed, followed by a demethylation step to yield the desired hydroxyphenyl group.[5] The choice of synthetic route will ultimately depend on precursor availability, desired yield, and scalability.

Conceptual Synthetic Workflow: Pfitzinger Reaction

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 5-Chloroisatin 5-Chloroisatin Reaction Pfitzinger Reaction 5-Chloroisatin->Reaction Condensation 4'-Hydroxyacetophenone 4'-Hydroxyacetophenone 4'-Hydroxyacetophenone->Reaction Base (e.g., KOH) Base (e.g., KOH) Base (e.g., KOH)->Reaction Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Reaction Heat Heat Heat->Reaction 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid Reaction->6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

Caption: Conceptual workflow for the synthesis of the target compound via the Pfitzinger reaction.

II. Charting the Therapeutic Landscape: Postulated Biological Activities

The true potential of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid lies in its predicted biological activities, extrapolated from the extensive research on its chemical cousins. The quinoline-4-carboxylic acid scaffold is a known pharmacophore with diverse therapeutic implications.[1][3]

A. Anticancer Potential: A Multi-pronged Attack

Derivatives of quinoline-4-carboxylic acid have demonstrated significant promise as anticancer agents through various mechanisms.[1] It is hypothesized that 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid could exert its antiproliferative effects through:

  • Enzyme Inhibition: Targeting key enzymes involved in cancer cell proliferation and survival is a hallmark of many quinoline-based compounds. Potential targets include:

    • Histone Deacetylases (HDACs) and Sirtuins (SIRTs): Inhibition of these enzymes can lead to cell cycle arrest and apoptosis.[1][6]

    • Dihydroorotate Dehydrogenase (DHODH): This enzyme is crucial for pyrimidine nucleotide synthesis, which is essential for rapidly dividing cells.[7]

  • Disruption of Tubulin Polymerization: Interfering with microtubule dynamics is a proven anticancer strategy, and some quinoline derivatives have shown activity in this area.[1]

B. Anti-inflammatory Properties: Quelling the Fire

Chronic inflammation is a key driver of numerous diseases. Certain quinoline-4-carboxylic acids have exhibited impressive anti-inflammatory properties, comparable to classical nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[8] The mechanism likely involves the modulation of inflammatory signaling pathways, potentially through the inhibition of pro-inflammatory mediators.

C. Antimicrobial and Antiprotozoal Activity: A Broad Spectrum of Defense

The quinoline core is famously present in antimalarial drugs like chloroquine.[9] Beyond malaria, derivatives of quinoline-4-carboxylic acid have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as protozoan parasites like Leishmania.[1][10][11][12][13][14][15] Potential mechanisms of action in this realm include:

  • Inhibition of Elongation Factor 2 (EF2): This has been identified as the novel mode of action for some antimalarial quinoline-4-carboxamides.[9][16]

  • Targeting N-myristoyltransferase (NMT): In Leishmania, this enzyme is a promising target for therapeutic intervention.[12][15]

Postulated Signaling Pathways and Mechanisms of Action

cluster_cancer Anticancer cluster_inflammation Anti-inflammatory cluster_antimicrobial Antimicrobial/Antiprotozoal Compound 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid HDAC/SIRT HDAC/SIRT Inhibition Compound->HDAC/SIRT DHODH DHODH Inhibition Compound->DHODH Tubulin Tubulin Polymerization Disruption Compound->Tubulin InflammatoryMediators Inhibition of Pro-inflammatory Mediators Compound->InflammatoryMediators EF2 EF2 Inhibition (Malaria) Compound->EF2 NMT NMT Inhibition (Leishmania) Compound->NMT CellCycleArrest Cell Cycle Arrest HDAC/SIRT->CellCycleArrest DHODH->CellCycleArrest Apoptosis Apoptosis Tubulin->Apoptosis InflammationReduction Reduced Inflammation InflammatoryMediators->InflammationReduction ProteinSynthesis Inhibition of Protein Synthesis EF2->ProteinSynthesis NMT->ProteinSynthesis

Caption: Potential mechanisms of action for the target compound across different therapeutic areas.

III. The Crucible of Validation: Essential Experimental Protocols

The therapeutic potential of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid can only be realized through rigorous experimental validation. The following protocols provide a foundational framework for assessing its biological activity.

A. In Vitro Cytotoxicity Assessment: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone for evaluating the cytotoxic effects of a compound on cancer cell lines.[1]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

B. Anti-inflammatory Activity: Nitric Oxide (NO) Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Step-by-Step Methodology:

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Reagent Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Incubation and Reading: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to quantify the amount of NO produced. Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

C. In Silico Target Identification and Pharmacokinetic Profiling

Computational methods are invaluable for predicting potential molecular targets and assessing the drug-like properties of a compound.[12][15]

Workflow:

  • Inverse Virtual Screening (IVS): Dock the structure of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid against a library of known protein structures to identify potential binding targets.

  • Molecular Docking and Dynamics: Perform detailed docking studies and molecular dynamics simulations to analyze the binding affinity and stability of the compound with the identified targets.

  • ADMET Prediction: Use computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound.

Data Summary Table: Hypothetical In Vitro Activity

AssayCell Line/SystemEndpointHypothetical Result (IC₅₀/EC₅₀)Reference Compound
AnticancerMCF-7 (Breast)Cytotoxicity5.2 µMDoxorubicin (0.8 µM)
AnticancerHeLa (Cervical)Cytotoxicity8.9 µMDoxorubicin (1.1 µM)
Anti-inflammatoryRAW 264.7NO Inhibition12.5 µMIndomethacin (15 µM)
AntileishmanialL. donovaniGrowth Inhib.3.7 µMAmphotericin B (0.5 µM)

IV. Concluding Remarks and Future Directions

While this guide presents a theoretical framework for the therapeutic potential of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, it is grounded in the extensive and promising research on the broader class of quinoline-4-carboxylic acid derivatives. The specific substitutions of a chloro group at the 6-position and a hydroxyphenyl group at the 2-position are likely to confer a unique and potent biological activity profile.

The path forward necessitates the synthesis of this compound and the execution of the outlined experimental protocols. Further investigations should also include in vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and safety. The exploration of structure-activity relationships through the synthesis of additional analogs will also be crucial in optimizing the therapeutic potential of this promising scaffold. The scientific community is encouraged to build upon this foundation to unlock the full therapeutic value of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid.

V. References

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. Available at: [Link]

  • SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity. ResearchGate. Available at: [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. Available at: [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. NIH. Available at: [Link]

  • Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. ResearchGate. Available at: [Link]

  • Evolution of the Quinoline Scaffold for the Treatment of Leishmaniasis: A Structural Perspective. PMC - NIH. Available at: [Link]

  • Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. MDPI. Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC - PubMed Central. Available at: [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

  • Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. PubMed. Available at: [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers. Available at: [Link]

  • Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids. ResearchGate. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central. Available at: [Link]

  • Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids. Semantic Scholar. Available at: [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. PubMed Central. Available at: [Link]

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro investigation of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, a novel compound within the esteemed quinoline-4-carboxylic acid class. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous, experience-driven approach to elucidating the compound's therapeutic potential. We will navigate from initial synthesis and characterization through to detailed mechanistic studies, with a focus on oncology and neuroprotection, two areas where quinoline derivatives have shown significant promise.[1][2][3]

Introduction: The Therapeutic Promise of the Quinoline Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[4][5] Derivatives of quinoline-4-carboxylic acid, in particular, have been extensively explored for their potential as antibacterial, anticancer, antimalarial, and anti-inflammatory agents.[3][6][7] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of pharmacological profiles.[6] Our focus, 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, combines the established quinoline-4-carboxylic acid core with a 6-chloro substituent, a feature often associated with enhanced biological activity, and a 2-(4-hydroxyphenyl) group, which presents opportunities for key interactions with biological targets. This guide outlines a strategic in vitro evaluation pathway to unlock its therapeutic potential.

Synthesis and Characterization: The Foundation of Discovery

A robust and reproducible synthesis is the bedrock of any drug discovery program. For 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, a modified Pfitzinger reaction is a logical and efficient approach.[8][9]

Synthetic Workflow

The synthesis can be achieved through the condensation of 5-chloroisatin with 4'-hydroxyacetophenone in the presence of a base, such as potassium hydroxide, followed by acidification.[1]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Pfitzinger Reaction cluster_product Final Product 5-Chloroisatin 5-Chloroisatin Condensation Condensation 5-Chloroisatin->Condensation 4'-Hydroxyacetophenone 4'-Hydroxyacetophenone 4'-Hydroxyacetophenone->Condensation Target_Compound 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid Condensation->Target_Compound KOH, EtOH/H2O, Reflux Apoptosis_Assay cluster_quadrants Flow Cytometry Quadrants Cell_Population Treated Cell Population Staining Stain with Annexin V-FITC & PI Cell_Population->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Viable Viable (Annexin V- / PI-) Flow_Cytometry->Viable Early_Apoptotic Early Apoptotic (Annexin V+ / PI-) Flow_Cytometry->Early_Apoptotic Late_Apoptotic Late Apoptotic (Annexin V+ / PI+) Flow_Cytometry->Late_Apoptotic Necrotic Necrotic (Annexin V- / PI+) Flow_Cytometry->Necrotic

Sources

An In-Depth Technical Guide to 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic Acid (CAS: 116734-19-1): Synthesis, Mechanistic Insights, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, a quinoline derivative of significant interest to researchers in medicinal chemistry and drug discovery. We will delve into its synthesis via the Pfitzinger reaction, explore its potential mechanism of action as an anticancer agent based on evidence from structurally related compounds, and provide detailed protocols for its synthesis and biological evaluation.

Introduction: The Prominence of the Quinoline Scaffold

The quinoline core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Derivatives of quinoline-4-carboxylic acid, in particular, have garnered substantial attention for their therapeutic potential, exhibiting anticancer, anti-inflammatory, antibacterial, and antimalarial properties. The versatility of the quinoline ring system allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile. This guide focuses on the synthesis and biological characterization of a specific derivative, 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, providing a foundation for its further investigation and development.

Synthesis of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic Acid

The synthesis of the title compound is efficiently achieved through the Pfitzinger reaction, a classic and robust method for the preparation of quinoline-4-carboxylic acids.[2] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[3]

For the synthesis of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, the selected starting materials are 5-chloroisatin and 4'-hydroxyacetophenone. The reaction proceeds through a base-catalyzed ring-opening of 5-chloroisatin, followed by condensation with 4'-hydroxyacetophenone to form a Schiff base, which then undergoes intramolecular cyclization and dehydration to yield the final product.[3]

Reaction Scheme:

Pfitzinger Reaction Start1 5-Chloroisatin Intermediate Schiff Base Intermediate Start1->Intermediate Ring Opening & Condensation Start2 4'-Hydroxyacetophenone Start2->Intermediate Reagent KOH, Ethanol/Water Product 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid Intermediate->Product Cyclization & Dehydration

Caption: Pfitzinger synthesis of the target compound.

Detailed Synthetic Protocol:

Materials:

  • 5-Chloroisatin

  • 4'-Hydroxyacetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Deionized Water

  • Hydrochloric Acid (HCl) or Acetic Acid (for acidification)

  • Diethyl ether (for extraction)

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer and heating mantle

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

  • Preparation of the Base Solution: In a round-bottom flask equipped with a magnetic stir bar, prepare a 30-40% (w/v) solution of potassium hydroxide in a mixture of ethanol and water. Causality Note: A strong base is essential to facilitate the initial ring opening of the isatin lactam.

  • Isatin Ring Opening: To the stirred KOH solution, add 5-chloroisatin (1.0 equivalent). Continue stirring at room temperature for approximately 30-60 minutes. The color of the solution should change, indicating the formation of the potassium salt of the opened isatin.

  • Addition of the Ketone: Slowly add 4'-hydroxyacetophenone (1.0-1.2 equivalents) to the reaction mixture. Causality Note: The α-methylene group of the acetophenone is the nucleophile that attacks the carbonyl group of the opened isatin intermediate.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux. Maintain the reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the bulk of the ethanol using a rotary evaporator.

    • Add water to the residue to dissolve the potassium salt of the product.

    • Wash the aqueous solution with diethyl ether to remove any unreacted 4'-hydroxyacetophenone and other non-polar impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify with dilute hydrochloric acid or acetic acid until a precipitate forms (typically around pH 4-5).

  • Purification:

    • Collect the crude product by vacuum filtration using a Büchner funnel and wash with cold water.

    • The crude solid can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid.

Physicochemical Properties

PropertyValue
CAS Number 116734-19-1
Molecular Formula C₁₆H₁₀ClNO₃
Molecular Weight 299.71 g/mol
Appearance Expected to be a solid
Solubility Likely soluble in organic solvents like DMSO and DMF

Potential Mechanism of Action: Insights from a Structurally Related Analog

While specific mechanistic studies on 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid are not extensively available in the public domain, valuable insights can be drawn from its close structural analog, 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid. Research on this related compound has demonstrated significant anticancer activity, particularly against breast cancer (MCF-7), cervical cancer (HeLa), and leukemia (K-562) cell lines.[4]

The proposed mechanism of action for these types of quinoline-4-carboxylic acid derivatives involves the induction of cell cycle arrest and apoptosis.[4]

Cell Cycle Arrest

Flow cytometry analysis of cells treated with the aforementioned analog revealed an accumulation of cells in the G2/M phase of the cell cycle.[4] This suggests that the compound may interfere with the mitotic machinery, preventing the cells from completing cell division and ultimately leading to cell death.

Induction of Apoptosis

Furthermore, the analog was shown to induce apoptosis, or programmed cell death.[4] This is a critical mechanism for anticancer agents, as it leads to the controlled elimination of cancer cells. The induction of apoptosis by quinoline derivatives is often associated with the activation of caspase cascades, which are a family of proteases that execute the apoptotic program.

Anticancer Mechanism Compound 6-Chloro-2-(4-hydroxyphenyl) quinoline-4-carboxylic acid CellCycle Cell Cycle Progression Compound->CellCycle Inhibits Apoptosis Induction of Apoptosis Compound->Apoptosis Induces G2M G2/M Phase Arrest CellCycle->G2M G2M->Apoptosis CancerCell Cancer Cell Apoptosis->CancerCell Leads to Death of

Caption: Proposed anticancer mechanism of action.

Potential Therapeutic Applications

Based on the biological activities of related quinoline-4-carboxylic acid derivatives, 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid holds promise as a lead compound for the development of novel therapeutic agents in several areas:

  • Oncology: The demonstrated antiproliferative activity and induction of apoptosis in various cancer cell lines by its close analog suggest its potential as an anticancer agent.[4] Further screening against a broader panel of cancer cell lines is warranted.

  • Anti-inflammatory: Quinoline derivatives have been investigated for their anti-inflammatory properties.[5] This compound could be evaluated for its ability to modulate inflammatory pathways.

  • Antimicrobial: The quinoline scaffold is present in many antibacterial drugs. The potential of this compound against various bacterial and fungal strains could be explored.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to determine the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, K-562)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO and then prepare serial dilutions in the complete cell culture medium. Add the diluted compound to the wells, ensuring a final DMSO concentration of less than 0.5%. Include a vehicle control (DMSO only) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. Causality Note: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on the cell cycle distribution.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well cell culture plates

  • Test compound

  • PBS

  • Ethanol (70%, ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes. Causality Note: PI intercalates with DNA, and its fluorescence is proportional to the DNA content. RNase A is used to eliminate RNA, ensuring that only DNA is stained.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid is a synthetically accessible compound with significant potential for further investigation in drug discovery. The robust Pfitzinger synthesis allows for its efficient preparation, and the biological activities of its close analogs strongly suggest promising anticancer properties through the induction of cell cycle arrest and apoptosis.

Future research should focus on the comprehensive biological evaluation of this specific compound, including:

  • Determination of IC₅₀ values against a diverse panel of human cancer cell lines.

  • In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways affected by the compound.

  • Structure-activity relationship (SAR) studies by synthesizing and testing a library of related derivatives to optimize potency and selectivity.

  • In vivo studies in animal models to assess its efficacy and safety profile.

This technical guide provides a solid foundation for researchers to embark on the exploration of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid as a potential therapeutic agent.

References

  • Iqbal, M. A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PLoS ONE, 14(8), e0221032.
  • Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. Oncotarget, 8(45), 79031–79044.
  • Validating the Anticancer Activity of 6-Chloro-2-phenylquinolin-4-ol: An In Vitro Compar
  • Application Notes: Synthesis of Quinoline-4-Carboxylic Acid via Pfitzinger Condens
  • Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)
  • Pfitzinger reaction. Wikipedia.
  • Percent cell inhibition of MCF-7, K562, and fibroblast following 72 h...
  • Synthesis and molecular docking study of 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylic acids with plasmodium LDH receptor protein.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
  • Application of pfitzinger reaction in... Journal of Chemical and Pharmaceutical Research.
  • Application Notes and Protocols: Pfitzinger Synthesis of 6-Chloro-2-phenylquinolin-4-ol Deriv
  • Evolution of the Quinoline Scaffold for the Treatment of Leishmaniasis: A Structural Perspective. Molecules, 26(1), 73.
  • IC 50 values of some derivatives compound of chloroquine against Plasmodium falciparum.
  • lines ic50 values: Topics by Science.gov. Science.gov.
  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(6), 2811–2820.
  • In vitro anticancer screening of compounds against MCF-7 a and K562 a cell line.
  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 26(1), 73.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Preprints.
  • Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. Journal of Chemistry, 2017, 1–11.
  • Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives: MWI synthesis, cytotoxic activity, apoptotic DNA fragmentation and molecular docking studies.
  • Cell cycle analysis of tested compounds including 8, 6a, 6b, 6c, 6d and...
  • Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells. Biomedicine & Pharmacotherapy, 91, 792–801.
  • 2-(3-Bromophenyl)
  • Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. International Letters of Chemistry, Physics and Astronomy, 8, 30–37.
  • 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides.
  • 6-Chloro-4-hydroxyquinoline-3-carboxylic acid, 98%. Otto Chemie Pvt. Ltd.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(15), 10567–10577.
  • 6-CHLORO-2-(3-HYDROXY-PHENYL)-QUINOLINE-4-CARBOXYLIC ACID. ChemicalBook.
  • Purification and Characterization of the quinoxaline-2-carboxylic Acid Activating Enzyme From Streptomyces Triostinicus. The Journal of Biological Chemistry, 266(25), 16601–16605.

Sources

structural analysis of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analysis of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

Introduction: The Quinoline Scaffold as a Privileged Structure

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its derivatives are known to exhibit a vast array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3] The compound 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (MW: 299.71 g/mol , Formula: C₁₆H₁₀ClNO₃) is a member of this important class.[4] Its structure combines several key pharmacophoric features: a halogenated quinoline core, a phenolic hydroxyl group, and a carboxylic acid moiety. These features suggest a high potential for targeted biological interactions, particularly as an inhibitor of enzymes like dihydroorotate dehydrogenase or as an agent with antiproliferative or anti-inflammatory effects.[5][6]

A rigorous and multi-faceted structural analysis is paramount in drug development. It confirms the identity and purity of the synthesized compound, elucidates its three-dimensional conformation, and provides critical insights into its electronic properties and potential intermolecular interactions. This guide presents a comprehensive framework for the structural characterization of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, integrating spectroscopic, crystallographic, and computational methodologies.

Synthesis and Rationale: The Pfitzinger Reaction

The synthesis of quinoline-4-carboxylic acids is classically achieved through several named reactions, with the Pfitzinger condensation being particularly efficient.[7][8] This reaction involves the condensation of an isatin derivative with a carbonyl compound possessing an α-methylene group, under basic conditions.[9] For the target molecule, the logical precursors are 5-chloroisatin and 4'-hydroxyacetophenone.

The choice of the Pfitzinger reaction is deliberate. It is a robust and high-yielding method that directly installs the carboxylic acid at the 4-position and allows for wide substituent diversity on both precursor molecules, making it ideal for building libraries of analogs for structure-activity relationship (SAR) studies.[6]

Experimental Protocol: Pfitzinger Synthesis
  • Base Solution Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (3 eq.) in 95% ethanol to create a 33% (w/v) solution.

  • Isatin Ring Opening: Add 5-chloroisatin (1 eq.) to the stirred KOH solution. Stir at room temperature for 45 minutes. The color change from orange to yellow indicates the formation of the potassium salt of 2-amino-5-chlorophenylglyoxylic acid.[7]

  • Condensation: Add 4'-hydroxyacetophenone (1.1 eq.) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After cooling to room temperature, distill the ethanol under reduced pressure. Dissolve the residue in water and extract with diethyl ether to remove any unreacted ketone.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 4-5 with glacial acetic acid or dilute HCl. The target compound will precipitate as a solid.

  • Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water.

Spectroscopic Elucidation: A Multi-Technique Approach

Spectroscopy provides the foundational evidence for the covalent structure of the molecule. Each technique offers a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, both ¹H and ¹³C NMR are essential.

  • ¹H NMR Spectroscopy: The proton spectrum reveals the chemical environment and connectivity of hydrogen atoms. Key expected signals are:

    • A highly deshielded singlet around 12-13 ppm for the carboxylic acid proton, which may be broad due to hydrogen bonding.[10]

    • A singlet for the phenolic -OH proton, with a chemical shift that is highly dependent on solvent and concentration.

    • A series of signals in the aromatic region (7.0-8.5 ppm). The protons on the hydroxyphenyl ring will appear as two doublets (an AA'BB' system), while the protons on the quinoline core will show characteristic splitting patterns influenced by the chlorine substituent. A singlet is expected for the proton at the 3-position of the quinoline ring.[11]

  • ¹³C NMR Spectroscopy: The carbon spectrum identifies all unique carbon atoms in the molecule.

    • The carboxylic acid carbonyl carbon is expected to appear significantly downfield, in the range of 165-175 ppm.[12]

    • Aromatic and heteroaromatic carbons will resonate between 110-160 ppm. Quaternary carbons, such as C2, C4, C6, and the carbon bearing the hydroxyl group, can be identified by their lack of signal in a DEPT-135 experiment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
-COOH~12.5 (s, broad)~168Highly deshielded acidic proton and carbonyl carbon.[10]
Phenolic -OHVariable (s, broad)-Labile proton, shift depends on H-bonding.
Quinoline H-3~7.8 (s)~118Singlet, adjacent to C4-carboxylic acid.
Quinoline H-5~8.2 (d)~128Doublet, ortho to nitrogen and influenced by C6-Cl.
Quinoline H-7~7.6 (dd)~126Doublet of doublets, coupled to H-5 and H-8.
Quinoline H-8~7.9 (d)~132Doublet, ortho to the fused ring junction.
Phenyl H-2'/6'~7.9 (d)~130Doublet, ortho to the quinoline linkage.
Phenyl H-3'/5'~7.0 (d)~116Doublet, ortho to the hydroxyl group.
Quaternary Carbons-115-160C2, C4, C6, C1', C4', etc.

Note: These are estimated values. 2D NMR techniques such as COSY, HSQC, and HMBC are required for unambiguous assignment.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial fragmentation data that confirms the molecular formula and connectivity.

  • Rationale: High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) is ideal for this molecule due to the presence of acidic protons. It will provide a molecular ion peak ([M-H]⁻ or [M+H]⁺) with high mass accuracy, confirming the elemental composition of C₁₆H₁₀ClNO₃.

  • Expected Fragmentation: The primary fragmentation pathway in MS/MS analysis involves the loss of the carboxylic acid group.[13]

    • Loss of CO₂ (44 Da): A common fragmentation for carboxylic acids.

    • Loss of •COOH (45 Da): Cleavage of the entire carboxyl radical.

    • Further fragmentation of the quinoline core can occur, such as the loss of HCN, which is characteristic of nitrogen-containing heterocycles.[13]

MassSpec_Fragmentation M [C₁₆H₁₀ClNO₃]⁺˙ m/z = 299/301 M_minus_CO2 [M - CO₂]⁺˙ M->M_minus_CO2 - CO₂ (44 Da) M_minus_COOH [M - COOH]⁺ M->M_minus_COOH - •COOH (45 Da)

Caption: Key ESI-MS fragmentation pathways.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.

Table 2: Characteristic IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Appearance
O-H (Carboxylic Acid)Stretching2500-3300Very Broad
O-H (Phenol)Stretching3200-3600Broad
C=O (Carboxylic Acid)Stretching1700-1725Strong, Sharp
C=C, C=N (Aromatic)Stretching1500-1650Medium to Strong
C-O (Phenol/Acid)Stretching1210-1320Strong
C-Cl (Aryl Halide)Stretching1000-1100Medium

Three-Dimensional Structure: Single-Crystal X-ray Diffraction

While spectroscopy defines the connectivity, X-ray crystallography provides the definitive, unambiguous 3D structure of the molecule in the solid state. This is the gold standard for structural determination.

  • Causality: Obtaining a crystal structure is critical for drug development as it reveals precise bond lengths, bond angles, and, most importantly, the intermolecular interactions that govern how the molecule packs and how it might interact with a biological target's binding pocket. For this molecule, hydrogen bonding involving the carboxylic acid and phenolic hydroxyl groups is expected to be a dominant feature.[14]

Experimental Protocol: Crystallization
  • Solvent Selection: Dissolve the purified compound in a minimal amount of a good solvent (e.g., hot ethanol, DMF).

  • Slow Evaporation/Cooling: Allow the solvent to evaporate slowly at room temperature, or slowly cool the saturated solution.

  • Vapor Diffusion: Alternatively, place the solution in a small vial inside a larger sealed jar containing a poor solvent (an "anti-solvent") like hexane or water. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting the growth of single crystals.

  • Crystal Mounting: Once suitable single crystals have formed, carefully mount one on a goniometer head for analysis.

  • Expected Structural Features:

    • Planarity: The quinoline ring system is expected to be nearly planar.[15]

    • Dihedral Angles: The dihedral angle between the quinoline ring and the 4-hydroxyphenyl ring will be a key conformational parameter.[16]

    • Hydrogen Bonding: Molecules are likely to form hydrogen-bonded dimers via their carboxylic acid groups (O-H···O) or extended chains through interactions between the carboxylic acid and the quinoline nitrogen (O-H···N).[14] The phenolic hydroxyl group can also act as a hydrogen bond donor or acceptor.

Computational Structural Analysis

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful complementary tool to experimental analysis.[17] It allows for the prediction of molecular properties and helps in the interpretation of experimental data.

  • Rationale: DFT calculations can provide an optimized gas-phase structure, which can be compared to the solid-state crystal structure to understand the effects of crystal packing. It can also be used to predict NMR and IR spectra, aiding in the assignment of complex signals.[18] Furthermore, mapping the Molecular Electrostatic Potential (MEP) can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for non-covalent interactions.[18]

Structural_Analysis_Workflow Integrated Structural Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Characterization cluster_output Verified Structure & Properties Synthesis Pfitzinger Synthesis Purification Recrystallization Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS XRay X-Ray Crystallography Purification->XRay DFT Computational (DFT) Modeling NMR->DFT Validation Structure Definitive 3D Structure & Connectivity NMR->Structure MS->Structure XRay->DFT Validation XRay->Structure Gold Standard DFT->Structure Prediction

Caption: A comprehensive workflow for structural verification.

Conclusion: A Pathway to Understanding Function

The is not merely an academic exercise; it is a critical step in evaluating its potential as a therapeutic agent. By integrating synthesis with a suite of advanced analytical techniques—NMR, MS, X-ray crystallography, and DFT—we can achieve an unambiguous and holistic understanding of the molecule. This detailed structural knowledge forms the bedrock of all subsequent stages of drug discovery, from elucidating mechanism of action and designing more potent analogs to understanding its metabolic fate.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. Retrieved from [2]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Benchchem. (n.d.). Application Notes: Synthesis of Quinoline-4-Carboxylic Acid via Pfitzinger Condensation. Retrieved from [7]

  • PubMed. (n.d.). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Retrieved from [3]

  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • SlideShare. (n.d.). Pfitzinger Quinoline Synthesis. Retrieved from [19]

  • PubMed. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved from [5]

  • Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [9]

  • SynArchive. (n.d.). Doebner-Miller Reaction.
  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [20]

  • Arabian Journal of Chemistry. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Retrieved from [18]

  • ResearchGate. (2014). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Retrieved from [8]

  • ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.
  • JOCPR. (n.d.). 1956-1959 Research Article Application of pfitzinger reaction in.
  • ResearchGate. (n.d.). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Retrieved from [21]

  • NIH. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [6]

  • ChemicalBook. (n.d.). 6-CHLORO-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID synthesis.
  • Consensus. (2024). Computational Analysis and Experimental Validation of a Quinoline Derivative for Optoelectronic and Pharmacological Applications.
  • PMC. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Retrieved from [1]

  • IntechOpen. (n.d.). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives.
  • ResearchGate. (2024). synthesis and study of anticancer activity of quinoline derivative using computational chemistry.
  • ResearchGate. (n.d.). (PDF) Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate.
  • PMC - NIH. (n.d.). 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline. Retrieved from [15]

  • MDPI. (n.d.). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate.
  • ResearchGate. (n.d.). 1 H NMR of 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxamide (4f).... Retrieved from [11]

  • Unknown Source. (n.d.). Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)
  • ChemScene. (n.d.). 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid. Retrieved from [4]

  • Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from [13]

  • Frontiers. (n.d.). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents.
  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [10]

  • ChemicalBook. (n.d.). QUINOLINE-4-CARBOXYLIC ACID(486-74-8) 1H NMR spectrum. Retrieved from [22]

  • ResearchGate. (n.d.). (PDF) 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Retrieved from [14]

  • PMC - NIH. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide.
  • PMC - NIH. (n.d.). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Retrieved from [16]

  • PMC - NIH. (n.d.). Evolution of the Quinoline Scaffold for the Treatment of Leishmaniasis: A Structural Perspective.
  • ResearchGate. (n.d.). 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides.
  • DergiPark. (2023). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. Retrieved from [17]

  • Santa Cruz Biotechnology. (n.d.). 2-(4-aminophenyl)-6-chloroquinoline-4-carboxylic acid.
  • Chemistry LibreTexts. (n.d.). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [12]

Sources

The Genesis of a Scaffold: A Technical History of Quoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline-4-carboxylic acid scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its journey, from a 19th-century synthetic curiosity to a privileged structure in drug discovery, is a testament to the enduring power of fundamental organic chemistry. This in-depth technical guide provides a comprehensive exploration of the discovery and history of quinoline-4-carboxylic acids, designed for researchers, scientists, and drug development professionals. We will delve into the foundational synthetic methodologies, the key scientific minds behind them, and the evolution of these compounds from laboratory novelties to life-saving pharmaceuticals. This guide offers not just a historical narrative but also a practical resource, complete with detailed experimental protocols, quantitative biological data, and visual diagrams to illuminate the pivotal moments in the development of this remarkable class of molecules.

The Dawn of Quinoline Chemistry: From Coal Tar to Targeted Synthesis

The story of quinoline-4-carboxylic acids begins with the parent heterocycle, quinoline. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, the quinoline ring system quickly captured the interest of chemists.[1] However, it was the targeted synthesis of its derivatives, particularly the functionally crucial quinoline-4-carboxylic acids, that marked the true inception of their journey in medicinal chemistry.[1] The late 19th century witnessed the development of two seminal named reactions that have remained fundamental to the synthesis of this scaffold: the Pfitzinger reaction and the Doebner reaction.

The Foundational Pillars: Pfitzinger and Doebner Reactions

The ability to rationally construct substituted quinoline-4-carboxylic acids was pioneered by the work of Wilhelm Pfitzinger and Oscar Doebner. Their respective synthetic strategies provided the chemical community with the tools to explore the structure-activity relationships of this nascent class of compounds.

The Pfitzinger Reaction (1886)

In 1886, Wilhelm Pfitzinger reported a novel method for the synthesis of quinoline-4-carboxylic acids through the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[2] This reaction, now famously known as the Pfitzinger reaction, proved to be a versatile and reliable method for accessing a wide array of substituted quinoline-4-carboxylic acids.

The elegance of the Pfitzinger reaction lies in its sequential and logical progression. The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, leading to the formation of an intermediate keto-acid, isatic acid. This intermediate then undergoes a series of transformations, culminating in the formation of the quinoline ring system.

Pfitzinger_Mechanism Isatin Isatin Isatic_Acid Isatic Acid (keto-acid intermediate) Isatin->Isatic_Acid  Hydrolysis Base Base (e.g., KOH) Imine Imine (Schiff Base) Isatic_Acid->Imine  Condensation Carbonyl Carbonyl Compound (with α-methylene) Carbonyl->Imine Enamine Enamine Tautomer Imine->Enamine  Tautomerization Cyclized_Intermediate Cyclized Intermediate Enamine->Cyclized_Intermediate  Intramolecular  Cyclization Product Quinoline-4-carboxylic Acid Cyclized_Intermediate->Product  Dehydration

Caption: The mechanistic pathway of the Pfitzinger reaction.

The following is a representative experimental protocol for the synthesis of a quinoline-4-carboxylic acid derivative via the Pfitzinger reaction.

Synthesis of 2-phenylquinoline-4-carboxylic acid (Cinchophen)

  • Materials: Isatin, Acetophenone, Potassium Hydroxide (KOH), Ethanol (95%), Water, Hydrochloric Acid (HCl).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 10 g of potassium hydroxide in 30 mL of 95% ethanol.

    • To the stirred solution, add 5.0 g of isatin. The color of the mixture will typically change from orange to a pale yellow as the isatin ring opens to form the potassium salt of isatic acid.

    • Continue stirring at room temperature for 30 minutes to ensure complete formation of the intermediate.

    • Add a stoichiometric equivalent of acetophenone (approximately 4.1 mL) dropwise to the reaction mixture.

    • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of cold water.

    • Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 4-5. The product will precipitate out of solution.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

    • The crude product can be purified by recrystallization from ethanol.

The Doebner Reaction (1887)

Just a year after Pfitzinger's discovery, Oscar Doebner reported an alternative three-component reaction for the synthesis of quinoline-4-carboxylic acids.[3] The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid, typically in a refluxing solvent such as ethanol.

The mechanism of the Doebner reaction is thought to proceed through the initial formation of a Schiff base from the aniline and aldehyde. This is followed by a Michael-type addition of the enol of pyruvic acid to the Schiff base, subsequent cyclization, and finally oxidation to the aromatic quinoline-4-carboxylic acid.

Doebner_Mechanism Aniline Aniline Schiff_Base Schiff Base (Imine) Aniline->Schiff_Base Aldehyde Aldehyde Aldehyde->Schiff_Base  Condensation Adduct Michael Adduct Schiff_Base->Adduct  Michael Addition Pyruvic_Acid Pyruvic Acid Enol Enol of Pyruvic Acid Pyruvic_Acid->Enol  Tautomerization Enol->Adduct Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline  Cyclization Product Quinoline-4-carboxylic Acid Dihydroquinoline->Product  Oxidation

Caption: A proposed mechanistic pathway for the Doebner reaction.

The following is a representative experimental protocol for the synthesis of a quinoline-4-carboxylic acid derivative via the Doebner reaction.

Synthesis of 2-methylquinoline-4-carboxylic acid

  • Materials: Aniline, Acetaldehyde, Pyruvic Acid, Ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve 9.3 g of aniline in 50 mL of ethanol.

    • To this solution, add 4.4 g of acetaldehyde, followed by the slow addition of 8.8 g of pyruvic acid.

    • Heat the reaction mixture to reflux for 3 hours.

    • Cool the reaction mixture to room temperature, during which the product should precipitate.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • The crude product can be purified by recrystallization from ethanol.

From Synthesis to Significance: The Emergence of Biological Activity

The initial discoveries of the Pfitzinger and Doebner reactions provided the chemical tools to synthesize a vast library of quinoline-4-carboxylic acid derivatives. This accessibility spurred investigations into their potential biological applications, leading to the identification of compounds with significant therapeutic properties.

Cinchophen: An Early Anti-inflammatory Agent

One of the earliest quinoline-4-carboxylic acids to gain prominence was 2-phenylquinoline-4-carboxylic acid, also known as Cinchophen. Synthesized via the Pfitzinger reaction, Cinchophen was introduced as a treatment for gout in the early 20th century due to its uricosuric effects. While its use has since been discontinued due to concerns about hepatotoxicity, Cinchophen represents a critical milestone in the history of quinoline-4-carboxylic acids, demonstrating their potential as bioactive molecules.

The Antimalarial Revolution: A Quinoline Legacy

The fight against malaria has been inextricably linked with quinoline-based compounds, starting with the natural product quinine, isolated from the bark of the Cinchona tree in 1820.[4] The quest for synthetic alternatives to quinine led to the development of a range of quinoline-containing antimalarials. A pivotal moment came in 1934 with the synthesis of Chloroquine by Hans Andersag at Bayer.[4][5] This 4-aminoquinoline derivative proved to be a highly effective and well-tolerated antimalarial drug and was introduced into clinical practice in 1947.[5][6] The discovery of Chloroquine underscored the immense therapeutic potential of the quinoline scaffold and paved the way for the development of other quinoline-based antimalarials.

The Dawn of a New Antibacterial Class: Nalidixic Acid

A serendipitous discovery in the 1960s during the manufacture of chloroquine led to the birth of a new class of antibacterial agents.[7] George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct that exhibited modest antibacterial activity.[8] This compound, nalidixic acid, was identified as a 1,8-naphthyridine-3-carboxylic acid, a close structural relative of the quinoline-4-carboxylic acids.[7] Introduced for clinical use in 1967, nalidixic acid was the first of the quinolone antibiotics and was primarily used for treating urinary tract infections.[9] While its spectrum of activity was limited, the discovery of nalidixic acid was a watershed moment, demonstrating that the quinolone core could be engineered to target bacterial enzymes, specifically DNA gyrase and topoisomerase IV.[7] This foundational discovery laid the groundwork for the development of the highly successful fluoroquinolone antibiotics.

Quantitative Biological Data

The following table summarizes the biological activity of key early quinoline-4-carboxylic acid derivatives and their successors.

CompoundClassPrimary Biological ActivityKey Quantitative DataYear of Discovery/Introduction
Cinchophen Quinoline-4-carboxylic acidAnti-inflammatory (gout)-Early 20th Century
Chloroquine 4-AminoquinolineAntimalarial-1934
Nalidixic Acid Quinolone AntibioticAntibacterial (Gram-negative)MIC vs. E. coli: ~4-16 µg/mL1962

Conclusion and Future Perspectives

The history of quinoline-4-carboxylic acids is a compelling narrative of scientific discovery, from the foundational work of Pfitzinger and Doebner to the development of life-saving drugs. The journey from simple synthetic methods to a deep understanding of their therapeutic potential highlights the critical interplay between organic synthesis and medicinal chemistry. The quinoline-4-carboxylic acid scaffold, born from the intellectual curiosity of 19th-century chemists, remains a vibrant and essential platform for the discovery of new medicines in the 21st century. The continued exploration of this privileged structure, guided by the principles of rational drug design and a rich historical understanding, promises to yield new therapeutic agents to address the ever-evolving challenges of human health.

References

  • History of antimalarial drugs. (n.d.). Medicines for Malaria Venture. Retrieved January 12, 2026, from [Link]

  • The quinolones: decades of development and use. (2003). Journal of Antimicrobial Chemotherapy, 51(Suppl 1), 1-2.
  • Nalidixic acid. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Chloroquine. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • A Brief History of Quinoline as Antimalarial Agents. (2014). International Journal of Pharmaceutical Sciences Review and Research, 24(2), 143-151.
  • Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. (2015). Journal of Medicinal Chemistry, 58(10), 4129-4133.
  • History of Antimalarial Agents. (2015). In Burger's Medicinal Chemistry and Drug Discovery.
  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. (2018). Molecules, 23(7), 1746.
  • From methylene blue to chloroquine: a brief review of the development of an antimalarial therapy. (2012). Parasitology Research, 111(1), 1-6.
  • Hydroxychloroquine history and its cardiovascular safety. (2020). FPM, 17(6), 38-41.
  • Quinine. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 12, 2026, from [Link]

  • Chronology of Drug Development for Malaria. (2017). In Drug Discovery in Infectious Diseases.
  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2006). The Journal of Organic Chemistry, 71(10), 3975-3978.
  • Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. (2000). Folia Microbiologica, 45(4), 305-310.
  • Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Pfitzinger reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

Sources

Methodological & Application

analytical methods for 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

Abstract

This comprehensive application note provides a detailed framework of analytical methodologies for the complete characterization of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, a key heterocyclic compound with significant potential in pharmaceutical research and drug development. Quinoline derivatives are known for a wide spectrum of biological activities, making the unambiguous confirmation of their structure, purity, and physicochemical properties a critical step in their development pipeline.[1][2] This guide is designed for researchers, analytical scientists, and quality control professionals, offering not just step-by-step protocols but also the underlying scientific rationale for procedural choices. We will cover a multi-technique approach encompassing chromatography, mass spectrometry, and various spectroscopic methods to build a complete analytical profile of the target molecule.

Introduction: The Imperative for Rigorous Characterization

6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (Molecular Formula: C₁₆H₁₀ClNO₃, CAS: 116734-19-1) is a substituted quinoline derivative.[3] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial, antimalarial, and antitumor agents.[1][2] The specific substitutions on this molecule—a chlorine atom at the 6-position, a hydroxyphenyl group at the 2-position, and a carboxylic acid at the 4-position—impart distinct chemical properties that govern its biological activity, solubility, and metabolic stability.

Therefore, a robust analytical workflow is not merely a quality control checkpoint but a foundational component of research and development. It ensures that biological data is attributed to the correct molecular entity, validates the synthetic pathway, and identifies potential impurities that could affect experimental outcomes. This guide details an integrated approach to provide orthogonal data points, ensuring the highest level of confidence in the compound's identity and purity.

Integrated_Characterization_Workflow cluster_Synthesis Compound Synthesis & Isolation cluster_Purity Purity & Quantification cluster_Identity Identity & Structure Confirmation cluster_Functional Functional Group & Property Analysis cluster_Final Final Assessment start Synthesized Crude Product [6-Chloro-2-(4-hydroxyphenyl) quinoline-4-carboxylic acid] hplc Reverse-Phase HPLC-UV (Purity Assessment, Quantification) start->hplc Primary QC nmr NMR Spectroscopy (¹H, ¹³C, 2D) (Unambiguous Structure) start->nmr Definitive Structure ftir FTIR Spectroscopy (Functional Groups) start->ftir uvvis UV-Vis Spectroscopy (Chromophore Properties) start->uvvis lcms LC-MS (Molecular Weight) hplc->lcms Orthogonal Check final Fully Characterized Compound (Identity, Purity, Structure Confirmed) hplc->final msms Tandem MS (MS/MS) (Fragmentation Analysis) lcms->msms Structural Insight msms->final nmr->final ftir->final uvvis->final MS_Fragmentation_Pathway parent Parent Ion [M-H]⁻ m/z 310.0 frag1 Fragment Ion [M-H-CO₂]⁻ m/z 266.0 parent->frag1 - CO₂ (44 Da) frag2 Other Fragments (e.g., ring cleavages) parent->frag2

Sources

Application Note: Comprehensive NMR Spectroscopic Analysis of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide and standard operating protocol for the complete structural elucidation of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Quinolines, particularly quinoline-4-carboxylic acid derivatives, are a significant class of heterocyclic compounds in medicinal chemistry and drug development, known for a wide array of biological activities.[1][2][3][4] Unambiguous structural confirmation and purity assessment are critical checkpoints in the synthesis and development of these molecules. This guide details the rationale behind experimental choices, provides step-by-step protocols for sample preparation and data acquisition, and offers a comprehensive strategy for spectral interpretation using a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques.

Introduction and Significance

6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid is a heterocyclic compound featuring a quinoline core, a functionality of immense interest due to its prevalence in bioactive natural products and synthetic pharmaceuticals.[3][4] The precise arrangement of substituents on the quinoline and phenyl rings dictates the molecule's pharmacological profile. Therefore, rigorous analytical techniques are required to confirm its covalent structure.

NMR spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, providing unparalleled insight into the chemical environment, connectivity, and spatial relationships of atoms.[5][6][7][8] This application note addresses the specific challenges associated with this molecule, such as the presence of exchangeable protons and the need for definitive assignment of aromatic signals, by leveraging a suite of modern NMR experiments.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following IUPAC-recommended numbering system is used throughout this document.

Chemical Information:

  • Molecular Formula: C₁₆H₁₀ClNO₃[9]

  • Molecular Weight: 299.71 g/mol [9]

Caption: Structure of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid with atom numbering.

Core Methodological Considerations

Causality Behind Experimental Choices

The structure of the target molecule presents several analytical considerations that dictate the optimal NMR strategy:

  • Exchangeable Protons (-COOH and -OH): The carboxylic acid and phenolic hydroxyl protons undergo chemical exchange with residual water and with each other. This leads to signal broadening and chemical shifts that are highly sensitive to solvent, concentration, and temperature.[10][11][12] Aprotic, hydrogen-bond-accepting solvents like DMSO-d₆ are superior for observing these protons as they slow the exchange rate, resulting in sharper signals.[5][10] In contrast, protic solvents like D₂O or Methanol-d₄ would cause these signals to disappear due to rapid deuterium exchange.[10][13][14]

  • Low Proton-to-Carbon Ratio: The molecule is rich in aromatic carbons, many of which are quaternary (lacking a directly attached proton). These are invisible in standard ¹H NMR spectra and can be weak in ¹³C spectra. The HMBC experiment is therefore not just helpful but essential for assigning these carbons by correlating them to protons two or three bonds away.[5][15]

  • Structural Isomerism: During synthesis, isomers can potentially form. A complete and unambiguous assignment of all proton and carbon signals is necessary to eliminate any structural ambiguity. 2D correlation spectroscopy (COSY, HSQC, HMBC) provides the necessary through-bond connectivity information to build the molecular skeleton piece by piece, serving as a self-validating system.[5][8][15]

Recommended NMR Experiment Suite

A multi-faceted approach is required for a comprehensive analysis.

  • ¹H NMR: Provides the initial overview of proton environments, their relative numbers (integration), and neighboring protons (spin-spin coupling).

  • ¹³C NMR: Reveals the number of unique carbon atoms and their electronic environments (e.g., carbonyl, aromatic C-Cl, aromatic C-O).

  • COSY (¹H-¹H Correlation Spectroscopy): Maps all J-coupled proton networks, which is critical for identifying adjacent protons within the quinoline and phenyl spin systems.[15]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to, simplifying the assignment of protonated carbons.[5][15]

  • HMBC (Heteronuclear Multiple Bond Correlation): The key experiment for assembling the final structure. It reveals long-range (2-3 bond) correlations between protons and carbons, connecting the individual spin systems and assigning quaternary carbons.[5][11][15]

Experimental Protocols

This section provides a standardized protocol for sample preparation and data acquisition.

Protocol 1: Sample Preparation

Objective: To prepare a high-quality, homogeneous sample suitable for high-resolution NMR spectroscopy.

Materials:

  • 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆), 99.9% D

  • High-quality 5 mm NMR tubes

  • Microbalance, vial, Pasteur pipette

Procedure:

  • Weighing the Sample: Accurately weigh 10-15 mg of the compound for routine ¹H and ¹³C NMR. For a full suite of 2D experiments, 20-30 mg is recommended to ensure a good signal-to-noise ratio, especially for the less sensitive HMBC experiment.[5]

  • Solvent Selection: Use DMSO-d₆ as the solvent. Its high polarity effectively dissolves the compound, and its ability to form hydrogen bonds slows the exchange rate of the -OH and -COOH protons, making them observable as distinct, often sharp, signals.[5][10]

  • Dissolution: Transfer the weighed sample into a clean, dry glass vial. Add approximately 0.6 mL of DMSO-d₆.

  • Homogenization: Gently vortex or sonicate the vial for 1-2 minutes until the sample is completely dissolved. A clear, particulate-free solution is essential.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube to a height of approximately 4-5 cm.

  • Sealing: Cap the NMR tube securely. If storing, use a cap and parafilm to protect the hygroscopic DMSO-d₆ from absorbing atmospheric moisture.

Protocol 2: NMR Data Acquisition Workflow

Objective: To acquire a complete set of high-quality 1D and 2D NMR data.

Caption: Recommended workflow for NMR data acquisition.

Data Interpretation and Spectral Assignment

The following sections describe the expected spectral features and provide a guide for their assignment. Chemical shifts (δ) are referenced to the residual solvent signal of DMSO-d₆ (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm).

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum can be divided into three main regions: the downfield exchangeable protons, the aromatic protons, and the upfield residual solvent signal.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale & Key Correlations
-COOH 13.0 - 14.0br s-Highly deshielded acidic proton.[13][16][17] Signal disappears on D₂O shake.[18][19] HMBC to C-4, C-4a, C-5.
-OH (phenolic)9.5 - 10.5br s-Chemical shift is concentration and temperature dependent.[10][11] Signal disappears on D₂O shake. HMBC to C-3', C-4', C-5'.
H-5 ~8.45dJ ≈ 2.0Doublet due to coupling with H-7. No other neighbors.
H-8 ~8.15dJ ≈ 9.0Doublet due to coupling with H-7.
H-2', H-6' ~8.10dJ ≈ 8.8Doublets of an AA'BB' system, coupled to H-3'/H-5'. HMBC to C-2, C-4'.
H-7 ~7.90ddJ ≈ 9.0, 2.0Doublet of doublets due to coupling with H-8 and H-5.
H-3 ~7.85s-Singlet, isolated proton on the quinoline ring. HMBC to C-2, C-4, C-4a.
H-3', H-5' ~7.00dJ ≈ 8.8Doublets of an AA'BB' system, coupled to H-2'/H-6'. HMBC to C-1', C-4'.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides the carbon framework. Assignments are confirmed via HSQC and HMBC.

Carbon AssignmentPredicted δ (ppm)Rationale & Key Correlations
C=O (COOH)~167.5Carboxylic acid carbonyl.[17][20] Correlates in HMBC to H-5.
C-4' (C-OH)~160.0Aromatic carbon attached to electronegative oxygen.
C-2 ~155.0Quinoline carbon attached to nitrogen and phenyl ring. HMBC to H-3, H-2', H-6'.
C-4a ~147.0Quaternary quinoline bridgehead carbon. HMBC to H-3, H-5, H-8.
C-8a ~144.0Quaternary quinoline bridgehead carbon. HMBC to H-5, H-7.
C-6 (C-Cl)~135.0Carbon attached to chlorine. HMBC to H-5, H-7.
C-8 ~133.0Protonated aromatic carbon. HSQC correlation with H-8.
C-2', C-6' ~130.5Protonated aromatic carbons. HSQC correlation with H-2'/H-6'.
C-5 ~128.0Protonated aromatic carbon. HSQC correlation with H-5.
C-7 ~126.0Protonated aromatic carbon. HSQC correlation with H-7.
C-1' ~122.0Quaternary phenyl carbon. HMBC to H-2', H-6'.
C-4 ~120.0Quaternary quinoline carbon. HMBC to H-3, H-5.
C-3', C-5' ~116.0Protonated aromatic carbons. HSQC correlation with H-3'/H-5'.
C-3 ~110.0Protonated quinoline carbon. HSQC correlation with H-3.
Validating the Structure with 2D NMR Correlations

The ultimate confirmation of the structure lies in connecting the fragments identified in 1D spectra. The HMBC experiment is paramount.

G struct1 H-3 ~7.85 ppm struct_C1 C-2 ~155.0 ppm struct1:f0->struct_C1:f0 ³J struct_C2 C-4 ~120.0 ppm struct1:f0->struct_C2:f0 ²J struct_C3 C-4a ~147.0 ppm struct1:f0->struct_C3:f0 ²J struct2 H-5 ~8.45 ppm struct_C4 C=O ~167.5 ppm struct2:f0->struct_C4:f0 ³J struct_C4a struct_C4a struct2:f0->struct_C4a:f0 ²J struct3 H-2', H-6' ~8.10 ppm struct3:f0->struct_C1:f0 ³J struct3:f0->struct_C2:f0 ³J (C4) struct_C5 C-1' ~122.0 ppm struct3:f0->struct_C5:f0 ²J struct4 -COOH ~13.5 ppm struct4:f0->struct_C2:f0 ²J struct4:f0->struct_C4:f0 ²J

Sources

Topic: High-Sensitivity LC-MS/MS Analysis of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid is a substituted quinoline derivative. The quinoline scaffold is a crucial heterocyclic motif found in a wide array of pharmacologically active compounds, known for their diverse biological activities.[1] The structural characterization and sensitive quantification of such molecules are fundamental in medicinal chemistry, pharmacokinetics, and drug metabolism studies. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and specificity for analyzing complex small molecules in various matrices.[2]

This application note provides a comprehensive guide to developing a robust LC-MS/MS method for the analysis of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid. We will delve into the rationale behind method development choices, from sample preparation and chromatographic separation to mass spectrometric detection and fragmentation analysis, providing detailed, field-proven protocols for immediate application.

Analyte Properties & Mass Spectrometry Considerations

Understanding the physicochemical properties of the target analyte is the cornerstone of method development.

Table 1: Physicochemical Properties of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

PropertyValueSource
Molecular Formula C₁₆H₁₀ClNO₃[3]
Molecular Weight 299.71 g/mol [3]
CAS Number 116734-19-1[3]
Predicted LogP 3.959[3]
Hydrogen Bond Donors 2 (Carboxyl OH, Phenolic OH)[3]
Hydrogen Bond Acceptors 3 (Carboxyl C=O, Quinoline N, Phenolic OH)[3]

The presence of both a carboxylic acid and a phenolic hydroxyl group makes the molecule acidic and highly suitable for Electrospray Ionization (ESI). These polar functional groups facilitate deprotonation in negative ion mode to form the [M-H]⁻ ion. The quinoline nitrogen can also be protonated under acidic conditions to form the [M+H]⁺ ion in positive ion mode. Phenolic compounds are often detected with greater sensitivity in the negative ion mode, though positive mode can provide complementary structural fragments.[4]

Method Development Strategy: A Rationale-Driven Approach

Ionization Technique: Electrospray Ionization (ESI)

Given the analyte's polarity and non-volatile nature, ESI is the preferred ionization method.[5] Both positive and negative ion modes should be explored during initial method development.

  • Negative Ion Mode (-ESI): This mode is expected to be highly sensitive due to the ease of deprotonation of the carboxylic acid and phenolic hydroxyl groups at a basic or neutral pH, forming a stable [M-H]⁻ precursor ion.[4][6][7]

  • Positive Ion Mode (+ESI): Protonation will likely occur on the basic quinoline nitrogen atom, forming an [M+H]⁺ precursor ion. This mode is also viable and can yield different, structurally informative fragments.[2][8]

Liquid Chromatography: Reversed-Phase HPLC

A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system is ideal for separating the analyte from matrix components before it enters the mass spectrometer.[5]

  • Stationary Phase: A C18 column is a versatile and robust choice for an analyte with a LogP of ~3.96.

  • Mobile Phase: A gradient elution using water and a polar organic solvent (e.g., acetonitrile or methanol) is recommended. Mobile phase additives are critical for good peak shape and ionization efficiency.

    • For +ESI , 0.1% formic acid in both water and the organic phase aids in protonation.

    • For -ESI , a buffer such as 5-10 mM ammonium acetate or ammonium hydroxide can be used to maintain a pH that facilitates deprotonation.

Tandem Mass Spectrometry (MS/MS) for Specificity

Tandem MS is essential for definitive identification and quantification. By selecting the precursor ion (e.g., [M-H]⁻) and subjecting it to Collision-Induced Dissociation (CID), we generate characteristic product ions. Monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode dramatically reduces background noise and enhances sensitivity and specificity, which is crucial for analysis in complex biological matrices.[9]

Detailed Experimental Protocols

Protocol 1: Sample Preparation

The choice of sample preparation technique depends on the sample matrix. Proper sample cleanup is critical to minimize matrix effects, which can cause ion suppression or enhancement.[10][11]

A. Preparation of Standard Solution (for Calibration)

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid and dissolve it in 1 mL of methanol or DMSO.

  • Working Solutions: Perform serial dilutions of the stock solution with a 50:50 mixture of methanol:water to create a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

B. Extraction from Human Plasma (Protein Precipitation & LLE) This protocol is a general guideline and should be optimized for recovery and matrix effects.

  • Spike: Aliquot 100 µL of plasma into a microcentrifuge tube. Spike with the appropriate standard or quality control solution.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing an internal standard. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction (LLE):

    • Add 500 µL of methyl tert-butyl ether (MTBE).

    • Vortex for 2 minutes, then centrifuge at 5,000 x g for 5 minutes to separate the layers.

    • Transfer the upper organic layer to a clean tube.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid). Vortex to dissolve.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Instrumental Parameters

The following are starting parameters that should be optimized for the specific instrument in use.

Table 2: Recommended Liquid Chromatography Parameters

ParameterRecommended Setting
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A Water + 0.1% Formic Acid (for +ESI)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (for +ESI)
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 10% B to 95% B over 8 min, hold for 2 min, re-equilibrate for 3 min

Table 3: Recommended Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive & Negative
Capillary Voltage +3.5 kV / -3.0 kV
Ion Source Temp. 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr (Nitrogen)
Collision Gas Argon
Acquisition Mode Full Scan (to find precursor), then Product Ion Scan (to find fragments) and MRM (for quantification)

Expected Results and Fragmentation Analysis

The calculated exact mass of C₁₆H₁₀ClNO₃ is 299.03.

  • Positive Mode Precursor: [M+H]⁺ = 300.04 m/z

  • Negative Mode Precursor: [M-H]⁻ = 298.02 m/z

Proposed Fragmentation Pathway

Based on established fragmentation patterns for quinoline carboxylic acids and related structures, we can predict the major fragmentation pathways.[2][12][13] The primary fragmentation event for quinoline-4-carboxylic acids is the loss of the carboxyl group.[12]

Table 4: Predicted Precursor and Product Ions for MRM Analysis

Ion ModePrecursor Ion (m/z)Proposed Product Ions (m/z)Proposed Neutral Loss
Positive 300.04256.05CO₂ (44 Da)
282.03H₂O (18 Da)
228.05CO₂ + CO (72 Da)
Negative 298.02254.03CO₂ (44 Da)
218.99CO₂ + Cl (79 Da)

Workflow Visualization

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample (e.g., Plasma) PPT Protein Precipitation (Acetonitrile) Sample->PPT LLE Liquid-Liquid Extraction (MTBE) PPT->LLE Recon Evaporation & Reconstitution LLE->Recon LC HPLC Separation (C18 Column) Recon->LC ESI Electrospray Ionization (ESI) LC->ESI MS1 MS1: Precursor Ion Selection ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Detection CID->MS2 Data Data Acquisition & Quantification MS2->Data

Caption: General workflow for the LC-MS/MS analysis of the target analyte.

Proposed Fragmentation Diagram (+ESI Mode)

Fragmentation_Pathway Precursor [M+H]⁺ m/z 300.04 Frag1 [M+H - CO₂]⁺ m/z 256.05 Precursor->Frag1 - CO₂ Frag2 [M+H - H₂O]⁺ m/z 282.03 Precursor->Frag2 - H₂O Frag3 [M+H - CO₂ - CO]⁺ m/z 228.05 Frag1->Frag3 - CO

Caption: Proposed major fragmentation pathway in positive ESI mode.

Method Validation Considerations

For use in regulated environments or for quantitative applications, the method must be validated according to established guidelines. Key parameters to assess include:

  • Linearity: Assessed by the coefficient of determination (r²) of the calibration curve, which should be >0.99.[2]

  • Accuracy & Precision: Evaluated using quality control (QC) samples at low, medium, and high concentrations.

  • Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.

  • Recovery: The efficiency of the extraction process.

Conclusion

This application note outlines a comprehensive, rationale-based approach for the analysis of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid using LC-MS/MS. The proposed protocols for sample preparation, liquid chromatography, and mass spectrometry provide a robust starting point for method development. Electrospray ionization in both positive and negative modes is effective, with the negative mode potentially offering higher sensitivity. The predicted fragmentation patterns and MRM transitions provide the basis for developing a highly selective and sensitive quantitative assay suitable for demanding applications in pharmaceutical research and development.

References

  • de Rijke, E., et al. (1999). Liquid chromatography with electrospray ionisation mass spectrometric detection of phenolic compounds from Olea europaea.
  • BenchChem. (n.d.). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. BenchChem.
  • Nagy, M., et al. (1993). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • Koster, R. A., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analytical Methods.
  • Määttä-Riihinen, K. R., et al. (2004). High-Performance Liquid Chromatography (HPLC) Analysis of Phenolic Compounds in Berries with Diode Array and Electrospray Ionization Mass Spectrometric (MS) Detection: Ribes Species. Journal of Agricultural and Food Chemistry.
  • Perrin, C., et al. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • Gáspár, A., et al. (2018). Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. Molecules.
  • Kovács, L., et al. (2014). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry.
  • Perrin, C., et al. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • Zgaga-Griesz, A., et al. (2002). Determination of phenolic compounds in rose hip (Rosa canina) using liquid chromatography coupled to electrospray ionisation tandem mass spectrometry and diode-array detection. Rapid Communications in Mass Spectrometry, 16(7), 655-62.
  • ChemScene. (n.d.). 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid. ChemScene.
  • Wikipedia. (n.d.).
  • ChemScene. (n.d.). 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid. ChemScene.
  • Díaz-Maroto, F., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Talanta.
  • ResearchGate. (n.d.). Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation.

Sources

Application Notes and Protocols for the Cellular Investigation of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Quinoline Carboxylic Acid Derivative

Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The compound 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, with its distinct substitution pattern, is a promising candidate for investigation in various cellular contexts, particularly in oncology research. Its structural similarity to other biologically active quinoline derivatives suggests potential mechanisms of action involving the modulation of key cellular signaling pathways crucial for cancer cell proliferation and survival.[2][3][4]

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed protocols and field-proven insights for the effective use of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid in cell culture. We will delve into the practical aspects of compound handling, provide step-by-step methodologies for foundational cell-based assays, and explore the investigation of its potential molecular mechanisms of action.

I. Compound Handling and Preparation

Solubility and Stock Solution Preparation

A critical first step in any cell-based assay is the proper solubilization of the test compound. For many organic small molecules, including quinoline derivatives, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solubilizing capacity and compatibility with most cell culture media at low final concentrations.[5]

Note on Solubility: The precise solubility of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid in DMSO is not extensively documented. Therefore, it is recommended to perform a solubility test to determine the maximum concentration for a stable stock solution.

Protocol for Determining DMSO Solubility:

  • Start by attempting to dissolve a small, known amount of the compound (e.g., 1 mg) in a minimal volume of high-purity, anhydrous DMSO (e.g., 100 µL) to achieve a high initial concentration (e.g., 10 mg/mL or a molar equivalent).

  • Vortex thoroughly and visually inspect for any undissolved particulate matter.

  • If the compound is fully dissolved, you can proceed with this concentration for your stock solution.

  • If not fully dissolved, gradually add more DMSO in small increments, vortexing after each addition, until complete dissolution is achieved. Record the final volume to calculate the stock concentration.

  • It is advisable to prepare a stock solution at a concentration that allows for easy dilution to the final working concentrations in cell culture media (e.g., 10 mM or 20 mM).

Preparation of a 10 mM Stock Solution (Example):

  • Molecular Weight of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid: 313.72 g/mol

  • To prepare a 10 mM stock solution: Dissolve 3.14 mg of the compound in 1 mL of anhydrous DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.

Preparation of Working Solutions

For cell culture experiments, the DMSO stock solution should be diluted in the appropriate cell culture medium to achieve the desired final concentrations. It is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically ≤ 0.5% (v/v).

Example Dilution Series:

  • Prepare a series of intermediate dilutions of the 10 mM stock solution in cell culture medium.

  • For a final concentration of 10 µM in the well, you can add 1 µL of the 10 mM stock to 1 mL of medium.

  • Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of the compound used.

II. Foundational Cell-Based Assays

The following protocols are designed to assess the fundamental effects of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid on cell viability, proliferation, and mode of cell death.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[6][7]

Protocol: MTT Assay

  • Cell Seeding: Seed your target cancer cell line (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[6] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).[1]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[1]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Parameter Recommendation
Cell LinesMCF-7 (breast cancer), HCT-116 (colon cancer), A549 (lung cancer)
Seeding Density5,000 - 10,000 cells/well
Compound ConcentrationsLogarithmic series (e.g., 0.1, 1, 10, 50, 100 µM)
Incubation Time48 or 72 hours
Positive ControlDoxorubicin or Cisplatin
Investigating the Mode of Cell Death: Annexin V/Propidium Iodide Apoptosis Assay

To determine if the observed cytotoxicity is due to apoptosis (programmed cell death) or necrosis, the Annexin V/Propidium Iodide (PI) assay is a standard method.[8]

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid at concentrations around the determined IC₅₀ value for 24-48 hours.[6]

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[9]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[10][11]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[9][10]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[8]

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

cluster_0 Cell States cluster_1 Staining Profile Live Live AV_neg_PI_neg Annexin V (-) PI (-) Live->AV_neg_PI_neg EarlyApoptosis Early Apoptosis AV_pos_PI_neg Annexin V (+) PI (-) EarlyApoptosis->AV_pos_PI_neg LateApoptosis Late Apoptosis/ Necrosis AV_pos_PI_pos Annexin V (+) PI (+) LateApoptosis->AV_pos_PI_pos Necrotic Necrotic AV_neg_PI_pos Annexin V (-) PI (+) Necrotic->AV_neg_PI_pos

Caption: Annexin V/PI staining differentiates cell populations.

Cell Cycle Analysis

Quinoline derivatives can exert their antiproliferative effects by inducing cell cycle arrest.[6] Propidium iodide staining of DNA allows for the analysis of cell cycle distribution by flow cytometry.[12][13][14]

Protocol: Cell Cycle Analysis

  • Cell Seeding and Treatment: Seed cells and treat with the compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[13] Incubate at -20°C for at least 2 hours.[6]

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A.[12][13] Incubate in the dark for 30 minutes at room temperature.[6]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

III. Elucidating the Mechanism of Action

Based on the known activities of similar quinoline derivatives, two prominent signaling pathways to investigate are the PI3K/Akt/mTOR and STAT3 pathways. Both are frequently dysregulated in cancer and are critical for cell proliferation, survival, and apoptosis resistance.[15][16][17][18][19][20][21][22]

cluster_0 PI3K/Akt/mTOR Pathway cluster_1 STAT3 Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor JAK JAK CytokineReceptor->JAK STAT3 STAT3 JAK->STAT3 GeneTranscription Gene Transcription STAT3->GeneTranscription Compound 6-Chloro-2-(4-hydroxyphenyl) quinoline-4-carboxylic acid Compound->PI3K Inhibition Compound->STAT3 Inhibition

Caption: Potential inhibitory effects on PI3K/Akt/mTOR and STAT3 pathways.

Western Blot Analysis of Key Signaling Proteins

Western blotting is a powerful technique to assess the phosphorylation status and total protein levels of key components of these signaling pathways. A decrease in the phosphorylated (active) form of a protein upon treatment with the compound would suggest inhibition of the pathway.

Protocol: Western Blotting

  • Cell Lysis: Treat cells with 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid for a specified time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.[23][24]

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[25] Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3, and a loading control like GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.[24]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.[24]

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Target Pathway Primary Antibodies
PI3K/Akt/mTORp-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR
STAT3p-STAT3 (Tyr705), STAT3
Loading ControlGAPDH, β-actin, or Histone H3[26]

IV. Summary and Future Directions

This guide provides a robust framework for the initial in vitro characterization of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its biological activity. Furthermore, the investigation of its impact on the PI3K/Akt/mTOR and STAT3 signaling pathways will help to elucidate its molecular mechanism of action.

Future studies could expand upon these foundational assays to include investigations into its effects on cell migration and invasion, its potential to overcome drug resistance, and its efficacy in more complex in vitro models such as 3D spheroids or organoids. The data generated from these studies will be instrumental in determining the therapeutic potential of this promising quinoline derivative.

V. References

  • BenchChem. (2025). Cell-Based Assays for Testing the Bioactivity of Quinolinone Derivatives: Application Notes and Protocols. Retrieved from BenchChem website.

  • The Multifaced Role of STAT3 in Cancer and Its Implication for Anticancer Therapy. (n.d.). PMC.

  • Editorial: The role of STAT3 signaling pathway in tumor progression. (n.d.). Frontiers.

  • Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. (n.d.). PMC.

  • The role of STAT3 in cancer development. STAT3 signaling is involved in... (n.d.). ResearchGate.

  • The Role of STAT3 in Cancer Development and Progression. (2025, January 27). Journal of Experimental and Basic Medical Sciences.

  • New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. (n.d.). PubMed.

  • New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. (n.d.). NIH.

  • A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. (n.d.). PubMed.

  • BenchChem. (2025). Assay Development for Testing 3-Methylthio-quinoline's Biological Activity: Application Notes and Protocols. Retrieved from BenchChem website.

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC.

  • Cell Viability Assays. (2013, May 1). NCBI Bookshelf.

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020, August 21).

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (n.d.). MDPI.

  • The Annexin V Apoptosis Assay. (n.d.).

  • Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).

  • Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. (2011, April 24). PMC.

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.

  • MTT assay protocol. (n.d.). Abcam.

  • DNA Cell Cycle Analysis with PI. (n.d.).

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.).

  • Standard Operation Procedure Cell cycle analysis by Propidium Iodide (PI). (n.d.). Biologi.

  • Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.

  • Basic Western Blot Protocol AKT Buffer Solutions: Running Buffer: 100 ml 10x TRIS/Gly/SDS 900 ml dH2O Transfer Buffer. (n.d.).

  • Western Blot Protocol. (n.d.). GenScript.

  • Does anyone have experience using pSTAT 1 and 3 antibodies for western blots?. (2013, August 30).

  • Western Blot Protocol. (n.d.). Proteintech Group.

  • Western blot analysis showing p-STAT3, STAT3, p-ERK1/2, ERK1/2 and AKT... (n.d.). ResearchGate.

  • Quinoline-4-carboxylic acid | CAS 486-74-8. (n.d.). Selleck Chemicals.

  • BenchChem. (2025). Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. Retrieved from BenchChem website.

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (n.d.).

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). PubMed.

Sources

Application Notes & Protocols: A Multi-Tiered Bioassay Strategy for 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The compound 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid presents a unique combination of structural motifs that suggest several potential mechanisms of action, demanding a systematic and logically tiered approach for biological evaluation.

Notably, the 2-(4-hydroxyphenyl) substituent is structurally reminiscent of tyrosine, suggesting a strong potential for interaction with the ATP-binding site of protein tyrosine kinases.[4][5] Deregulation of kinase signaling is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[4]

This guide provides a comprehensive, multi-tiered experimental strategy for characterizing the biological activity of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid. The workflow is designed to first identify direct biochemical targets, then validate activity in a cellular context, and finally, elucidate the mechanism of action. This structured approach ensures that experimental resources are used efficiently and that the resulting data is robust, reproducible, and provides a clear path for further drug development.[6][7]

Section 1: Compound Preparation and Physicochemical Characterization

Rationale: The reliability of any bioassay is fundamentally dependent on the quality and handling of the test compound. Inaccurate concentration, poor solubility, or degradation can lead to misleading or irreproducible results. Therefore, initial characterization is a non-negotiable first step.

Protocol 1.1: Preparation of Stock Solutions

  • Purity Assessment: Confirm the purity of the compound using LC-MS and ¹H-NMR. Purity should be >95% for initial screening.

  • Solubility Testing: Determine the solubility in various solvents. Due to the carboxylic acid moiety, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock.

  • Stock Solution Preparation:

    • Accurately weigh the compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles, which can cause compound degradation.[8]

    • Store aliquots at -20°C or -80°C, protected from light.

  • Working Solutions: For assays, prepare intermediate dilutions from the DMSO stock in the appropriate assay buffer or cell culture medium.

    • Causality: The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts or cytotoxicity. A vehicle control (DMSO alone) must be included in all experiments.[8]

Section 2: Tier 1 - Primary Screening: Biochemical Target Identification

Rationale: Based on the structural similarity to tyrosine, the most direct hypothesis is the inhibition of protein tyrosine kinases.[4][9] A primary biochemical screen against a panel of purified kinases serves as a rapid and cost-effective method to identify direct molecular interactions, independent of cellular complexity like membrane permeability or efflux pumps.[7][10]

Workflow for Tier 1 Screening

Tier1_Workflow compound Prepare Compound Serial Dilutions assay Perform Biochemical Kinase Assay (e.g., ADP-Glo™) compound->assay panel Select Kinase Panel (e.g., Receptor Tyrosine Kinases) panel->assay readout Measure Luminescence/ Fluorescence Signal assay->readout analysis Calculate % Inhibition and Determine IC50 Values readout->analysis hit_id Identify 'Hits' (Potent & Selective Inhibitors) analysis->hit_id

Caption: Tier 1 Biochemical Screening Workflow.

Protocol 2.1: Broad Spectrum Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

This protocol describes a universal, luminescence-based method to measure kinase activity by quantifying the amount of ADP produced.

  • Reagent Preparation: Prepare all reagents (kinase, substrate, ATP, ADP-Glo™ reagents) as per the manufacturer's instructions (e.g., Promega).[11]

  • Kinase Reaction Setup (384-well plate):

    • Add 2.5 µL of the test compound at various concentrations (e.g., 10-point, 3-fold serial dilution starting from 100 µM) or vehicle control to appropriate wells.

    • Add 2.5 µL of a 2X kinase/substrate mixture.

    • Initiate the reaction by adding 5 µL of a 1X ATP solution. The final ATP concentration should be at or near the Kₘ for each specific kinase.

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction. Incubate for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using positive (no inhibitor) and negative (no kinase) controls.

    • Calculate the percent inhibition for each compound concentration.

    • Fit the concentration-response data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Tier 1 Kinase Panel Results

Kinase TargetCompound IC₅₀ (µM)Positive Control IC₅₀ (µM) (e.g., Staurosporine)
EGFR[Value][Value]
VEGFR2[Value][Value]
FLT3[Value][Value]
AXL[Value][Value]
SRC[Value][Value]
.........

Section 3: Tier 2 - Secondary Screening: Cellular & Phenotypic Validation

Rationale: A compound that is active in a biochemical assay may fail in a cellular environment due to poor membrane permeability, rapid metabolism, or engagement of cellular compensatory mechanisms.[10] Therefore, validating the compound's activity in intact cells is a critical next step.[10] This tier aims to answer two questions: Does the compound affect cell viability? And does it engage its intended target in a physiological context?

Workflow for Tier 2 Screening

Tier2_Workflow cluster_0 Phenotypic Assays cluster_1 Target Engagement & Pathway Analysis start Compound from Tier 1 prolif Anti-Proliferation Assay (e.g., CellTiter-Glo®) start->prolif ic50 Determine Cellular IC50 Across Cancer Cell Panel prolif->ic50 target_engage Cellular Target Engagement (e.g., Phospho-Kinase Assay) ic50->target_engage pathway Signaling Pathway Analysis (e.g., Reporter Assay) ic50->pathway confirm Confirm On-Target Effect in a Cellular Context target_engage->confirm

Caption: Tier 2 Cellular and Phenotypic Assay Cascade.

Protocol 3.1: Anti-Proliferation / Cytotoxicity Assay (Example: CellTiter-Glo® Luminescent Cell Viability Assay)

  • Cell Plating: Seed cells from a relevant cancer panel (e.g., A549 lung cancer, HCT116 colon cancer, MCF7 breast cancer) into 96-well, white-walled plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[12] Incubate overnight (37°C, 5% CO₂).

  • Compound Treatment: Treat cells with a range of compound concentrations (similar to the biochemical assay dilution series). Include vehicle and positive controls (e.g., a known cytotoxic agent like Cisplatin).[1]

  • Incubation: Incubate for 72 hours to allow for effects on cell division.

  • Lysis and Detection:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition & Analysis: Read luminescence on a plate reader. Calculate IC₅₀ values as described in Protocol 2.1.

Protocol 3.2: Cellular Target Engagement Assay (Example: Phospho-Kinase ELISA)

This protocol assumes a kinase 'X' was identified as a primary hit in Tier 1.

  • Cell Culture and Starvation: Plate cells known to have active signaling through kinase 'X' (e.g., A549 cells for EGFR). Once confluent, serum-starve the cells overnight to reduce basal signaling.

  • Compound Treatment: Pre-treat cells with the test compound or vehicle for 1-2 hours.

  • Pathway Stimulation: Stimulate the cells with the appropriate growth factor (e.g., EGF for the EGFR pathway) for a short period (e.g., 10-15 minutes) to induce phosphorylation of kinase 'X'.

  • Cell Lysis: Wash cells with cold PBS and lyse with a buffer containing protease and phosphatase inhibitors.

  • ELISA:

    • Use a sandwich ELISA kit specific for the phosphorylated form of kinase 'X'.

    • Add cell lysates to the antibody-coated plate and follow the manufacturer's protocol for incubation, washing, and addition of detection antibodies.

    • Add substrate and measure the resulting colorimetric or fluorescent signal.

  • Data Analysis: Quantify the reduction in kinase 'X' phosphorylation in compound-treated cells compared to vehicle-treated, stimulated cells.

Section 4: Tier 3 - Mechanism of Action (MoA) and Selectivity Profiling

Rationale: Once a compound has confirmed biochemical and cellular activity, it is crucial to understand how it inhibits its target and how selective it is. This information is vital for lead optimization and predicting potential on- and off-target toxicities.[6]

Workflow 4.1: ATP-Competition Assay

To determine if the compound inhibits the kinase by competing with ATP, the biochemical kinase assay (Protocol 2.1) is repeated at various fixed concentrations of both the inhibitor and ATP.

  • ATP-Competitive Inhibitor: The measured IC₅₀ of the compound will increase as the concentration of ATP increases.

  • Non-ATP-Competitive (Allosteric) Inhibitor: The IC₅₀ will remain constant regardless of the ATP concentration.

Workflow 4.2: Broad Panel Selectivity Screen

To assess the selectivity of the compound, it is screened at a fixed, high concentration (e.g., 1 or 10 µM) against a large, commercially available panel of kinases (e.g., >400 kinases). The percent inhibition for each kinase is determined. This "kinome scan" provides a comprehensive profile of the compound's specificity and identifies potential off-targets.

Workflow 4.3: Downstream Signaling Analysis (Western Blot)

To confirm that target inhibition leads to the expected biological outcome, the phosphorylation status of key downstream effector proteins in the relevant signaling pathway can be measured.

  • Treat cells as described in Protocol 3.2 (starvation, pre-treatment, stimulation).

  • Lyse the cells and quantify total protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for the phosphorylated forms of the target kinase and its downstream substrates (e.g., for EGFR pathway: p-EGFR, p-Akt, p-ERK).

  • Probe separate blots with antibodies for the total protein levels of each target to ensure changes are due to phosphorylation status, not protein degradation.

  • Use a chemiluminescent substrate and imaging system to visualize the protein bands. Densitometry analysis is used to quantify the changes.

MoA Determination Logic

MoA_Logic start Confirmed Cellular Hit atp_comp Perform Kinase Assay at varying [ATP] start->atp_comp decision Does IC50 increase with [ATP]? atp_comp->decision atp_comp_yes Mechanism: ATP-Competitive decision->atp_comp_yes Yes atp_comp_no Mechanism: Non-ATP-Competitive (e.g., Allosteric) decision->atp_comp_no No

Caption: Logic diagram for determining the kinase inhibition mechanism.

References

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., Al-Zahrani, D. A., Al-Otaibi, A. M., & El-Sayed, N. N. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(11), 3333. [Link]

  • Newcells Biotech. (2024, June 3). How to Develop a Successful in vitro Screening Strategy. International Biopharmaceutical Industry. [Link]

  • BPS Bioscience. (n.d.). Cell Signaling Pathway Screening & Profiling. Retrieved from [Link]

  • Sygnature Discovery. (2024). How to Develop a Successful in vitro Screening Strategy. Sygnature Discovery. [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

  • Bitesize Bio. (2025, April 29). 6 Steps for Successful in vitro Drug Treatment. Retrieved from [Link]

  • Baragaña, B., Hallyburton, I., Lee, M. C. S., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(19), 7689–7703. [Link]

  • Gao, J., Jian, J., Jiang, Z., & Van Schepdael, A. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 223, 115166. [Link]

  • Tarí, J. C., Gómez-Beneto, A., Puerta, A., et al. (2018). Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening. Journal of Medicinal Chemistry, 61(17), 7563–7574. [Link]

  • Gao, J., Jian, J., Jiang, Z., & Van Schepdael, A. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 223, 115166. [Link]

  • Vasava, A. M., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • Waisser, K., Gregor, J., Dostál, H., Kuneš, J., & Kubicová, L. (2001). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica, 46(4), 316–320. [Link]

  • Patel, D. B., et al. (2023). Synthesis of quinoline 4-carboxylic acid derivatives. ResearchGate. [Link]

  • Malmquist, N. A., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(23), 10677-10695. [Link]

  • Baragaña, B., Hallyburton, I., Lee, M. C. S., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(19), 7689–7703. [Link]

  • Wang, T., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 943961. [Link]

Sources

Application Notes and Protocols for the Purification of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity for 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative of significant interest in medicinal chemistry and drug discovery. Its biological activity is intrinsically linked to its structural integrity and purity. The presence of impurities, such as starting materials, by-products, or degradation products from its synthesis, can lead to erroneous biological data, altered pharmacokinetic profiles, and potential toxicity. Therefore, robust and reproducible purification strategies are paramount to ensure the quality and reliability of research and development outcomes.

This guide provides a comprehensive overview of established techniques for the purification of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, grounded in the principles of its chemical properties. We will explore purification strategies ranging from classical recrystallization to modern chromatographic methods, offering detailed protocols and the scientific rationale behind procedural choices.

Understanding the Molecule: Physicochemical Properties

A successful purification strategy begins with an understanding of the target molecule's physicochemical properties.

PropertyValueSource
Molecular FormulaC₁₆H₁₀ClNO₃[1][2]
Molecular Weight299.71 g/mol [1]
AppearanceLikely a solid, potentially light yellow[3]
Key Functional GroupsCarboxylic acid, Phenol, Chloro-substituted quinoline
PolarityModerately polarInferred from structure
SolubilityLikely soluble in polar organic solvents like DMF, DMSO, and alcohols; sparingly soluble in non-polar solvents and water at neutral pH. Solubility in aqueous solutions is pH-dependent.[4][5][6]

The presence of both a carboxylic acid and a phenolic hydroxyl group makes the solubility of this compound highly dependent on pH. In basic solutions, both acidic protons can be removed, forming a more soluble salt. Conversely, in acidic solutions, the compound will be in its neutral, less soluble form and may precipitate. This property is a cornerstone of its purification.

Purification Workflow: A Multi-faceted Approach

The purification of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid typically involves a primary purification step to remove the bulk of impurities, followed by a secondary, higher-resolution technique if exceptional purity is required.

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Primary Purification ColumnChrom Column Chromatography Crude->ColumnChrom Alternative Primary Purification PrepHPLC Preparative HPLC Recrystallization->PrepHPLC Secondary Purification (High Purity) PureProduct Pure Product (>98%) Recrystallization->PureProduct ColumnChrom->PrepHPLC Secondary Purification (High Purity) ColumnChrom->PureProduct PrepHPLC->PureProduct HPLC_Workflow Start Partially Purified Compound MethodDev Analytical HPLC Method Development Start->MethodDev SamplePrep Sample Dissolution & Filtration Start->SamplePrep PrepRun Preparative HPLC Run MethodDev->PrepRun SamplePrep->PrepRun FractionCollect Fraction Collection (UV-Triggered) PrepRun->FractionCollect SolventRemoval Solvent Removal (Rotovap/Lyophilization) FractionCollect->SolventRemoval FinalProduct High-Purity Product (>99.5%) SolventRemoval->FinalProduct

Sources

Application Notes & Protocols: 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid as a Research Tool

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid. While this specific molecule is not extensively characterized in publicly available literature, its core structure is a well-recognized "privileged scaffold" in medicinal chemistry. Quinoline-4-carboxylic acid derivatives are known to possess a wide array of biological activities, including potent anticancer, antimalarial, and antibacterial properties.[1][2] This guide will, therefore, extrapolate potential mechanisms of action and provide detailed, field-proven protocols to enable the investigation of this compound as a novel research tool. We will focus on its potential as an anticancer agent by exploring its possible role as an enzyme inhibitor, a common mechanism for this class of compounds.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system is a foundational heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic therapeutic agents.[3] The addition of a carboxylic acid group at the 4-position creates the quinoline-4-carboxylic acid scaffold, a structure that has been extensively derivatized to modulate a wide range of pharmacological activities.[1] The versatility of this scaffold allows for substitutions at multiple positions, which can fine-tune the compound's interaction with biological targets.

The subject of this guide, 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, possesses several key structural features that suggest significant biological potential:

  • The Quinoline Core: A bicyclic aromatic system that can participate in π-π stacking and hydrophobic interactions with biological targets.

  • The 4-Carboxylic Acid: This group is often crucial for activity, acting as a key hydrogen bond donor/acceptor or forming salt bridges with residues in enzyme active sites, such as arginine.[4]

  • The 6-Chloro Substituent: An electron-withdrawing group that can modulate the electronic properties of the quinoline ring system and potentially enhance binding affinity or metabolic stability.

  • The 2-(4-hydroxyphenyl) Group: This bulky aromatic substituent can form hydrophobic and hydrogen-bonding interactions. The terminal hydroxyl group is a potential key hydrogen bond donor, which could confer selectivity for specific enzyme isoforms.

Hypothesized Mechanisms of Action & Research Applications

Based on extensive research into structurally related 2-aryl-quinoline-4-carboxylic acids, we hypothesize that 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid could function as an inhibitor of several key enzyme families implicated in cancer and other diseases.

Potential as an Epigenetic Modulator: HDAC & Sirtuin Inhibition

Many quinoline-based molecules have been identified as potent inhibitors of histone deacetylases (HDACs) and sirtuins (SIRTs), which are critical regulators of gene expression.[5][6] Overexpression of certain HDACs and SIRTs is linked to tumorigenesis, making them attractive targets for cancer therapy.[7][8] The 2-phenylquinoline-4-carboxylic acid moiety can act as a "cap" group, interacting with residues at the entrance of the enzyme's active site.[5]

We propose that 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid could be investigated as an inhibitor of Class I HDACs or Class III SIRTs (e.g., SIRT3). The 4-hydroxyphenyl group could form specific hydrogen bonds that enhance potency and selectivity.

HDAC_SIRT_Inhibition cluster_0 Cell Nucleus Histone Histone Protein Acetylated_Histone Acetylated Histone (Relaxed Chromatin) Histone->Acetylated_Histone HATs DNA DNA Acetylated_Histone->Histone HDACs/SIRTs Gene_Expression Tumor Suppressor Gene Expression Acetylated_Histone->Gene_Expression Enables HDAC_SIRT HDAC / SIRT Enzymes Compound 6-Chloro-2-(4-hydroxyphenyl) quinoline-4-carboxylic acid Compound->HDAC_SIRT Inhibits Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Hypothesized mechanism of HDAC/SIRT inhibition.

Potential as a Metabolic Pathway Inhibitor: DHODH

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for rapidly proliferating cells, such as cancer cells. Quinoline-4-carboxylic acids have been successfully developed as highly potent DHODH inhibitors.[4][9] The carboxylic acid moiety is essential for binding to key residues in the DHODH active site.[4]

The structural similarity of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid to known DHODH inhibitors makes this a primary avenue for investigation. Inhibition of DHODH would lead to pyrimidine starvation, cell cycle arrest, and ultimately, cell death in cancer cells.

DHODH_Inhibition_Pathway cluster_pathway De Novo Pyrimidine Synthesis Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate:e->Orotate:w Oxidation DHODH DHODH Enzyme UMP UMP Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Cell_Proliferation Cancer Cell Proliferation DNA_RNA->Cell_Proliferation Compound 6-Chloro-2-(4-hydroxyphenyl) quinoline-4-carboxylic acid MTT_Workflow A 1. Seed Cells in 96-well plate (24h incubation) B 2. Treat Cells with Compound Dilutions (48-72h incubation) A->B C 3. Add MTT Reagent (3-4h incubation) B->C D 4. Solubilize Formazan Crystals C->D E 5. Read Absorbance (570 nm) D->E F 6. Calculate Viability & Determine IC50 E->F

Caption: Workflow for the MTT cytotoxicity assay.

Protocol: Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mechanism of cell death induced by the compound. [10] Materials:

  • 6-well plates

  • Cancer cell lines

  • Test compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the test compound at concentrations around its IC₅₀ value (determined from the MTT assay) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium. Centrifuge the cell suspension and collect the pellet.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol: In Vitro Enzyme Inhibition Assay (Generic Fluorogenic Assay)

This protocol provides a general template for assessing the compound's ability to inhibit a specific enzyme target (e.g., HDAC3, SIRT3, or DHODH) using a commercially available fluorogenic assay kit. Always refer to the specific kit manufacturer's protocol for precise details.

Materials:

  • Enzyme of interest (e.g., recombinant human HDAC3)

  • Fluorogenic substrate specific to the enzyme

  • Developer solution (provided in the kit)

  • Assay buffer

  • Test compound and a known inhibitor (positive control)

  • Black 96-well or 384-well plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit's instructions. Create a serial dilution of the test compound and the known inhibitor in assay buffer.

  • Reaction Setup: To the wells of the microplate, add the assay buffer, the test compound dilutions (or controls), and the enzyme.

  • Enzyme Incubation: Incubate the plate for a predefined time (e.g., 15 minutes) at 37°C to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for a specific duration (e.g., 30-60 minutes) at 37°C.

  • Stop Reaction & Develop Signal: Add the developer solution to each well. This stops the enzymatic reaction and generates a fluorescent signal from the deacetylated or oxidized substrate.

  • Data Acquisition: Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-enzyme control and the vehicle (enzyme only) control. Determine the IC₅₀ value by plotting percent inhibition against compound concentration.

Data Presentation

Quantitative data from the proposed experiments should be summarized for clarity and comparison.

Table 1: Hypothetical Cytotoxicity Profile of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

Cell Line Cancer Type IC₅₀ (µM)
MCF-7 Breast TBD
A549 Lung TBD
HCT116 Colon TBD
K562 Leukemia TBD

TBD: To Be Determined experimentally.

Table 2: Hypothetical Enzyme Inhibition Profile of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

Enzyme Target IC₅₀ (µM)
HDAC3 TBD
SIRT3 TBD
DHODH TBD

TBD: To Be Determined experimentally.

Conclusion & Future Directions

The 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid scaffold holds considerable promise as a tool for chemical biology and drug discovery. Based on the extensive literature on related analogs, its investigation as an anticancer agent, particularly through the inhibition of key enzymes like HDACs, sirtuins, or DHODH, is a logical and promising starting point. The protocols detailed in this guide provide a robust framework for researchers to elucidate the biological activity of this novel compound and pave the way for further development.

References

  • BenchChem. (2025).
  • Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(11), 4880-4899. [Link]

  • Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 9(5), 4880-4899. [Link]

  • Zhang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 935967. [Link]

  • Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

  • Zhang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 880067. [Link]

  • Patel, K. S., et al. (2025). Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. International Journal of Research in Pharmaceutical Sciences.
  • BenchChem. (2025). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. BenchChem.
  • Baragaña, B., et al. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 62(1), 249-265. [Link]

  • Zhang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 880067. [Link]

  • Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

  • PubMed. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. [Link]

  • Bouziane, A., et al. (2006). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. Molbank, 2006(4), M486. [Link]

  • National Center for Biotechnology Information. (2025). Quinoline and coumarin isoxazole derivatives: synthesis, antitumor evaluation and molecular docking studies with Bcl-2. RSC Advances. [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)
  • ResearchGate. (2024).
  • Vasava, D. J., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • Mori, T., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(23), 12173-12181. [Link]

  • Dias, L. R. S., et al. (2022). Evolution of the Quinoline Scaffold for the Treatment of Leishmaniasis: A Structural Perspective. Molecules, 27(19), 6296. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. BenchChem.
  • BenchChem. (2025).
  • Al-Suwaidan, I. A., et al. (2020). N-Phenyl-6-Chloro-4-Hydroxy-2-Quinolone-3-CarboxAmides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents. Molecules, 26(1), 53. [Link]

Sources

The Versatile Scaffold: Quinoline-4-Carboxylic Acid Derivatives in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Quinoline Core

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in natural products and its remarkable versatility as a synthetic scaffold have cemented its importance in the quest for novel therapeutic agents.[1][2] Among the myriad of quinoline-based structures, derivatives of quinoline-4-carboxylic acid have emerged as a particularly fruitful area of investigation. The presence of the carboxylic acid moiety at the 4-position not only influences the physicochemical properties of these molecules but also provides a crucial anchor for interacting with biological targets.[3][4] This guide delves into the diverse applications of quinoline-4-carboxylic acid derivatives, offering insights into their mechanisms of action, and providing detailed protocols for their synthesis and biological evaluation.

A Spectrum of Therapeutic Potential: Key Application Areas

The structural framework of quinoline-4-carboxylic acid allows for extensive functionalization, leading to a wide array of pharmacological activities.[5][6] Researchers have successfully tailored these derivatives to target a range of pathologies, from infectious diseases to cancer and neurodegenerative disorders.

Combating Drug Resistance: Antibacterial Applications

The rise of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of novel antibacterial agents.[5] Quinoline-4-carboxylic acid derivatives have shown considerable promise in this arena, exhibiting activity against both Gram-positive and Gram-negative bacteria.[5][7]

Mechanism of Action: While the exact mechanisms can vary depending on the specific derivative, a common mode of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair, making them prime targets for antibacterial drugs. The quinoline-4-carboxylic acid scaffold can effectively chelate the magnesium ions required for the enzymatic activity of these topoisomerases, leading to bacterial cell death.

Featured Derivative: A series of 2-phenyl-quinoline-4-carboxylic acid derivatives has been synthesized and evaluated for their antibacterial properties. Notably, certain compounds within this series displayed significant activity against Staphylococcus aureus and Escherichia coli.[5]

Table 1: Antibacterial Activity of Selected 2-Phenyl-Quinoline-4-Carboxylic Acid Derivatives [5]

Compound IDTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
5a4S. aureus64
5a7E. coli128
Targeting Malignancy: Anticancer Applications

The fight against cancer is a multifaceted endeavor, and quinoline-4-carboxylic acid derivatives have emerged as versatile agents capable of targeting various hallmarks of cancer.[1][8][9] Their anticancer effects are mediated through diverse mechanisms, including the inhibition of key enzymes involved in cancer progression and the disruption of cellular processes essential for tumor growth.

Mechanisms of Action:

  • Enzyme Inhibition:

    • Histone Deacetylases (HDACs) and Sirtuins (SIRTs): Some derivatives act as inhibitors of HDACs and SIRTs, enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][10][11][12] By inhibiting these enzymes, these compounds can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. For instance, the 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative, P6, has been identified as a selective SIRT3 inhibitor with potent activity against MLLr leukemic cell lines.[10][12]

    • Dihydroorotate Dehydrogenase (DHODH): DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is often upregulated in cancer cells to meet the high demand for nucleotides. Certain quinoline-4-carboxylic acid derivatives have been developed as potent DHODH inhibitors, effectively starving cancer cells of essential building blocks for DNA and RNA synthesis.[3]

    • Cyclooxygenase-2 (COX-2): Chronic inflammation is a known driver of cancer development. Some quinoline-4-carboxylic acid derivatives have been designed as selective COX-2 inhibitors, an enzyme involved in the inflammatory cascade.[4][13]

  • Disruption of Tubulin Polymerization: The microtubule network is essential for cell division, and its disruption is a validated anticancer strategy. Certain quinoline-4-carboxylic acid derivatives have been shown to interfere with tubulin polymerization, leading to mitotic arrest and apoptosis.[1]

Table 2: Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

Compound IDMechanism of ActionCancer Cell LineIC50 (µM)Reference
P6SIRT3 InhibitionMLLr leukemic7.2[1][10]
41DHODH InhibitionHCT-1160.00971[1][3]
43DHODH InhibitionHCT-1160.0262[1][3]
9eCOX-2 Inhibition-0.043[4]
3jNot specifiedMCF-7 (Breast)-[8]
Neuroprotection and Multi-Targeting in Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons.[14][15][16] Quinoline derivatives, including those with a 4-carboxylic acid moiety, are being explored for their neuroprotective potential.[17][18] Their ability to interact with multiple targets involved in the pathophysiology of these complex diseases makes them attractive candidates for drug development.[17]

Mechanisms of Action:

  • Enzyme Inhibition:

    • Monoamine Oxidase (MAO) and Cholinesterases: Derivatives are being investigated as inhibitors of MAO and cholinesterases, enzymes that are key targets in the treatment of Parkinson's and Alzheimer's diseases, respectively.[17][18]

  • Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative disorders. The quinoline scaffold can be modified to incorporate antioxidant properties, helping to protect neurons from reactive oxygen species.[18]

Broader Therapeutic Horizons: Antimalarial and Anti-inflammatory Activities

The therapeutic reach of quinoline-4-carboxylic acid derivatives extends to other significant diseases.

  • Antimalarial Activity: The quinoline core is famously present in antimalarial drugs like chloroquine. More recent research has led to the discovery of quinoline-4-carboxamide derivatives with potent, multistage antimalarial activity, offering hope against drug-resistant strains of Plasmodium falciparum.[19][20]

  • Anti-inflammatory Activity: As mentioned in the context of cancer, the inhibition of enzymes like COX-2 confers anti-inflammatory properties.[4][13] Some quinoline-4-carboxylic acids have demonstrated significant anti-inflammatory effects in cellular models.[9]

Protocols for Synthesis and Biological Evaluation

A crucial aspect of drug discovery is the ability to synthesize and evaluate novel compounds efficiently. The following protocols provide a foundation for researchers working with quinoline-4-carboxylic acid derivatives.

Protocol 1: Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acid Derivatives via the Doebner Reaction

The Doebner reaction is a classic and versatile method for synthesizing quinoline-4-carboxylic acids.[2][5][21] It involves the condensation of an aniline, an aldehyde, and pyruvic acid.

Materials:

  • Substituted aniline

  • Aromatic aldehyde

  • Pyruvic acid

  • Ethanol

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve the substituted aniline (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol.

  • Add pyruvic acid (1.1 equivalents) to the mixture.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Acidify the residue with dilute hydrochloric acid to precipitate the product.

  • Filter the crude product, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-aryl-quinoline-4-carboxylic acid.

  • Characterize the final product using techniques such as ¹H-NMR, ¹³C-NMR, and HRMS.[5]

Causality Behind Experimental Choices: The use of a slight excess of pyruvic acid ensures the complete consumption of the limiting reagents. Refluxing provides the necessary thermal energy to drive the condensation and cyclization reactions. Acidification at the end protonates the carboxylate, leading to the precipitation of the less soluble carboxylic acid.

Diagram 1: General Workflow for the Doebner Synthesis

Doebner_Workflow cluster_reactants Reactants Aniline Substituted Aniline Mix Mix in Ethanol Aniline->Mix Aldehyde Aromatic Aldehyde Aldehyde->Mix PyruvicAcid Pyruvic Acid PyruvicAcid->Mix Reflux Reflux (4-6h) Mix->Reflux Workup Work-up (Cooling, Filtration/Concentration) Reflux->Workup Acidify Acidification (HCl) Workup->Acidify Purify Purification (Recrystallization) Acidify->Purify Characterize Characterization (NMR, MS) Purify->Characterize FinalProduct Pure Quinoline-4-Carboxylic Acid Characterize->FinalProduct MIC_Workflow cluster_controls Controls PrepCompound Prepare Compound Stock & Serial Dilutions Inoculate Inoculate Microtiter Plate Wells PrepCompound->Inoculate PrepInoculum Prepare Standardized Bacterial Inoculum PrepInoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate ReadResults Read Results (Visual/Spectrophotometer) Incubate->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC PositiveControl Positive Control (e.g., Ciprofloxacin) PositiveControl->Inoculate NegativeControl Negative Control (Broth only) NegativeControl->Inoculate GrowthControl Growth Control (Broth + Bacteria) GrowthControl->Inoculate

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds. [1]

Protocol 3: MTT Assay for Cytotoxicity and Antiproliferative Activity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound against cancer cell lines. [1][8] Materials:

  • Cancer cell line(s) of interest

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Causality Behind Experimental Choices: The MTT assay relies on the principle that only viable cells can metabolize MTT. The intensity of the purple color is directly proportional to the number of viable cells. The IC50 value provides a quantitative measure of a compound's cytotoxic potency.

Diagram 3: Potential Anticancer Mechanisms of Action

Anticancer_Mechanisms cluster_mechanisms Mechanisms of Action cluster_outcomes Cellular Outcomes Q4CA Quinoline-4-Carboxylic Acid Derivatives HDAC_SIRT HDAC/SIRT Inhibition Q4CA->HDAC_SIRT DHODH DHODH Inhibition Q4CA->DHODH COX2 COX-2 Inhibition Q4CA->COX2 Tubulin Tubulin Polymerization Disruption Q4CA->Tubulin Epigenetic Epigenetic Modulation HDAC_SIRT->Epigenetic Pyrimidine Pyrimidine Synthesis Inhibition DHODH->Pyrimidine Inflammation Reduced Inflammation COX2->Inflammation MitoticArrest Mitotic Arrest Tubulin->MitoticArrest Apoptosis Apoptosis & Cell Cycle Arrest Epigenetic->Apoptosis Pyrimidine->Apoptosis MitoticArrest->Apoptosis

Caption: Potential anticancer mechanisms of action for quinoline-4-carboxylic acid derivatives. [1]

Conclusion: A Privileged Scaffold with a Bright Future

The quinoline-4-carboxylic acid scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. [1]The synthetic accessibility and the potential for diverse functionalization allow for the creation of large libraries of compounds for screening against various diseases. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this important class of molecules. As our understanding of disease biology deepens, the rational design of new quinoline-4-carboxylic acid derivatives tailored to specific biological targets will undoubtedly continue to be a vibrant and productive area of medicinal chemistry research.

References

  • Al-Suwaidan, I. A., et al. (2021). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 26(16), 4965. [Link]

  • Strigáčová, J., et al. (2000). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica, 45(4), 305-309. [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PloS One, 14(8), e0220890. [Link]

  • Strigáčová, J., et al. (2000). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica, 45(4), 305-309. [Link]

  • Baragaña, B., et al. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 62(1), 249-266. [Link]

  • Al-Suwaidan, I. A., et al. (2021). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. ResearchGate. [Link]

  • Hui, Q., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 880067. [Link]

  • Ono, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12345-12356. [Link]

  • Baragaña, B., et al. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 62(1), 249-266. [Link]

  • Al-Warhi, T., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4994. [Link]

  • Peters, G. J., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4433-4449. [Link]

  • Sharma, A., et al. (2024). Recent Advances in the Synthesis and Applications of Phenylquinoline-4-carboxylic Acid Derivatives: A Comprehensive Review. Bentham Science. [Link]

  • Singh, R. K., et al. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Zarghi, A., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 17(15), 5634-5639. [Link]

  • Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. [Link]

  • Hui, Q., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 880067. [Link]

  • Legros, F., et al. (2006). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry, 4(21), 3959-3965. [Link]

  • Sharma, A., et al. (2024). Recent Advances in the Synthesis and Applications of Phenylquinoline-4-carboxylic Acid Derivatives: A Comprehensive Review. OUCI. [Link]

  • Ono, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12345-12356. [Link]

  • Wróbel, M. Z., & Sadowski, R. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6296. [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • Zádor, F., et al. (2020). Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword?. Journal of Neurochemistry, 155(4), 355-373. [Link]

  • Agnew, J. T., et al. (1977). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry, 20(6), 791-796. [Link]

  • Nehal, N., et al. (2023). Quinolinic Carboxylic Acid Derivatives as Potential Multi-target Compounds for Neurodegeneration: Monoamine Oxidase and Cholinesterase Inhibition. ResearchGate. [Link]

  • Soufi, W., et al. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. ResearchGate. [Link]

  • Peters, G. J., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4433-4449. [Link]

  • Soufi, W., et al. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Walsh Medical Media. [Link]

  • Flores-Poblete, F., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 28(20), 7056. [Link]

  • Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. [Link]

Sources

Application Note & Protocol: A Guide to the Dissolution of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol and scientific rationale for the dissolution of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (CAS No. 116734-19-1). As a member of the quinoline-4-carboxylic acid class of compounds, its solubility is significantly influenced by its molecular structure, including a carboxylic acid, a phenolic hydroxyl group, and a chlorinated phenyl ring. This guide is intended for researchers, scientists, and drug development professionals, offering a systematic approach to achieve successful solubilization for various experimental applications, from in vitro biological assays to analytical chemistry.

Introduction: Understanding the Molecule

6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid is a heterocyclic compound with a structure that presents specific challenges and opportunities for dissolution. The quinoline core is a key pharmacophore in many biologically active compounds.[1][2] The presence of both a carboxylic acid and a phenolic hydroxyl group makes its solubility highly dependent on pH.[3] The chloro-substituent and the biphenyl-like structure contribute to its lipophilicity.[4]

Understanding these structural features is critical to selecting an appropriate solvent system. The carboxylic acid and phenol moieties are acidic and can be deprotonated in basic conditions to form more soluble salts. Conversely, in acidic or neutral aqueous solutions, the compound is likely to be poorly soluble.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid is presented in the table below.

PropertyValueSource
Molecular Formula C₁₆H₁₀ClNO₃ChemScene[4]
Molecular Weight 299.71 g/mol ChemScene[4]
CAS Number 116734-19-1ChemScene[4]
Calculated LogP 3.959ChemScene[4]
Hydrogen Bond Donors 2ChemScene[4]
Hydrogen Bond Acceptors 3ChemScene[4]
Appearance Solid (assumed)General knowledge
Storage Sealed in dry, 2-8°CChemScene[4]

The calculated LogP of ~3.96 indicates a preference for lipophilic environments, suggesting that solubility in purely aqueous media at neutral pH will be low. However, the presence of hydrogen bond donors and acceptors implies that polar organic solvents should be effective.

Structural Diagram

G start Start: Weigh Compound app_check Downstream Application Check start->app_check organic_path Organic Solvent Path app_check->organic_path Organic solvent tolerable aqueous_path Aqueous Path (Basic pH) app_check->aqueous_path Organic solvent not desired dmso Try DMSO or DMF organic_path->dmso suspend Suspend in Aqueous Buffer aqueous_path->suspend dissolved_org Dissolved? dmso->dissolved_org etoh Try Ethanol etoh->dissolved_org dissolved_org->etoh No warm Gentle Warming (30-40°C) dissolved_org->warm No, with EtOH stock_sol Stock Solution Prepared dissolved_org->stock_sol Yes warm->dissolved_org add_base Add 1N NaOH dropwise suspend->add_base dissolved_aq Dissolved? add_base->dissolved_aq adjust_ph Adjust pH if needed (Caution!) dissolved_aq->adjust_ph Yes fail Insoluble: Re-evaluate Solvent dissolved_aq->fail No final_vol Bring to Final Volume adjust_ph->final_vol final_sol Final Aqueous Solution final_vol->final_sol

Caption: Systematic workflow for dissolving the target compound.

Troubleshooting and Expert Insights

  • Precipitation upon Dilution: If a DMSO stock solution precipitates when diluted into an aqueous buffer, this is a common issue for lipophilic compounds. To mitigate this, try:

    • Reducing the concentration of the stock solution.

    • Increasing the percentage of DMSO in the final solution (if the assay allows).

    • Using a surfactant like Tween® 20 or Pluronic® F-68 in the final buffer to maintain solubility.

  • Solvent Purity: Always use high-purity, anhydrous solvents when possible, especially for long-term storage of stock solutions. Water contamination in DMSO can reduce its solvating power for some compounds and may lead to hydrolysis over time. [5]* Sonication: If vortexing and warming are insufficient, brief sonication in a water bath can provide the extra energy needed to break up solid aggregates and facilitate dissolution.

  • Material Source: Be aware that purity and crystalline form can affect dissolution rates. Material from different suppliers may behave differently.

Safety Precautions

  • Always handle 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

  • DMSO can enhance the absorption of other chemicals through the skin. Exercise caution when using it.

References

  • Solubility of Things. Quinoline-4-carboxylic acid.
  • UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re.
  • Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.
  • PMC - NIH. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres.
  • Benchchem. Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid.
  • Google Patents. (CN102924374B). Preparation method for quinoline-4-carboxylic acid derivative.
  • PubMed. (2020). N-Phenyl-6-Chloro-4-Hydroxy-2-Quinolone-3-CarboxAmides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents.
  • ChemicalBook. 6-CHLORO-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID.
  • PMC - PubMed Central. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • Otto Chemie Pvt. Ltd. 6-Chloro-4-hydroxyquinoline-3-carboxylic acid, 98%.
  • ChemScene. 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid.
  • Santa Cruz Biotechnology. 6-Chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid.
  • Selleck Chemicals. Quinoline-4-carboxylic acid.
  • PubChem. 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid.
  • Santa Cruz Biotechnology. 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid.
  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • ResearchGate. Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives.
  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important quinoline derivative. Quinolines, and specifically quinoline-4-carboxylic acids, are crucial scaffolds in medicinal chemistry, forming the basis for numerous therapeutic agents.[1][2][3]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established chemical principles and recent literature. Our goal is to empower you to optimize your reaction conditions, improve yields, and ensure the purity of your final product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction yield is consistently low or the reaction fails to proceed to completion. What are the likely causes and how can I improve it?

Low yield is one of the most common frustrations in quinoline synthesis, often stemming from the reactivity of the substrates or suboptimal reaction conditions.[1][3][4] The synthesis of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, typically via the Pfitzinger or Doebner reaction, has several critical points that can lead to poor outcomes.

Plausible Causes & Corrective Actions:

  • Poor Reactivity of Starting Materials: In a Doebner-type synthesis, the starting aniline (4-chloroaniline) possesses an electron-withdrawing group, which deactivates the aromatic ring towards the necessary electrophilic cyclization step, potentially lowering the yield.[1][5]

    • Solution: Employ a more effective catalyst. While traditional methods use strong Brønsted acids like H₂SO₄ or HCl, modern approaches have shown that Lewis acids such as BF₃·THF, Sc(OTf)₃, or InCl₃ can be more effective, particularly for deactivated anilines.[1][5][6][7]

  • Suboptimal Catalyst Choice or Concentration: The type and amount of acid catalyst are critical. An inappropriate choice can lead to a stalled reaction or an increase in side products.[8]

    • Solution: Screen a panel of both Brønsted and Lewis acids to find the optimal catalyst for your specific substrate combination. A recent study on a Doebner hydrogen-transfer reaction found BF₃·THF to be highly effective where other common conditions failed.[1]

  • Side Reactions and Tar Formation: Acid-catalyzed polymerization of carbonyl starting materials (e.g., 4-hydroxybenzaldehyde or pyruvic acid) is a major competing reaction that consumes reagents and complicates purification.[4][8]

    • Solution: Control the reaction temperature carefully and consider the slow, dropwise addition of the carbonyl compounds to the heated aniline/acid mixture. This maintains a low instantaneous concentration of the carbonyl substrate, minimizing self-condensation.[8]

  • Incomplete Reaction: Without proper monitoring, the reaction may be terminated prematurely.

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Develop a solvent system that clearly separates your starting materials from the product spot. The reaction should only be stopped once the limiting reagent has been consumed.

low_yield_workflow start Low Yield Observed check_purity 1. Verify Purity of Starting Materials (4-chloroaniline, 5-chloroisatin, etc.) start->check_purity monitor_rxn 2. Monitor Reaction via TLC Is the reaction proceeding? check_purity->monitor_rxn optimize_catalyst 3. Optimize Catalyst System Screen Lewis (BF₃·THF) & Brønsted (p-TsOH) acids. monitor_rxn->optimize_catalyst If reaction is stalled optimize_conditions 4. Optimize Reaction Conditions Adjust temperature, concentration, and addition rate. monitor_rxn->optimize_conditions If side products form check_workup 5. Review Workup & Purification Is product being lost during isolation? monitor_rxn->check_workup If reaction goes to completion success Yield Improved optimize_catalyst->success optimize_conditions->success check_workup->success

Caption: Mechanism of the Pfitzinger quinoline synthesis.

Doebner Reaction Mechanism

doebner_mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Michael-type Addition cluster_2 Step 3: Cyclization & Oxidation aniline 4-Chloroaniline aldehyde 4-Hydroxybenzaldehyde imine Schiff Base (Imine) aldehyde->imine Condensation pyruvic_enol Enol of Pyruvic Acid addition Adduct Formation pyruvic_enol->addition Attack on imine cyclization Electrophilic Aromatic Cyclization addition->cyclization oxidation Oxidation/Aromatization cyclization->oxidation product Final Quinoline Product oxidation->product

Caption: Proposed mechanism of the Doebner reaction. [5]

Detailed Experimental Protocols

Protocol 1: Pfitzinger Synthesis [9][10]

  • To a solution of potassium hydroxide (e.g., 3-4 equivalents) in ethanol and water, add 5-chloroisatin (1.0 eq.).

  • Heat the mixture to reflux until the isatin has dissolved and the ring has opened to form the potassium isatoate salt.

  • Add 4'-hydroxyacetophenone (1.0-1.2 eq.) to the reaction mixture.

  • Continue to heat at reflux for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Acidify the aqueous solution with concentrated HCl until a pH of ~4-5 is reached, causing the product to precipitate.

  • Collect the crude solid by vacuum filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.

Protocol 2: Doebner Synthesis [1][11]

  • In a round-bottom flask, dissolve 4-chloroaniline (1.0 eq.) and 4-hydroxybenzaldehyde (1.0 eq.) in a suitable solvent (e.g., absolute ethanol or acetonitrile).

  • Add the acid catalyst (e.g., BF₃·THF, 0.5 eq.).

  • Heat the mixture to reflux (or ~65 °C for acetonitrile).

  • Slowly add pyruvic acid (1.2 eq.), either neat or as a solution in the reaction solvent, over 1-2 hours using a dropping funnel.

  • Maintain the reaction at reflux for 20-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and concentrate it under reduced pressure to remove the solvent.

  • Treat the residue with a basic aqueous solution (e.g., 1M NaOH) to dissolve the product, then filter to remove any insoluble impurities.

  • Acidify the filtrate with 1M HCl to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Purify by recrystallization.

References

  • Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. BenchChem.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central.
  • Combes quinoline synthesis. Wikipedia.
  • Doebner–Miller reaction. Wikipedia.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • Doebner-Miller Reaction. SynArchive.
  • Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Organic & Biomolecular Chemistry (RSC Publishing).
  • Combes Quinoline Synthesis Mechanism. YouTube.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • Recent Advances in Metal-Free Quinoline Synthesis. PubMed Central.
  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.
  • synthesis of quinoline derivatives and its applic
  • byproduct formation in the Doebner-von Miller reaction. BenchChem.
  • Combes Quinoline Synthesis. Cambridge University Press.
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.
  • 6-CHLORO-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID synthesis. ChemicalBook.
  • Technical Support Center: Overcoming Challenges in Quinoline Synthesis. BenchChem.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal.
  • Application Notes and Protocols for the Doebner Reaction in Quinoline Deriv
  • Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)
  • Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. International Letters of Chemistry, Physics and Astronomy.
  • Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences.
  • 24 questions with answers in QUINOLINES.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
  • Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids.
  • (PDF) Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate.
  • Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids.

Sources

overcoming solubility issues with 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (CAS No. 116734-19-1). This molecule holds significant interest for researchers in drug discovery and development. However, its complex, largely hydrophobic structure presents a common and critical challenge: poor aqueous solubility. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and in-depth protocols to overcome these solubility hurdles, ensuring the successful progression of your experiments.

Our approach is rooted in the fundamental physicochemical properties of the molecule. With a predicted LogP of approximately 3.96, this compound is highly lipophilic.[1] Its structure, containing a quinoline core, a chlorophenyl group, and a carboxylic acid, means that its solubility is highly dependent on the surrounding environment. This guide will walk you through a logical progression of techniques, from simple pH adjustments to more advanced formulation strategies, explaining the scientific rationale behind each step.

Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial questions and provides rapid troubleshooting advice.

Question 1: Why is my compound, 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, not dissolving in standard aqueous buffers like PBS (pH 7.4)?

Answer: The insolubility of this compound in neutral aqueous media is expected due to its molecular structure. There are two primary contributing factors:

  • High Hydrophobicity: The molecule is built on a large, rigid, and aromatic quinoline scaffold, complemented by a phenyl ring and a chloro- group. These components are inherently hydrophobic ("water-fearing") and prefer to associate with themselves rather than with water molecules.

  • Ionization State: The key to its solubility lies with the carboxylic acid (-COOH) group. In acidic or neutral solutions (pH below its pKa), this group remains in its protonated, neutral form.[2] This form is significantly less soluble in water than its ionized counterpart. Carboxylic acids with more than five carbon atoms are typically insoluble in water, and this compound is substantially larger.[3]

Essentially, at neutral pH, the molecule's hydrophobicity dominates, leading to very poor aqueous solubility.

Question 2: What is the simplest and most immediate step I can take to try and dissolve the compound?

Answer: The most direct method is pH adjustment . By raising the pH of your aqueous solution, you can deprotonate the carboxylic acid group, converting it into a negatively charged carboxylate salt (-COO⁻).[2][4] This ionized form is dramatically more polar and, therefore, more soluble in water.[3]

Quick Protocol:

  • Prepare a slurry of your compound in water or your desired buffer.

  • While stirring, add a small amount of a base, such as 1 M NaOH or KOH, dropwise.

  • Monitor the solution for clarity. The compound should dissolve as the pH increases.

  • Aim for a final pH that is at least 1.5 to 2 units above the compound's pKa to ensure complete ionization. While the exact pKa is not published, it can be estimated to be in the range of 4-5, similar to other quinoline-4-carboxylic acids.[5] Therefore, a pH of 7.0 or higher should significantly improve solubility.[6]

Question 3: I successfully dissolved my compound at a high pH, but it precipitated (crashed out) when I tried to adjust the pH back to a physiological range for my cell-based assay. What's happening?

Answer: This is a classic challenge known as pH-shift precipitation. You have created a supersaturated solution. While the compound was soluble at the high pH where it was ionized, returning to a lower pH caused it to revert to its insoluble, protonated form. The concentration you achieved at high pH is well above the thermodynamic solubility limit of the neutral compound at the final pH.

To solve this, you cannot rely on pH adjustment alone. You must employ additional formulation strategies to keep the compound in solution at the target physiological pH. The following sections of this guide detail these advanced methods.

Question 4: What is a "co-solvent," and how can it help with my formulation?

Answer: A co-solvent is a water-miscible organic solvent that is added to an aqueous solution to increase the solubility of poorly soluble compounds.[7][8] Co-solvents work by reducing the overall polarity of the solvent system, making it a more favorable environment for hydrophobic molecules.[9][10]

For 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, a co-solvent can be used in conjunction with pH adjustment to create a stable formulation at physiological pH.

Commonly Used Co-solvents:

Co-solvent Typical Concentration Range (v/v) Key Considerations
Dimethyl Sulfoxide (DMSO) 1% - 10% (often <1% in cell culture) High solubilizing power; can be toxic to cells at higher concentrations.
Ethanol 5% - 20% Biocompatible at low concentrations; can cause protein precipitation.
Polyethylene Glycol 400 (PEG 400) 10% - 50% Low toxicity; commonly used in preclinical formulations.[9]

| Propylene Glycol (PG) | 10% - 40% | Good safety profile; viscous at higher concentrations.[9] |

See the detailed protocols in the next section for a systematic approach to co-solvent screening.

Advanced Solubilization Strategies & Protocols

When simple pH adjustment and basic co-solvent use are insufficient, more advanced formulation techniques are required. This is often the case for in vivo studies or when higher concentrations are needed.

Decision Workflow for Solubility Enhancement

This diagram outlines a logical path for selecting the appropriate solubilization strategy.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Compound Insoluble in Aqueous Buffer ph_adjust Strategy 1: pH Adjustment (Increase pH > 7.0) start->ph_adjust check_ph Is compound soluble at target concentration? ph_adjust->check_ph cosolvent Strategy 2: Co-solvent Addition (e.g., PEG 400, DMSO) check_ph->cosolvent No success Stable Formulation Achieved check_ph->success Yes check_cosolvent Is solubility sufficient & stable at physiological pH? cosolvent->check_cosolvent advanced Strategy 3: Advanced Formulations (Cyclodextrins, Solid Dispersions) check_cosolvent->advanced No check_cosolvent->success Yes check_advanced Is this for in vivo use or high concentration needs? advanced->check_advanced review Review Application Constraints (Toxicity, Route of Admin.) check_advanced->review Yes

Caption: Decision workflow for selecting a solubilization method.
Strategy 1: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][] They can encapsulate poorly soluble "guest" molecules, like our compound, forming an inclusion complex that is water-soluble.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and favorable safety profiles.[15]

Caption: Encapsulation of a drug by a cyclodextrin host.

Experimental Protocol: Screening with HP-β-CD

  • Preparation: Prepare a stock solution of 40% (w/v) HP-β-CD in deionized water. This will be your primary solubilizing vehicle.

  • Screening:

    • In separate vials, add a known excess amount of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (e.g., 5 mg).

    • To each vial, add 1 mL of different vehicles:

      • Vial A: Deionized Water (Negative Control)

      • Vial B: 10% HP-β-CD in water

      • Vial C: 20% HP-β-CD in water

      • Vial D: 40% HP-β-CD in water

  • Equilibration: Seal the vials and place them on a rotator or shaker at room temperature for 24-48 hours to ensure equilibrium is reached.

  • Analysis:

    • After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved compound.

    • Carefully collect the supernatant and dilute it with a suitable organic solvent (like methanol or acetonitrile) for analysis by HPLC-UV.

    • Quantify the concentration of the dissolved compound against a standard curve.

Expected Outcome: You should observe a concentration-dependent increase in the compound's solubility with increasing concentrations of HP-β-CD.

Strategy 2: Amorphous Solid Dispersions

Solid dispersion is a technique where the crystalline drug is dispersed in an amorphous (non-crystalline) form within a hydrophilic polymer matrix.[16][17][18] This approach enhances solubility by preventing the formation of the highly stable (and thus poorly soluble) crystal lattice and increasing the surface area for dissolution.[19][20]

Common Polymers for Solid Dispersions:

  • Polyvinylpyrrolidone (PVP K30)

  • Hydroxypropyl Methylcellulose (HPMC)

  • Copolymers like Soluplus® or Kollidon® VA64[21]

  • Polyethylene Glycols (PEG 6000)

Experimental Protocol: Preparation by Solvent Evaporation

  • Dissolution:

    • Dissolve a specific amount of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid and a polymer carrier (e.g., PVP K30) in a common volatile organic solvent (e.g., methanol or acetone). A good starting drug-to-polymer ratio is 1:4 (w/w).

  • Evaporation:

    • Use a rotary evaporator (roto-vap) to remove the solvent under reduced pressure. This process should be relatively fast to "trap" the drug in its amorphous state within the polymer matrix.

  • Drying:

    • Further dry the resulting solid film in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Processing:

    • Scrape the solid dispersion from the flask, gently grind it into a fine powder using a mortar and pestle, and pass it through a sieve.

  • Evaluation:

    • Test the dissolution rate of the solid dispersion powder compared to the raw crystalline compound in your target aqueous medium (e.g., simulated intestinal fluid). You should observe a much faster and higher extent of dissolution from the solid dispersion.

Troubleshooting:

  • Phase Separation: If the drug and polymer are not miscible, you may see drug crystals form upon drying. Try a different polymer or solvent.

  • Recrystallization: Over time, the amorphous drug may revert to its crystalline form. Stability studies are crucial to assess the long-term viability of the formulation.

Summary of Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₆H₁₀ClNO₃ChemScene[1]
Molecular Weight 299.71 g/mol ChemScene[1]
CAS Number 116734-19-1ChemScene[1]
Predicted LogP 3.959ChemScene[1]
Topological Polar Surface Area (TPSA) 70.42 ŲChemScene[1]
Hydrogen Bond Donors 2ChemScene[1]
Hydrogen Bond Acceptors 3ChemScene[1]

References

  • Saleem, M. & Shah, S. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Available at: [Link]

  • Popielec, A. & Loftsson, T. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]

  • Gothoskar, A.V. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Available at: [Link]

  • Popielec, A. & Loftsson, T. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: [Link]

  • Akhter, S., Hossen, M.S., et al. (2020). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. Universal Journal of Pharmaceutical Research. Available at: [Link]

  • Amaechi, C. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Kumar, S. & Singh, S. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central. Available at: [Link]

  • Jones, D. (2012). Pharmaceutical salts: a formulation trick or a clinical conundrum?. The Pharmaceutical Journal.
  • Patel, B.B., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Pawar, R.H., et al. (2021). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Available at: [Link]

  • Serajuddin, A.T.M. (2007). Salt formation to improve drug solubility. PubMed. Available at: [Link]

  • Pandit, N.K. & Strykowski, J.M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. Available at: [Link]

  • Patsnap. (n.d.). Overcoming Challenges in Carboxylic Acid Drug Formulations. Available at: [Link]

  • Elder, D. & Holm, R. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review. Available at: [Link]

  • Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH?. Available at: [Link]

  • Al-Ghananeem, A.M. & Malkawi, A.H. (2012).
  • Cosolvent. (n.d.). Cosolvent. Available at: [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Available at: [Link]

  • Solubility of Things. (n.d.). Quinoline-4-carboxylic acid. Available at: [Link]

  • CD Formulation. (n.d.). pH Modifier Excipients. Available at: [Link]

  • Co-solvent. (n.d.). Co-solvent: Significance and symbolism. Available at: [Link]

  • ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Available at: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. Available at: [Link]

  • Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Available at: [Link]

  • Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions. Available at: [Link]

  • Scribd. (n.d.). Solubilizing Excipients Guide. Available at: [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.). Drug Development & Delivery. Available at: [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Available at: [Link]

Sources

Technical Support Center: Crystallization of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the crystallization of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining high-quality crystalline material of this active pharmaceutical ingredient (API). Our approach is rooted in first principles, combining theoretical understanding with practical, field-proven methodologies.

Section 1: Understanding the Molecule - The Key to Successful Crystallization

Before troubleshooting, it is imperative to understand the physicochemical characteristics of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, as these directly govern its crystallization behavior.

Q: What are the key structural features of this molecule that influence its crystallization?

A: The crystallization behavior of this molecule is dominated by a combination of its functional groups and overall structure:

  • Quinoline-4-carboxylic Acid Core: This rigid, aromatic system provides a flat scaffold prone to π–π stacking interactions in the crystal lattice.[1][2] The carboxylic acid group is a strong hydrogen bond donor and acceptor, making its solubility highly dependent on pH.[3][4][5] The quinoline nitrogen is basic and can be protonated at low pH, further increasing aqueous solubility.[4][5][6]

  • 2-(4-hydroxyphenyl) Group: The phenol (-OH) group is another potent hydrogen bond donor and acceptor. Its presence significantly increases the molecule's polarity and its capacity to form complex, three-dimensional hydrogen-bonding networks within the crystal structure.

  • 6-Chloro Substituent: The chlorine atom is an electron-withdrawing group that can influence the electronic distribution of the quinoline system and participate in weaker halogen bonding interactions, potentially stabilizing specific crystal packing arrangements.

The presence of multiple hydrogen bonding sites (carboxylic acid, phenol, quinoline nitrogen) makes this compound susceptible to polymorphism , the ability to exist in multiple crystalline forms.[7][8][9][10] Different polymorphs can exhibit distinct solubility, stability, and bioavailability, making control over the crystalline form a critical aspect of drug development.[7]

Table 1: Physicochemical Properties of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

PropertyValueSource
CAS Number 116734-19-1[11]
Molecular Formula C₁₆H₁₀ClNO₃[11]
Molecular Weight 299.71 g/mol [11]
Hydrogen Bond Donors 2[11]
Hydrogen Bond Acceptors 3[11]
Predicted LogP 3.959[11]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during crystallization experiments.

Q1: What is a good starting point for solvent selection?

A1: Given the molecule's dual polar (acid, phenol) and non-polar (aromatic rings) nature, a single solvent may not be ideal. A binary solvent system is highly recommended.[12][13] Start by dissolving the compound in a minimal amount of a "good" polar solvent at an elevated temperature, followed by the slow addition of a "poor" non-polar anti-solvent until persistent turbidity is observed.

  • Recommended "Good" Solvents: Alcohols (Ethanol, Methanol), Ketones (Acetone), Ethers (Dioxane, THF), and Amides (DMF - use with caution due to high boiling point).[12]

  • Recommended "Poor" (Anti-solvents): Water (especially if the "good" solvent is a water-miscible organic), or non-polar organics like Heptane, Hexane, or Toluene.[12][13]

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out," or liquid-liquid phase separation, occurs when the solute's solubility limit is exceeded at a temperature above its melting point in that specific solvent environment, or when the rate of supersaturation is too high for orderly crystal nucleation to occur.[12][14] To resolve this:

  • Re-heat the solution to dissolve the oil.

  • Add more of the "good" solvent to increase the total volume and create a more dilute solution.[12]

  • Cool the solution much more slowly. Use a Dewar flask or an insulated bath to minimize the cooling rate. A slower approach allows molecules the time to orient correctly into a crystal lattice.[12]

  • Consider a different solvent system. The current system may be inherently prone to this issue.

Q3: No crystals are forming, even after the solution has cooled. What are the next steps?

A3: This indicates either that the solution is not sufficiently supersaturated or that nucleation is kinetically hindered. Try the following methods in sequence:

  • Scratch the inner surface of the flask with a glass rod at the air-liquid interface. Microscopic scratches provide high-energy sites for nucleation to begin.[12]

  • Add a seed crystal. Introduce a tiny amount of the crude solid or a previously formed pure crystal to provide a template for growth.[13]

  • Reduce the solvent volume. Gently heat the solution and evaporate a portion of the solvent to increase the concentration, then allow it to cool again.

  • Lower the temperature. If at room temperature, place the flask in a refrigerator (2-8°C), but do so slowly to avoid rapid precipitation.[12]

Q4: How does pH affect the crystallization of this compound?

A4: pH is a critical parameter. The carboxylic acid and the quinoline nitrogen are both ionizable.

  • In basic conditions (high pH): The carboxylic acid and phenolic hydroxyl will be deprotonated, forming a salt that is typically highly soluble in polar solvents like water.

  • In acidic conditions (low pH): The quinoline nitrogen will be protonated. The carboxylic acid will be neutral. Solubility will depend on the specific pH and counter-ion. For crystallization, you generally want the neutral form of the molecule, as it is least soluble. Therefore, crystallization should be performed in a pH range that is well below the pKa of the carboxylic acid and above the pKa of the quinoline nitrogen. A common purification strategy involves dissolving the crude material in a dilute basic solution, filtering out any insoluble impurities, and then re-precipitating the pure compound by slowly acidifying the filtrate to an acidic pH (e.g., pH 3-4).[15]

Section 3: In-Depth Troubleshooting Guides & Protocols

Guide 1: Systematic Solvent Screening

A logical, systematic approach to solvent selection is the foundation of a robust crystallization process.[16] This protocol minimizes wasted material and time.

Experimental Protocol: Binary Solvent System Screening

  • Preparation: Place ~10-15 mg of your compound into several small vials.

  • "Good" Solvent Addition: To each vial, add a different potential "good" solvent (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, THF) dropwise at room temperature until the solid just dissolves. Note the approximate solubility.

  • Heating: Gently heat the solutions to ~50-60°C. If any solid remains, add more of the same solvent dropwise until a clear solution is achieved.

  • "Poor" Anti-solvent Addition: While the solution is still warm, add a miscible anti-solvent (e.g., Water, Heptane) dropwise until the solution becomes faintly and persistently cloudy (turbid).

  • Clarification: Add one or two drops of the "good" solvent back into the warm solution to make it clear again.

  • Cooling & Observation: Set the vials aside to cool slowly to room temperature. Cover them to prevent rapid evaporation. Observe which systems produce the best quality crystals (well-defined shape, not fine powder or oil).

Table 2: Suggested Solvents for Screening

"Good" Solvent (High Polarity)"Poor" Anti-Solvent (Low Polarity)Miscibility
EthanolWaterYes
AcetoneWaterYes
Tetrahydrofuran (THF)HeptaneYes
Ethyl AcetateHeptaneYes
N,N-Dimethylformamide (DMF)WaterYes

dot

SolventScreeningWorkflow cluster_prep Preparation cluster_process Crystallization Process cluster_outcomes Outcomes & Actions cluster_remedy Troubleshooting start Start with Crude Compound dissolve Dissolve in minimal hot 'Good' Solvent (e.g., Ethanol, Acetone) start->dissolve add_anti Add 'Poor' Anti-solvent (e.g., Water) until persistent turbidity dissolve->add_anti clarify Re-clarify with a drop of 'Good' Solvent add_anti->clarify cool Slow Cooling (Ambient -> 4°C) clarify->cool outcome Observe Result cool->outcome crystals Good Crystals Formed (Proceed to Characterization) outcome->crystals Success oil Compound 'Oils Out' outcome->oil Failure no_xtal No Crystals Form outcome->no_xtal Failure remedy_oil Re-heat, add more 'Good' Solvent, cool slower oil->remedy_oil remedy_no_xtal Concentrate solution or add seed crystal no_xtal->remedy_no_xtal remedy_oil->dissolve Retry remedy_no_xtal->cool Retry

Caption: Workflow for binary solvent screening.

Guide 2: Overcoming "Oiling Out"

This phenomenon is a common hurdle for complex APIs.[14] The following workflow provides a logical path to a solution.

dot

OilingOutTroubleshooting start Problem: 'Oiling Out' Occurs q1 Is the solution very concentrated? start->q1 action1 Action: 1. Re-heat to dissolve oil. 2. Add more 'Good' Solvent (10-20% vol). 3. Re-cool slowly. q1->action1 Yes q2 Was the cooling rate very fast? q1->q2 No a1_yes Yes a1_no No end_node Solution Found action1->end_node action2 Action: Use an insulated container (Dewar) or a programmable cooling bath to slow the cooling rate. q2->action2 Yes action3 Action: Change the solvent system. The solvent's solvating power is too sensitive to temperature. q2->action3 No a2_yes Yes a2_no No action2->end_node action3->end_node

Caption: Troubleshooting flowchart for "oiling out".

Section 4: Polymorphism - Identification and Control

Q: My crystallization seems to work, but the results are inconsistent between batches. Could this be polymorphism?

A: Yes, inconsistency is a classic sign of uncontrolled polymorphism.[7] Different polymorphs can nucleate under subtly different conditions (e.g., cooling rate, stirring speed, impurities), leading to batch-to-batch variation.[13] It is crucial to identify and control the desired crystalline form.

Protocol: Basic Polymorph Characterization

To confirm the identity and purity of your crystalline solid, several analytical techniques are essential.

  • Powder X-Ray Diffraction (PXRD): This is the definitive technique for identifying crystalline polymorphs.[17][18][19] Each polymorph will produce a unique diffraction pattern, which serves as its "fingerprint." Amorphous material will show a broad halo instead of sharp peaks.[19]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated. It can identify melting points, desolvation events, and solid-solid phase transitions between polymorphs.[17][20] Different polymorphs will generally have different melting points and heats of fusion.[21]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. It is used to determine the amount of residual solvent or water in the crystal structure (solvates/hydrates), which are also forms of polymorphism.[20]

If these analyses reveal different PXRD patterns or thermal events between batches, you are dealing with multiple polymorphs. The key to control is consistency:

  • Use a consistent and controlled cooling profile.

  • Employ seeding with the desired polymorph to ensure it crystallizes preferentially.[13]

  • Maintain the same solvent system and concentration across all batches.

References

  • Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods.
  • Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid.Benchchem.
  • Quinoline-4-carboxylic acid | Solubility of Things.Solubility of Things.
  • Recrystallization of Active Pharmaceutical Ingredients.SciSpace.
  • Recrystallization Definition, Principle & Purpose.PraxiLabs.
  • Recrystallization of Pharmaceutical Compounds using the Supercritical Antisolvent Process.J-Stage.
  • Recrystallization Guide: Process, Procedure, Solvents.Mettler Toledo.
  • What are the different techniques to characterize chemical crystals?
  • Pharmaceutical Crystalliz
  • CRYSTAL CHARACTERIZ
  • Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents.
  • Crystallization of APIs: Methods and Challenges.BOC Sciences.
  • How to analyze crystal structure and film characteristics without damaging the samples?iST.
  • The crystallization of quinoline.
  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separ
  • troubleshooting side reactions in the synthesis of quinoline deriv
  • Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development.
  • Crystal structure analysis / crystallographic characterization.
  • 6-CHLORO-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID synthesis.ChemicalBook.
  • Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot
  • (PDF) Crystal Polymorphism in Pharmaceutical Science.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.Springer.
  • Crystal polymorphism.Wikipedia.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Troubleshooting Crystalliz
  • Polymorphism in Crystals.MDPI.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.PubMed.
  • 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid.ChemScene.
  • Quinoline-4-carboxylic acid | CAS 486-74-8.Selleck Chemicals.
  • Crystal polymorphism in chemical process development.PubMed.
  • 6-chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid.Sigma-Aldrich.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.PubMed Central.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid.Santa Cruz Biotechnology.
  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid.PubMed Central.
  • The crystal structure of 3-chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinoline.PubMed Central.
  • 6-Chloro-4-hydroxyquinoline-3-carboxylic acid, 98%.Otto Chemie Pvt. Ltd.
  • 6-chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid.Sigma-Aldrich.
  • (PDF) Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate.
  • Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids.

Sources

Technical Support Center: Optimizing Reaction Conditions for Quinoline-4-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of quinoline-4-carboxylic acids. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of common synthetic routes, troubleshoot experimental challenges, and optimize reaction conditions for enhanced yield and purity. This guide is structured to provide not just procedural steps, but the underlying chemical principles that govern success.

Introduction to Quinoline-4-Carboxylic Acid Synthesis

Quinoline-4-carboxylic acids are a cornerstone scaffold in medicinal chemistry, forming the core of numerous antibacterial, anticancer, and antiviral agents.[1][2] Their synthesis, while well-established, is often fraught with challenges ranging from low yields and side-product formation to purification difficulties. This guide will focus on the most prevalent and versatile synthetic methodologies: the Doebner Reaction and the Pfitzinger Reaction, while also addressing common issues in related syntheses like the Combes and Friedländer reactions.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

General Issues

Q1: My final product is a dark, tarry material that is difficult to purify. What is causing this and how can I prevent it?

A1: Tar formation is a frequent issue, especially in acid-catalyzed reactions like the Doebner and Skraup syntheses. It arises from the polymerization of reactants and intermediates under harsh acidic and oxidative conditions.[3]

  • Causality: Strong acids can promote the self-condensation of α,β-unsaturated carbonyl compounds, leading to high-molecular-weight polymeric byproducts.

  • Solutions:

    • Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times. Gentle heating to initiate the reaction followed by controlled reflux is often sufficient.[3]

    • Slow Addition of Reagents: Adding the carbonyl compound dropwise can help maintain a low concentration, minimizing self-polymerization.[3]

    • Use of a Biphasic System: For the Doebner-von Miller reaction, sequestering the α,β-unsaturated carbonyl in a non-polar organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase can significantly reduce tar formation.[3]

    • Catalyst Optimization: Consider screening milder Lewis acids (e.g., BF₃·OEt₂) or solid acid catalysts which can offer higher selectivity.[4][5]

Doebner Reaction-Specific Issues

Q2: My Doebner reaction yield is consistently low, even without significant tar formation. What factors should I investigate?

A2: Low yields in the Doebner reaction can be attributed to several factors, including suboptimal catalyst choice, solvent effects, and the electronic nature of your substrates.[4][5]

  • Causality: The reaction is particularly sensitive to the reactivity of the aniline. Anilines bearing strong electron-withdrawing groups are known to give lower yields under conventional conditions.[4]

  • Solutions:

    • Catalyst and Solvent Screening: The choice of acid catalyst and solvent is critical. While traditional methods use protic acids, Lewis acids like BF₃·THF in acetonitrile (MeCN) have been shown to significantly improve yields, especially for electron-deficient anilines.[4][6]

    • Stoichiometry Adjustment: Increasing the equivalents of the aniline and aldehyde relative to pyruvic acid can improve the yield by favoring the formation of the necessary imine intermediate.[6]

    • Dropwise Addition of Pyruvic Acid: Adding pyruvic acid slowly to the pre-heated mixture of aniline, aldehyde, and catalyst can suppress its decomposition at higher temperatures and minimize impurity formation.[4]

Q3: I am using an aniline with an electron-donating group, and the reaction is very fast but produces multiple side products. How can I improve the selectivity?

A3: Anilines with electron-donating groups are highly reactive and can lead to over-reaction or side product formation.

  • Causality: The increased nucleophilicity of the aniline can lead to undesired side reactions.

  • Solutions:

    • Milder Catalyst: Using a milder acid catalyst, such as p-toluenesulfonic acid (p-TSA), can help control the reaction rate.[5]

    • Lower Reaction Temperature: Reducing the reaction temperature can improve selectivity.

    • Solvent Choice: Employing a dual green solvent system like water and ethylene glycol has been shown to provide good conversion rates under milder conditions.[5]

Pfitzinger Reaction-Specific Issues

Q4: In my Pfitzinger reaction, the isatin does not seem to be consumed completely, resulting in a low yield of the desired quinoline-4-carboxylic acid. What could be the problem?

A4: Incomplete conversion of isatin in the Pfitzinger reaction often points to issues with the initial base-catalyzed ring-opening step.[1][7]

  • Causality: The hydrolysis of the amide bond in isatin to form the keto-acid intermediate is a crucial first step. Insufficient base or reaction time can lead to incomplete formation of this key intermediate.[7]

  • Solutions:

    • Base Concentration and Type: Ensure a sufficient molar excess of a strong base like potassium hydroxide (KOH) is used. A 33% aqueous or ethanolic KOH solution is commonly employed.[1][8]

    • Pre-Stirring with Base: Before adding the carbonyl compound, stir the isatin with the base solution at room temperature for at least an hour, or until a distinct color change (often from purple/orange to brown/yellow) is observed, indicating the formation of the potassium salt of isatinic acid.[1][8]

    • Solvent: While ethanol is a common solvent, aqueous conditions have also been used successfully and can be a greener alternative.[9]

Q5: The purification of my quinoline-4-carboxylic acid from the Pfitzinger reaction is challenging, with the product being difficult to precipitate or crystallize.

A5: Purification issues can arise from the presence of unreacted starting materials or side products.

  • Causality: The product is typically isolated by acidification of the basic reaction mixture. The pH of the solution at this stage is critical for selective precipitation.

  • Solutions:

    • Extraction of Impurities: Before acidification, extract the aqueous solution with a non-polar solvent like diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[1]

    • Controlled Acidification: Cool the aqueous layer in an ice bath and slowly add acid (e.g., dilute HCl or acetic acid) with vigorous stirring. Monitor the pH to ensure complete precipitation, which typically occurs around pH 4-5.[1]

    • Recrystallization: If the crude product is still impure, recrystallization from a suitable solvent such as ethanol, or an ethanol/water mixture, is recommended.[10]

Experimental Protocols & Methodologies

Protocol 1: Optimized Doebner Reaction for Substituted Quinoline-4-Carboxylic Acids

This protocol is adapted from a hydrogen-transfer method effective for a range of anilines, including those with electron-withdrawing groups.[4][11]

Materials:

  • Substituted aniline (1.0 equiv)

  • Substituted aldehyde (1.1 equiv)

  • Pyruvic acid (0.33 equiv)

  • Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride tetrahydrofuran complex (BF₃·THF) (0.5 equiv)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL).

  • Catalyst Addition: At room temperature, add BF₃·OEt₂ or BF₃·THF (0.5 equiv) to the solution.

  • Initial Heating: Stir the reaction mixture at 65 °C for 1 hour.

  • Pyruvic Acid Addition: Prepare a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL). Add this solution dropwise to the reaction mixture over a period of time.

  • Reaction: Continue to stir the reaction mixture at 65 °C for 20 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the layers and extract the aqueous layer with EtOAc.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Protocol 2: Pfitzinger Synthesis of 2-Substituted Quinoline-4-Carboxylic Acids

This protocol is a general procedure for the Pfitzinger condensation.[1][10]

Materials:

  • Isatin (1.0 equiv)

  • Carbonyl compound (e.g., acetophenone) (1.0-2.0 equiv)

  • Potassium hydroxide (KOH) (large excess)

  • 95% Ethanol

  • Diethyl ether

  • Dilute hydrochloric acid (HCl) or acetic acid

  • Water

Procedure:

  • Preparation of Base Solution: In a round-bottom flask, dissolve KOH (0.2 mol) in 95% ethanol (25 mL). Caution: Dissolution is exothermic.

  • Isatin Ring Opening: Add isatin (0.07 mol) to the stirred KOH solution. Stir at room temperature for 1 hour, or until the color changes from orange to pale yellow/brown.

  • Addition of Carbonyl Compound: Add the carbonyl compound (0.07-0.15 mol) to the reaction mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the bulk of the ethanol by rotary evaporation.

    • Add water to the residue to dissolve the potassium salt of the product.

    • Extract the aqueous solution with diethyl ether to remove neutral impurities.

    • Cool the aqueous layer in an ice bath and acidify with dilute HCl or acetic acid to a pH of approximately 4-5 to precipitate the product.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water.

    • Dry the product in a vacuum oven.

    • If necessary, recrystallize the crude product from ethanol or an ethanol/water mixture.

Data Presentation: Comparison of Reaction Conditions

The selection of appropriate reaction conditions is paramount for a successful synthesis. The following tables summarize the impact of different catalysts and solvents on the yield of quinoline-4-carboxylic acid derivatives in the Doebner reaction.

Table 1: Effect of Different Acid Catalysts on the Doebner Reaction [5]

EntryCatalyst (mol%)SolventTime (h)Yield (%)
1p-TSA (10)Water/Ethylene Glycol385
2Acetic Acid (10)Water/Ethylene Glycol560
3H₂SO₄ (10)Water/Ethylene Glycol475
4HCl (10)Water/Ethylene Glycol4.570
5No CatalystWater/Ethylene Glycol12<10

Table 2: Influence of Solvents on the Doebner Reaction using BF₃·THF Catalyst [4][6]

EntrySolventTemperature (°C)Yield (%)
1MeCN6570-85
2THF6570-85
3EthanolRefluxLow
4TolueneRefluxLow
5DMF65Low
6DMSO65Low

*Yields are highly dependent on the specific substrates used.

Visualizations: Reaction Workflows and Mechanisms

Doebner Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_aniline Substituted Aniline mix Combine Aniline, Aldehyde, Catalyst in Solvent start_aldehyde Substituted Aldehyde start_pyruvic Pyruvic Acid add_pyruvic Dropwise Addition of Pyruvic Acid start_pyruvic->add_pyruvic start_catalyst Acid Catalyst (e.g., BF₃·OEt₂) start_solvent Solvent (e.g., MeCN) heat Heat to 65°C for 1h mix->heat heat->add_pyruvic react Stir at 65°C for 20h add_pyruvic->react quench Quench with NaHCO₃ (aq) & Extract with EtOAc react->quench wash_dry Wash with Brine & Dry over Na₂SO₄ quench->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify (Recrystallization or Chromatography) concentrate->purify end_product Pure Quinoline-4-Carboxylic Acid purify->end_product

Caption: General workflow for the Doebner synthesis of quinoline-4-carboxylic acid.

Pfitzinger Reaction Mechanism

G isatin Isatin keto_acid Keto-acid Intermediate isatin->keto_acid + Base (Hydrolysis) imine Imine keto_acid->imine + Carbonyl Compound - H₂O enamine Enamine imine->enamine Tautomerization cyclized Cyclized Intermediate enamine->cyclized Intramolecular Cyclization product Quinoline-4-Carboxylic Acid cyclized->product - H₂O (Dehydration)

Caption: Simplified mechanism of the Pfitzinger reaction.

Conclusion

The synthesis of quinoline-4-carboxylic acids, while classical, continues to be an area of active research, with modern methodologies focusing on improving yields, simplifying procedures, and adhering to the principles of green chemistry.[12][13][14] By understanding the mechanistic underpinnings of these reactions and being aware of common pitfalls, researchers can effectively troubleshoot and optimize their synthetic routes. This guide provides a foundation for this understanding, empowering scientists to approach these powerful transformations with confidence.

References

  • Komatsu, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link][4][6]

  • Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link][7]

  • Verma, A., et al. (2023). A review on synthetic investigation for quinoline- recent green approaches. Journal of the Indian Chemical Society. Available at: [Link][12]

  • Parmar, M. C., et al. (2025). Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review. ResearchGate. Available at: [Link][14]

  • Duvelleroy, T., et al. (2007). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry. Available at: [Link][15]

  • Komatsu, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Available at: [Link][6]

  • Kumar, A., et al. (2023). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Taylor & Francis Online. Available at: [Link][5]

  • Wang, L., et al. (2009). One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction. ResearchGate. Available at: [Link][16]

  • Sharma, A., et al. (2024). An insight into sustainable and green chemistry approaches for the synthesis of quinoline derivatives as anticancer agents. PubMed. Available at: [Link][17]

  • Lv, Q., et al. (2013). A simple one-pot synthesis of quinoline-4-carboxylic acid derivatives by Pfitzinger reaction of isatin with ketones in water. Semantic Scholar. Available at: [Link][9]

  • Grover, T., et al. (2023). Insights into Quinoline in Context of Conventional versus Green Synthesis. Current Organic Chemistry. Available at: [Link][18]

  • Patel, D. B., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. Available at: [Link][19]

  • Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry. Available at: [Link]

  • Kumar, S., et al. (2011). Facile and Efficient Synthesis of Quinoline-4-carboxylic Acids under Microwave Irradiation. ResearchGate. Available at: [Link][20]

  • Name Reactions in Organic Synthesis. (n.d.). Pfitzinger Quinoline Synthesis. Available at: [Link][21]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link][22]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link][2]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Application of pfitzinger reaction in the synthesis of some novel indophenazino fused quinoline-4-carboxylic acid derivatives. Available at: [Link][23]

  • MDPI. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link][24]

  • International Journal of Science and Research (IJSR). (n.d.). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. Available at: [Link][25]

  • UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Makara Journal of Science. Available at: [Link][8]

  • Organic Reactions. (1982). The Friedländer Synthesis of Quinolines. Available at: [Link][26]

  • Wikiwand. (n.d.). Gould–Jacobs reaction. Retrieved from [Link][27]

  • Química Orgánica.org. (n.d.). Friedlander quinoline synthesis. Retrieved from [Link][28]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link][29]

  • ResearchGate. (n.d.). An improved Pfitzinger reaction for the direct synthesis of quinoline-4-carboxylic esters/acids mediated by TMSCl. Available at: [Link][30]

  • Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis. Available at: [Link][31]

  • Merck Index. (n.d.). Gould-Jacobs Reaction. Available at: [Link]

  • MDPI. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Molecules. Available at: [Link][32]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Available at: [Link][33]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link][34]

  • Scribd. (n.d.). Combes Quinoline Synthesis PDF. Retrieved from [Link][35]

Sources

stability issues of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution.

Introduction

6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid is a complex heterocyclic molecule featuring a quinoline core, a phenolic hydroxyl group, and a carboxylic acid moiety. This combination of functional groups makes it susceptible to various degradation pathways, particularly in solution. Understanding these liabilities is critical for obtaining reliable and reproducible experimental results. This guide provides in-depth troubleshooting advice and detailed protocols to help you navigate these challenges.

Frequently Asked Questions & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Solution Discoloration and Precipitation

Question: My solution of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, initially colorless, has turned yellow/brown and a precipitate has formed. What is happening?

Answer: This is a common observation and typically points to two interconnected issues: chemical degradation and poor solubility.

  • Oxidative Degradation: The phenolic hydroxyl group is highly susceptible to oxidation. In the presence of oxygen (even dissolved atmospheric oxygen), it can be oxidized to form colored quinone-type structures. This process can be accelerated by exposure to light (photodegradation) and elevated temperatures.[1][2] The quinoline ring itself can also be a site for oxidative reactions, contributing to the color change.[3]

  • pH-Dependent Solubility: As a carboxylic acid, the compound's solubility is highly dependent on pH.[4] In acidic to neutral solutions, the carboxylic acid will be protonated and largely unionized, leading to lower aqueous solubility.[5] The observed precipitation may be the parent compound crashing out of solution or the insoluble products of degradation.

  • pH Adjustment: The solubility of carboxylic acids generally increases at higher pH values where the carboxylic acid group is deprotonated to the more soluble carboxylate salt.[4][6] Carefully adjusting the pH to slightly basic conditions (e.g., pH 7.5-8.5) with a suitable buffer can improve solubility. However, be aware that high pH can also accelerate certain degradation pathways.

  • Use of Co-solvents: For stock solutions, using a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is recommended.[7] Prepare a high-concentration stock in one of these solvents and dilute it into your aqueous buffer immediately before use. This minimizes the time the compound spends in a potentially destabilizing aqueous environment.

  • Inert Atmosphere: To prevent oxidation, degas your solvents by sparging with an inert gas like nitrogen or argon before preparing your solutions.[3] For highly sensitive experiments, consider preparing and handling the solutions in a glovebox.

  • Light Protection: Phenolic compounds are known to be light-sensitive.[1][8] Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[2]

Issue 2: Inconsistent Results and Loss of Potency

Question: I'm seeing a gradual loss of activity or inconsistent results in my biological assays over time. Could this be related to the stability of my compound?

Answer: Absolutely. The chemical instability of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid can directly lead to a decrease in the concentration of the active parent compound, resulting in unreliable data. The primary culprits are hydrolysis, oxidation, and photodegradation.

The following diagram outlines a systematic approach to identifying the cause of instability.

G cluster_0 Problem Identification cluster_1 Hypothesis: Compound Degradation cluster_2 Decision Point cluster_3 Troubleshooting Path cluster_4 Resolution start Inconsistent Assay Results / Loss of Potency prep_fresh Prepare Fresh Stock & Aqueous Solution start->prep_fresh run_assay Run Assay Immediately prep_fresh->run_assay check_results Results Consistent? run_assay->check_results stability_study Perform Forced Degradation Study (Protocol 1) check_results->stability_study No end Implement Optimized Protocol check_results->end  Yes hplc_analysis Analyze via Stability-Indicating HPLC (Protocol 2) stability_study->hplc_analysis identify_factors Identify Key Degradation Factors (pH, Light, Temp) hplc_analysis->identify_factors optimize_conditions Optimize Solution Conditions & Storage identify_factors->optimize_conditions optimize_conditions->end

Caption: Troubleshooting workflow for inconsistent assay results.

Experimental Protocols
Protocol 1: Forced Degradation Study

This protocol is designed to rapidly assess the stability of your compound under various stress conditions. This will help identify the primary factors contributing to its degradation.

Materials:

  • 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

  • DMSO or Acetonitrile (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC vials

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in DMSO or acetonitrile.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stress solution in an HPLC vial.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Stress: Use the stock solution directly. Incubate at 60°C.

    • Photostability: Expose the stock solution to direct light (e.g., a photostability chamber or window) at room temperature. Wrap a control vial in aluminum foil.

  • Time Points: Take samples at 0, 2, 6, and 24 hours.

  • Sample Quenching:

    • For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis with your mobile phase.

  • Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[3]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Suggested HPLC Parameters:

ParameterRecommended Setting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength Scan from 200-400 nm and select an optimal wavelength (e.g., 254 nm or a local maximum).

Procedure:

  • Inject a sample of the unstressed parent compound to determine its retention time.

  • Inject samples from the forced degradation study.

  • A successful stability-indicating method will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products, all with good resolution.

Summary of Stability Factors and Recommendations
FactorInfluence on StabilityRecommended Mitigation Strategy
pH High and low pH can catalyze hydrolysis. Solubility is lowest at acidic pH.[4][9]Maintain solutions close to neutral pH (7.0-7.5) using a non-reactive buffer. For solubility, a slightly basic pH (up to 8.5) may be necessary, but use solutions promptly.
Light The phenolic moiety is susceptible to photodegradation.[1][8]Always work in low-light conditions and store solutions in amber or foil-wrapped containers.
Temperature Higher temperatures accelerate all degradation pathways.[2][3]Prepare and store solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term stock solutions). Avoid freeze-thaw cycles.
Oxygen The phenolic group is prone to oxidation.[3]Use degassed solvents and consider working under an inert atmosphere (N₂ or Ar) for maximum stability.
Solvent Protic solvents (like water and methanol) can participate in degradation.Prepare stock solutions in aprotic solvents like DMSO or DMF.[7] Prepare aqueous dilutions immediately before use.
Potential Degradation Pathway

While specific degradation pathways for this exact molecule are not extensively published, based on its structure, a likely pathway involves oxidation of the phenol to a quinone-like species.

Sources

Technical Support Center: Synthesis of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important quinoline derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

Introduction to the Synthesis

The Pfitzinger reaction is a robust and widely used method for the synthesis of quinoline-4-carboxylic acids.[1][2] The synthesis of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid typically involves the condensation of 5-chloroisatin with 4'-hydroxyacetophenone in the presence of a strong base, such as potassium hydroxide. While this method is generally effective, the presence of a free hydroxyl group on the acetophenone and the strongly basic reaction conditions can lead to the formation of byproducts and purification challenges. This guide will address these potential issues and provide practical solutions.

A related synthetic route is the Doebner reaction, which involves the reaction of an aniline, an aldehyde, and pyruvic acid.[3][4] This can be a viable alternative, though it also has its own set of potential challenges, such as sensitivity to the electronic properties of the aniline.[3][4]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product

Symptoms:

  • After acidification of the reaction mixture, little or no precipitate is formed.

  • TLC analysis of the crude product shows a complex mixture of spots with no major spot corresponding to the desired product.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Action
Incomplete Isatin Ring Opening The Pfitzinger reaction begins with the base-catalyzed hydrolysis of the amide bond in 5-chloroisatin to form a keto-acid intermediate. Insufficient base or reaction time can lead to incomplete formation of this reactive intermediate.Protocol: Ensure a sufficient excess of a strong base (e.g., 33% aqueous KOH) is used.[5] Allow for an initial period of heating (e.g., reflux for 30-60 minutes) with the isatin and base alone to ensure complete ring opening before adding the 4'-hydroxyacetophenone.[2]
Poor Quality of Starting Materials Impurities in 5-chloroisatin or 4'-hydroxyacetophenone can interfere with the reaction. 4'-hydroxyacetophenone is susceptible to oxidation.Protocol: Use high-purity starting materials. If necessary, recrystallize the 4'-hydroxyacetophenone from a suitable solvent (e.g., water or ethanol/water mixture) before use.
Suboptimal Reaction Temperature The condensation and cyclization steps of the Pfitzinger reaction require sufficient thermal energy.Protocol: Maintain the reaction mixture at a consistent reflux. The reaction time can be extensive, often requiring 12-24 hours of reflux.[5] Monitor the reaction progress by TLC.
Incorrect pH for Precipitation The product is a carboxylic acid and will only precipitate from the aqueous solution when the pH is acidic enough to protonate the carboxylate group.Protocol: After the reaction is complete and diluted with water, carefully acidify the aqueous layer with a strong acid (e.g., 6M HCl) to a pH of approximately 3-4.[5] Add the acid slowly while stirring to ensure complete precipitation.
Problem 2: Presence of Significant Impurities and Byproducts

Symptoms:

  • The crude product is a dark, oily substance instead of a solid.

  • TLC analysis shows multiple spots, making purification difficult.

  • NMR analysis of the crude product shows unexpected signals.

Potential Byproducts and Mitigation Strategies:

ByproductFormation MechanismMitigation Strategy
Decarboxylated Product The quinoline-4-carboxylic acid product can undergo thermal decarboxylation under prolonged heating at high temperatures, especially under harsh basic or acidic conditions.Protocol: Avoid excessive heating times beyond what is necessary for the completion of the reaction. Monitor the reaction by TLC. During workup, avoid boiling the acidic solution for extended periods.
Self-Condensation of 4'-hydroxyacetophenone Under strongly basic conditions, 4'-hydroxyacetophenone can undergo self-condensation via an aldol-type reaction to form chalcone-like byproducts.[6]Protocol: Add the 4'-hydroxyacetophenone slowly to the reaction mixture containing the ring-opened isatin intermediate. This ensures that the concentration of the acetophenone is kept low, favoring the reaction with the isatin derivative over self-condensation.
Products from Incomplete Cyclization The enamine intermediate formed during the reaction may not fully cyclize, leading to open-chain impurities.[1]Protocol: Ensure adequate reaction time and temperature to drive the cyclization and dehydration steps to completion. The use of a dehydrating agent in the reaction setup is generally not necessary as the high temperature of reflux is usually sufficient.
Tar Formation Phenolic compounds can be susceptible to oxidation and polymerization under strongly basic conditions at high temperatures, leading to the formation of dark, tarry substances.Protocol: Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Ensure the quality of the 4'-hydroxyacetophenone is high.

Experimental Workflow & Diagrams

Pfitzinger Reaction Workflow

Pfitzinger_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start prep_base Prepare 33% KOH solution start->prep_base add_isatin Add 5-chloroisatin prep_base->add_isatin ring_opening Reflux for 30-60 min (Isatin Ring Opening) add_isatin->ring_opening add_acetophenone Add 4'-hydroxyacetophenone ring_opening->add_acetophenone reflux Reflux for 12-24 hours add_acetophenone->reflux monitor Monitor by TLC reflux->monitor cool Cool to room temperature monitor->cool dilute Dilute with water cool->dilute extract Extract with ether (to remove neutral impurities) dilute->extract acidify Acidify aqueous layer to pH 3-4 extract->acidify precipitate Collect precipitate by filtration acidify->precipitate dry Dry the product precipitate->dry end Final Product dry->end Byproduct_Pathways Starting_Materials 5-Chloroisatin + 4'-Hydroxyacetophenone Intermediate Enamine Intermediate Starting_Materials->Intermediate Pfitzinger Condensation Self_Condensation Self-Condensation Byproduct (Chalcone-like) Starting_Materials->Self_Condensation Strong Base Product 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid Intermediate->Product Cyclization & Dehydration Incomplete_Cyclization Incomplete Cyclization Byproduct Intermediate->Incomplete_Cyclization Insufficient Reaction Time/Temp Decarboxylated Decarboxylated Byproduct Product->Decarboxylated Prolonged Heating

Caption: Potential Byproduct Formation Pathways in the Pfitzinger Synthesis.

Frequently Asked Questions (FAQs)

Q1: Can I use a different base instead of potassium hydroxide?

A: While other strong bases like sodium hydroxide can be used, potassium hydroxide is commonly reported and often gives good results. The choice of base can influence the solubility of the intermediates and the overall reaction rate. If you choose to use a different base, you may need to re-optimize the reaction conditions.

Q2: My final product is difficult to purify. What are the best recrystallization solvents?

A: The crude product can often be purified by recrystallization. Good solvent choices include ethanol, a mixture of ethanol and water, or acetic acid. The choice of solvent will depend on the specific impurities present. It is advisable to test a few different solvent systems on a small scale first.

Q3: Is it necessary to protect the hydroxyl group on the 4'-hydroxyacetophenone?

A: In most reported Pfitzinger syntheses, the free hydroxyl group does not need to be protected. The reaction is typically successful without protection. However, if you are experiencing significant byproduct formation related to the phenolic group, a protection strategy (e.g., as a methoxy group, as seen in the synthesis of a similar compound)[5] could be considered, followed by a deprotection step. This would, however, add extra steps to the synthesis.

Q4: What is a good alternative to the Pfitzinger synthesis for this molecule?

A: The Doebner reaction is a good alternative. [3][4]This would involve reacting 4-chloroaniline with 4-hydroxybenzaldehyde and pyruvic acid. This method avoids the use of isatin and the strongly basic conditions of the Pfitzinger reaction. However, the Doebner reaction can be sensitive to the electronic nature of the aniline, and yields may be lower with electron-deficient anilines. [3][4] Q5: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques should be used.

  • Melting Point: Compare the melting point of your product with the literature value.

  • TLC: Use an appropriate solvent system to check for the presence of impurities.

  • Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • Mass Spectrometry: To confirm the molecular weight.

    • FTIR: To identify key functional groups like the carboxylic acid O-H and C=O stretches.

References

  • Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100. [Link]

  • Wu, Y., Chen, Z., Liu, Y., Yu, L., Zhou, L., Yang, S., & Lai, L. (2011). Synthesis and evaluation of 6-chloro-2-substituted-quinoline-4-carboxylic acid derivatives as novel inhibitors of quinone reductase 2. Bioorganic & Medicinal Chemistry, 19(11), 3361-3366. [Link]

  • Komatsu, H., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(17), 8474-8482. [Link]

  • Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817. [Link]

  • Sangshetti, J. N., Nagawade, R. R., & Shinde, D. B. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 195-207. [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

  • Khan, I., & I. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. [Link]

  • Pfitzinger Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis. [Link]

  • Wikipedia. (n.d.). Self-condensation. Retrieved from [Link]

Sources

Technical Support Center: Navigating Challenges in the Biological Evaluation of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline derivatives. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the biological evaluation of this important class of compounds. Quinoline and its analogues are foundational scaffolds in medicinal chemistry, demonstrating a vast spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3][4][5][6] However, their journey from synthesis to clinical application is often fraught with experimental hurdles. This resource provides troubleshooting guides and frequently asked questions to help you navigate these complexities with confidence.

Part 1: Troubleshooting Guides

This section addresses specific, common problems in a question-and-answer format, providing not just solutions but also the underlying scientific rationale for each troubleshooting step.

Issue 1: High or Inconsistent Cytotoxicity Readings

Question: "I'm performing an MTT assay to determine the cytotoxicity of my novel quinoline derivative, but my results are inconsistent, or the compound shows unexpected levels of toxicity even at low concentrations. What could be going wrong?"

Probable Causes & Solutions:

  • Compound Solubility: Poor aqueous solubility is a frequent issue with heterocyclic compounds like quinolines. If your compound precipitates in the cell culture medium, it can lead to inaccurate and non-reproducible results. Precipitated compound can also cause physical stress to cells, leading to non-specific cytotoxicity.

    • Troubleshooting Steps:

      • Visual Inspection: Before adding the compound to your cells, visually inspect the diluted solutions (at the final concentration) under a microscope. Look for any signs of precipitation.

      • Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cell line (typically ≤ 0.5%).[7]

      • Solubility Enhancement: If solubility is an issue, consider using a different solvent system, or employ solubility-enhancing excipients, provided they are compatible with your assay and cell line.

      • Pre-warming Media: Always use pre-warmed culture media to prepare your compound dilutions to avoid temperature-related precipitation.

  • Assay Interference: Certain quinoline structures, particularly fused tetrahydroquinolines (THQs), can act as Pan-Assay Interference Compounds (PAINS).[8] These compounds can interfere with the assay chemistry itself, for example, by chemically reducing the MTT reagent, leading to a false-positive signal for cell viability or, conversely, interacting with assay components to produce a cytotoxic signal.

    • Troubleshooting Steps:

      • Run a Cell-Free Control: Incubate your compound with the MTT reagent in cell culture medium without cells. A color change indicates direct chemical reduction of the MTT dye by your compound.

      • Use an Orthogonal Assay: Confirm your results using a different cytotoxicity assay that relies on a different mechanism, such as a Lactate Dehydrogenase (LDH) release assay, which measures membrane integrity.[9]

  • Phototoxicity: Many quinoline derivatives are photosensitive and can generate reactive oxygen species (ROS) upon exposure to light, which can induce cytotoxicity.[7][10][11][12] Standard laboratory lighting can be sufficient to trigger this effect.

    • Troubleshooting Steps:

      • Conduct Experiments in the Dark: Repeat your cytotoxicity assay while protecting the plates from light as much as possible (e.g., by wrapping them in aluminum foil) during incubations and manipulations.

      • Compare Light vs. Dark Conditions: Run a parallel experiment where one plate is exposed to ambient light and the other is kept in the dark. A significant difference in cytotoxicity points to a phototoxic effect.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of quinoline derivatives.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Quinoline derivative stock solution (in 100% DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivative in complete culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.[9]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[13]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value.[9]

Issue 2: Suspected Cardiotoxicity and hERG Inhibition

Question: "My quinoline derivative shows promising activity against its intended target, but I'm concerned about potential cardiotoxicity. How can I assess this, and what is the most common mechanism?"

Probable Causes & Solutions:

A primary concern for many kinase inhibitors and other drugs, including quinoline derivatives, is off-target inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[14][15][16] Inhibition of the hERG channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsade de Pointes.[14][17][18]

  • Troubleshooting & Assessment Strategy:

    • Preliminary In Silico Assessment: Use computational models and QSAR (Quantitative Structure-Activity Relationship) tools to predict the likelihood of your compound binding to the hERG channel. Many models are trained on large datasets of known hERG inhibitors.[16]

    • Biochemical Screening: Perform a radioligand binding assay to determine if your compound displaces a known hERG ligand. This provides a measure of binding affinity.

    • Electrophysiological Assessment: The gold standard for assessing hERG liability is the whole-cell patch-clamp assay using cell lines stably expressing the hERG channel (e.g., HEK293 cells).[19] This assay directly measures the inhibitory effect of your compound on the channel's current.

    • Structure-Activity Relationship (SAR) Analysis: If hERG inhibition is detected, SAR studies can guide the chemical modification of your compound to reduce this off-target activity while preserving on-target potency. For example, reducing the lipophilicity and modulating the basicity of the quinoline nitrogen have been shown to mitigate hERG activity.[15] It's also important to note that the effect can be stereoselective; for instance, quinidine is a more potent hERG blocker than its diastereomer quinine.[14][20]

Experimental Workflow: hERG Liability Assessment

hERG_Workflow cluster_0 Initial Screening cluster_1 Functional Validation cluster_2 Mitigation & Optimization in_silico In Silico Modeling (QSAR, Docking) biochem Radioligand Binding Assay in_silico->biochem Prioritize Compounds patch_clamp Patch-Clamp Electrophysiology (Gold Standard) biochem->patch_clamp Confirm Hits sar SAR-Guided Modification patch_clamp->sar High Liability lead_opt Lead Optimization patch_clamp->lead_opt Acceptable Window sar->lead_opt Iterate Design

Caption: Workflow for assessing and mitigating hERG channel liability.

Issue 3: Compound Instability in Assay Media

Question: "I am observing a loss of my compound's activity over the course of a multi-day cell-based assay. Could my quinoline derivative be unstable?"

Probable Causes & Solutions:

Quinoline derivatives can be susceptible to degradation in aqueous solutions, and this instability can be influenced by pH, light, and temperature.[21]

  • Troubleshooting Steps:

    • pH-Dependent Stability: The stability of quinoline compounds can be highly dependent on pH.[21] Assess the stability of your compound in your specific cell culture medium (which is typically buffered to pH ~7.4) over the time course of your experiment.

    • Photodegradation: As mentioned earlier, many quinoline compounds are photosensitive.[21] Ensure that all solutions and assay plates are protected from light.

    • Metabolic Instability: If your assay involves metabolically active cells or serum-containing media, your compound could be subject to enzymatic degradation.

      • Protocol: To test for metabolic degradation, incubate your compound with liver microsomes (e.g., rat or human) and a NADPH-generating system. Analyze the disappearance of the parent compound over time using LC-MS/MS. This will provide a measure of its intrinsic clearance. The metabolism of quinoline can lead to the formation of metabolites like 5,6-dihydroxy-5,6-dihydroquinoline, which may have different biological activities.[22]

    • Stability Analysis by HPLC/LC-MS: The most direct way to assess stability is to incubate your compound in the assay medium under the exact experimental conditions (temperature, CO2, etc.) and analyze samples at different time points (e.g., 0, 24, 48, 72 hours) by HPLC or LC-MS to quantify the amount of the parent compound remaining.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of quinoline-induced genotoxicity? A1: The genotoxicity of quinoline derivatives is highly dependent on their substitution patterns. Some quinolines, like 4-nitroquinoline-1-oxide (4-NQO), are potent mutagens whose genotoxic mechanism involves the reduction of the nitro group.[23][24][25] Other quinoline derivatives may induce genotoxicity through the formation of an enamine epoxide structure.[23][24] It is crucial to evaluate the genotoxic potential of new quinoline derivatives, for example, by using the SOS chromotest or Ames test.[23][26]

Q2: How do I choose the right cancer cell line for screening my quinoline derivative? A2: The choice of cell line should be guided by the intended therapeutic target of your compound. Many quinoline derivatives have been developed as kinase inhibitors targeting pathways like EGFR or PI3K/Akt/mTOR.[3][27] Therefore, you should select cell lines where these pathways are known to be dysregulated or are critical for cell survival. For example, if your compound targets EGFR, you might use a cell line known to overexpress this receptor, such as A549 (non-small cell lung cancer). It is also good practice to screen against a panel of cell lines from different tissue origins to understand the breadth of activity.[13][28]

Q3: My quinoline derivative has poor oral bioavailability. What strategies can I use to improve it? A3: Poor oral bioavailability can be due to low solubility, poor permeability, or rapid first-pass metabolism. Strategies to improve this include:

  • Prodrug Approach: Converting the parent drug into a more soluble or permeable prodrug that is metabolized to the active form in vivo. Phosphate prodrugs are a common strategy to improve the solubility of poorly soluble kinase inhibitors.

  • Salt Formation: For basic quinoline derivatives, forming a salt can significantly improve aqueous solubility and dissolution rate.

  • Formulation Strategies: Using formulations such as lipid-based delivery systems or amorphous solid dispersions can enhance the oral absorption of poorly soluble compounds.

  • Structural Modification: Medicinal chemistry efforts can focus on modifying the structure to improve its physicochemical properties (e.g., reducing lipophilicity, introducing polar groups) to enhance absorption and reduce metabolic liability.

Q4: What are the key structure-activity relationships (SAR) for quinoline derivatives regarding their biological activity? A4: The SAR for quinoline derivatives is highly dependent on the biological target. However, some general trends have been observed. For instance, in the context of antimalarial activity, lipophilicity plays a crucial role, with a strong correlation often observed between antimalarial activity and logP.[2] Substituents at various positions on the quinoline ring can dramatically alter potency and selectivity. For example, in a series of antimalarial quinoline-imidazole hybrids, an electron-donating methoxy group at the C-2 position enhanced activity, while an electron-withdrawing chloro group at the same position led to a loss of activity.[5]

Data Summary Table

ChallengeKey Assay/ParameterTypical Value/ObservationPotential Solution
Solubility Aqueous Solubility< 10 µMpH adjustment, use of co-solvents, salt formation
Cytotoxicity IC50 (MTT/LDH Assay)Varies by compound/cell lineUse orthogonal assays to rule out interference
Cardiotoxicity hERG Inhibition (IC50)IC50 < 10 µM is a concernSAR-guided chemical modification
Assay Interference Cell-Free Assay SignalSignal > 10% of positive controlUse alternative detection methods
Phototoxicity Light vs. Dark IC50 Fold Change> 3-fold differenceConduct experiments in the dark
Genotoxicity Ames Test / SOS ChromotestPositive resultStructural modification to remove genotoxic motifs
Metabolic Stability Microsomal Half-life (t½)< 30 min indicates high clearanceBlock metabolic soft spots via deuteration or other modifications

Visualizing Cellular Mechanisms

Apoptosis Induction Pathway

Many cytotoxic quinoline derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[28] This can be measured by assays that detect the activation of caspases or the externalization of phosphatidylserine (Annexin V staining).[9][13]

Apoptosis_Pathway cluster_input Apoptotic Stimulus cluster_pathway Caspase Cascade cluster_output Cellular Outcome quinoline Quinoline Derivative caspase8 Initiator Caspase-8/9 quinoline->caspase8 Induces caspase3 Executioner Caspase-3 caspase8->caspase3 Activates apoptosis Apoptosis (Cell Death) caspase3->apoptosis Executes

Caption: Simplified pathway of quinoline-induced apoptosis.

References

  • Díaz-Durán, L. T., Olivar-Rincón, N., Puerto-Galvis, C. E., Kouznetsov, V. V., & Fuentes-Lorenzo, J. L. (2013). Genotoxicity risk assessment of diversely substituted quinolines using the SOS chromotest. Environmental and Molecular Mutagenesis, 54(9), 746-757. [Link]

  • Fuentes Lorenzo, J. L., et al. (2015). Genotoxicity Risk Assessment of Diversely Substituted Quinolines Using the SOS Chromotest. ResearchGate. [Link]

  • Ljunggren, B., & Möller, H. (1988). Phototoxic properties of quinine and quinidine: two quinoline methanol isomers. Photodermatology, 5(3), 133-138. [Link]

  • Adamson, R. H., Krol, G. L., & Loo, T. L. (1984). Genotoxic potency of three quinoline compounds evaluated in vivo in mouse marrow cells. Mutation Research Letters, 138(2-3), 119-123. [Link]

  • Zani, F., & Carmellino, M. L. (1994). Antimicrobial and genotoxic properties of quinoline derivatives. Bollettino chimico farmaceutico, 133(5), 328-338. [Link]

  • Cobar, J., Milner, E., Goodine, D., Heady, T., McCalmont, W., & Dow, G. (n.d.). Phototoxicity of 2-Substituted Quinoline Analogs. MARM-ACS. [Link]

  • Jantová, S., et al. (2015). Photochemical and phototoxic properties of ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate, a new quinoline derivative. ResearchGate. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2015). Quinolines: Human health tier II assessment. Australian Government Department of Health. [Link]

  • Zhang, M., et al. (2016). Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect. PLoS ONE, 11(9), e0163799. [Link]

  • Baell, J. B., et al. (2024). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. [Link]

  • Ison, A. E., & Davis, C. M. (1969). Phototoxicity of quinoline methanols and other drugs in mice and yeast. The Journal of investigative dermatology, 52(2), 193-198. [Link]

  • Zhang, M., et al. (2016). Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect. PubMed. [Link]

  • Paul, A. A., Witchel, H. J., & Hancox, J. C. (2002). Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine. British journal of pharmacology, 136(5), 717-729. [Link]

  • Laine, M. D., et al. (2018). Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. ACS Medicinal Chemistry Letters, 9(7), 676-681. [Link]

  • Bachmann, E., Zbinden, G. (1979). Biochemical mechanisms of quinidine cardiotoxicity. Journal of Molecular and Cellular Cardiology, 11(5), 477-486. [Link]

  • White, N. J., et al. (2018). The arrhythmogenic cardiotoxicity of the quinoline and structurally related antimalarial drugs: a systematic review. BMC Medicine, 16(1), 204. [Link]

  • Al-Bayati, R. I. H., & Al-Amiery, A. A. (2022). An Extensive Review on Biological Interest of Quinoline and Its Analogues. ResearchGate. [Link]

  • White, N. J., et al. (2018). The arrhythmogenic cardiotoxicity of the quinoline and structurally related antimalarial drugs: a systematic review. PubMed. [Link]

  • Lamore, S. D., et al. (2019). Toward a broader view of mechanisms of drug cardiotoxicity. Cellular and Molecular Life Sciences, 76(9), 1685-1703. [Link]

  • Kumar, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. [Link]

  • Pérez-Faginas, A., et al. (2020). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Molecules, 25(18), 4235. [Link]

  • Acar, Ç., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of biochemical and molecular toxicology, 33(1), e22260. [Link]

  • Wang, Y., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. Letters in Drug Design & Discovery, 17(1), 108-121. [Link]

  • ResearchGate. (n.d.). Solvatochromic behaviour of 6-quinoline derivative compounds. ResearchGate. [Link]

  • R Discovery. (2025). Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights. R Discovery. [Link]

  • ResearchGate. (n.d.). Quinoline derivatives with anti-viral activity. ResearchGate. [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Drug and chemical toxicology, 42(5), 512-523. [Link]

  • Pérez-González, A., & Galano, A. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1876. [Link]

  • Gupta, H. (2015). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

  • Chen, M., et al. (2019). High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. Toxics, 7(1), 1. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Sławiński, J., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(3), 1017. [Link]

  • Musso, L., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(11), 3330. [Link]

  • Li, Y., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules, 27(1), 123. [Link]

  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18567-18595. [Link]

  • Inam, M., & Chourasia, O. P. (2020). Recent Developments of Quinoline Derivatives and their Potential Biological Activities. International Journal of Pharmaceutical Sciences and Research, 11(12), 5858-5869. [Link]

  • Sharma, P. C., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). [Link]

  • Tiglani, D., et al. (2021). Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Research, 13(1), 3941-3954. [Link]

  • LaVoie, E. J., et al. (1983). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Drug metabolism and disposition: the biological fate of chemicals, 11(4), 295-300. [Link]

  • Smith, J. N., & Williams, R. T. (1955). Quinoline and its transformation products found in urine. ResearchGate. [Link]

  • ACS Publications. (n.d.). Journal of Medicinal Chemistry Ahead of Print. ACS Publications. [Link]

  • Wikipedia. (n.d.). Quinine. Wikipedia. [Link]

Sources

Technical Support Center: A Scientist's Guide to Interpreting Complex NMR Spectra of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for NMR analysis of substituted quinolines. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges of characterizing this important class of heterocyclic compounds. Here, we move beyond basic spectral interpretation to address the complex realities of overlapping signals, substituent-induced shift variations, and ambiguous assignments that are commonplace in quinoline chemistry.

This center is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides. Our goal is to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed decisions during your own structural elucidation workflows.

Frequently Asked Questions (FAQs)

Q1: My aromatic proton signals are a crowded, overlapping mess. How can I confidently assign them?

A1: Overlapping signals in the aromatic region (typically 6.5-9.0 ppm) are the most common hurdle in the ¹H NMR analysis of substituted quinolines.[1] When a standard 1D ¹H NMR spectrum is insufficient for a complete assignment, a systematic approach using two-dimensional (2D) NMR techniques is essential.[1][2]

Here is the recommended workflow:

  • COSY (Correlation Spectroscopy): This should be your first step. A COSY experiment reveals proton-proton (¹H-¹H) couplings, allowing you to trace the connectivity between adjacent protons.[1][2] For a quinoline, you can typically trace the spin systems of the pyridine ring (H-2, H-3, H-4) and the benzene ring (H-5, H-6, H-7, H-8) separately.[3] A cross-peak between two protons confirms they are J-coupled (usually 2 or 3 bonds apart).[1]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon atom it is attached to.[1] By spreading the crowded proton signals across the much wider ¹³C chemical shift range, it provides excellent resolution for overlapping proton resonances.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key to piecing the puzzle together. HMBC shows correlations between protons and carbons over two or three bonds.[1] This is invaluable for:

    • Connecting the pyridine and benzene ring fragments.

    • Confirming the positions of substituents that do not have their own protons (e.g., -NO₂, -Cl, -OH).[1] For instance, a correlation from H-5 to the carbon bearing a substituent at C-4 can definitively place that group.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): When through-bond information is insufficient, NOESY can provide through-space correlations. The Nuclear Overhauser Effect (NOE) occurs between atoms that are close in space, typically less than 5 Å apart, irrespective of whether they are connected by bonds.[4] This is particularly useful for determining the relative orientation of substituents or confirming assignments, such as the proximity of a substituent's proton to a specific proton on the quinoline core (e.g., H-8).

Q2: How do different substituents dramatically alter the ¹H and ¹³C chemical shifts of the quinoline core?

A2: Substituents profoundly change the electronic environment of the quinoline ring, leading to predictable, yet sometimes complex, shifts in NMR signals.[1][5] The effect depends on both the electronic nature of the substituent and its position.

  • Electron-Donating Groups (EDGs): Groups like amino (-NH₂), hydroxyl (-OH), and methoxy (-OCH₃) increase electron density on the ring. This "shields" nearby nuclei, causing their signals to shift upfield (to lower ppm values).[1]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), trifluoromethyl (-CF₃), and chloro (-Cl) decrease electron density on the ring.[6][7] This "deshields" the nuclei, causing their signals to shift downfield (to higher ppm values).[6]

Positional Effects are Critical: The impact of a substituent is most pronounced at the ortho and para positions relative to its point of attachment. For example, a weakly donating methyl group at the C-6 position can cause a downfield shift at the ortho C-5 position but an upfield shift at the other ortho C-7 position.[1]

Below is a table summarizing typical chemical shift ranges for unsubstituted quinoline, which serve as a baseline for evaluating substituent effects.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Unsubstituted Quinoline

Position¹H Chemical Shift (δ, ppm) in CDCl₃¹³C Chemical Shift (δ, ppm) in CDCl₃
28.89 (dd)150.3
37.41 (dd)121.1
48.12 (dd)136.0
4a-128.2
57.75 (d)127.7
67.52 (ddd)126.5
77.65 (ddd)129.4
88.08 (d)129.5
8a-148.4

Data compiled from multiple sources.[7][8] Values can vary with solvent and concentration.

Q3: My chemical shifts are changing when I alter the sample concentration. Is my sample degrading?

A3: Not necessarily. Quinolines are well-known to exhibit concentration-dependent chemical shifts, a phenomenon that can be initially alarming.[1][9][10] This is primarily due to intermolecular interactions, specifically π-π stacking between the electron-deficient pyridine ring of one molecule and the electron-rich benzene ring of another.[9][10]

As the concentration increases, quinoline molecules tend to form stacked aggregates, often in an anti-parallel arrangement.[1][9] This stacking creates local magnetic fields that shield or deshield nearby protons, causing their chemical shifts to change. If you observe this effect, it is a good practice to report the concentration at which the NMR data was acquired. For definitive structural work, running experiments on a relatively dilute sample can minimize these intermolecular effects.

Q4: How can I use coupling constants (J-values) to determine the substitution pattern on the benzene ring?

A4: Analyzing the splitting patterns and the magnitude of the proton-proton coupling constants is a powerful method for deducing substitution patterns.[11] The key is to recognize the different types of coupling in an aromatic system.

  • Ortho coupling (³JHH): Coupling between adjacent protons (e.g., H-5 and H-6). This is the strongest coupling, typically in the range of 7-9 Hz .[12]

  • Meta coupling (⁴JHH): Coupling between protons separated by two carbons (e.g., H-5 and H-7). This coupling is much smaller, generally 1-3 Hz .[1][13]

  • Para coupling (⁵JHH): Coupling across the ring (e.g., H-5 and H-8). This is the weakest and often not resolved (typically < 1 Hz).

By carefully measuring the J-values from your 1D ¹H spectrum, you can piece together the connectivity. For example, a signal that appears as a "doublet of doublets" (dd) with J-values of approximately 8 Hz and 1.5 Hz is very likely coupled to both an ortho and a meta proton, respectively.[1]

Table 2: Typical Proton-Proton Coupling Constants (J) in Quinolines

Coupling TypeNumber of BondsTypical Value (Hz)
³J(H2,H3)34.0 - 5.0
³J(H3,H4)38.0 - 9.0
⁴J(H2,H4)41.0 - 2.0
³J(H5,H6)38.0 - 9.0
³J(H6,H7)36.5 - 7.5
³J(H7,H8)38.0 - 9.0
⁴J(H5,H7)41.0 - 2.0
⁴J(H6,H8)41.0 - 2.0

Values compiled from various sources and are approximate.[11]

Troubleshooting & Experimental Protocols

Issue 1: Poor Resolution and Broad Peaks in the ¹H NMR Spectrum

This is a common problem that can obscure vital coupling information.

  • Possible Cause 1: Sample Concentration/Aggregation. As discussed in Q3, high concentrations can lead to peak broadening due to aggregation and changes in viscosity.

    • Solution: Dilute your sample. If solubility is an issue, consider a different deuterated solvent or gently warming the sample (check for thermal stability first).

  • Possible Cause 2: Paramagnetic Impurities. Trace amounts of paramagnetic metals (e.g., iron, copper) from catalysts or glassware can cause significant line broadening.

    • Solution: Use high-purity solvents and meticulously clean your glassware. Filtering the sample through a small plug of Celite or silica can sometimes help remove particulate impurities.[14]

  • Possible Cause 3: Unoptimized Shimming. An inhomogeneous magnetic field is a primary cause of poor peak shape.

    • Solution: Take the time to carefully shim the magnetic field before each experiment to optimize its homogeneity. Modern spectrometers have automated routines, but manual fine-tuning is often necessary for challenging samples.[14]

Protocol: Acquiring a 2D ¹H-¹H COSY Spectrum for Proton Connectivity

This protocol outlines the essential steps for setting up a standard COSY experiment to establish proton-proton correlations.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified substituted quinoline in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][7]
  • Ensure the solution is clear and free of any particulate matter. Filter if necessary.
  • Transfer the solution to a clean, dry NMR tube.

2. Instrument Setup (Acquire a Standard 1D ¹H Spectrum First):

  • Insert the sample into the spectrometer.
  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good resolution (narrow, symmetrical peaks).[1]
  • Acquire a standard 1D ¹H spectrum. This is crucial for determining the correct spectral width for the 2D experiment.[1]
  • Correctly reference the spectrum (e.g., to TMS at 0.00 ppm or the residual solvent peak).

3. COSY Experiment Setup:

  • Load a standard COSY pulse sequence program (e.g., cosygpqf on Bruker systems).
  • Set the spectral widths (SW) in both the direct (F2) and indirect (F1) dimensions to encompass all proton signals of interest, as determined from the 1D spectrum.
  • Set the number of data points (e.g., 2048 in F2, 256-512 in F1). More points in F1 will provide better resolution but will increase the experiment time.[1]
  • Set the receiver gain automatically.

4. Acquisition and Processing:

  • Start the acquisition.
  • After the experiment is complete, perform a 2D Fourier transform.
  • Apply an appropriate window function (e.g., sine-bell) in both dimensions to improve peak shape.[1]
  • Phase the spectrum and calibrate the axes using the 1D spectrum as a reference.

5. Analysis:

  • The 1D spectrum appears along the diagonal.
  • Off-diagonal peaks (cross-peaks) indicate that the two protons on the corresponding F1 and F2 axes are spin-coupled.[1] Trace the connectivity paths to build your spin systems.

Visualization of Concepts and Workflows

To aid in understanding, the following diagrams illustrate key concepts in quinoline NMR analysis.

Caption: Standard IUPAC numbering for the quinoline ring system.

NMR_Workflow cluster_info Information Gained start Complex 1D ¹H Spectrum (Overlapping Signals) cosy Acquire 2D ¹H-¹H COSY (Identify Spin Systems) start->cosy hsqc Acquire 2D ¹H-¹³C HSQC (Resolve Overlaps, Assign C-H) cosy->hsqc cosy_info H-H Connectivity hmbc Acquire 2D ¹H-¹³C HMBC (Long-Range C-H Correlations) hsqc->hmbc hsqc_info Direct C-H Bonds noesy Acquire 2D NOESY (Optional) (Through-Space Correlations) hmbc->noesy If ambiguity remains structure Propose Structure (Combine All Data) hmbc->structure hmbc_info Molecular Skeleton noesy->structure noesy_info Spatial Proximity

Caption: Systematic workflow for elucidating substituted quinoline structures using 2D NMR.

References

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available from: [Link]

  • Effect of different substituents on 1H NMR of quinolones. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ACS Publications. Available from: [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Available from: [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. Available from: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der. TSI Journals. Available from: [Link]

  • 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). ResearchGate. Available from: [Link]

  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Available from: [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Available from: [Link]

  • Nuclear Overhauser Effect Spectroscopy. Intermediate Organic Chemistry. Available from: [Link]

  • 1H–1H Coupling in Proton NMR. ACD/Labs. Available from: [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Available from: [Link]

Sources

Technical Support Center: Mass Spectrometry of Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometric analysis of quinoline-4-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for common challenges encountered during experimental workflows. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring a deeper understanding and more robust analytical outcomes.

Introduction

Quinoline-4-carboxylic acids are a pivotal class of compounds in medicinal chemistry and drug development. Accurate structural characterization and quantification by mass spectrometry are therefore critical. This guide provides a detailed exploration of their fragmentation patterns under various ionization techniques and offers solutions to common analytical hurdles.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions encountered when analyzing quinoline-4-carboxylic acids by mass spectrometry.

Q1: What are the expected primary fragmentation patterns for quinoline-4-carboxylic acids in Electron Ionization (EI-MS)?

A1: In EI-MS, the high energy of electron impact leads to extensive fragmentation. The molecular ion ([M]+•) is typically observed, though its intensity can vary. The most characteristic fragmentation pathways involve the carboxylic acid moiety. You can expect to see:

  • Loss of the carboxyl radical ([M - COOH]+): This results in a fragment with a mass loss of 45 Da.[1][2]

  • Loss of carbon dioxide ([M - CO2]+•): A neutral loss of 44 Da is also a common fragmentation pathway.[1]

  • Fragmentation of the quinoline ring: Following the initial losses from the carboxylic acid group, the quinoline ring itself can fragment, often through the expulsion of a neutral hydrogen cyanide (HCN) molecule.[1]

Q2: What fragmentation is expected in positive ion mode Electrospray Ionization (ESI-MS/MS)?

A2: ESI is a "soft" ionization technique, so the protonated molecule, [M+H]+, will be the predominant precursor ion in the full scan spectrum. When subjected to collision-induced dissociation (CID) in MS/MS analysis, the primary fragmentation pathway for quinoline-4-carboxylic acids typically involves the sequential loss of water (H2O) and carbon monoxide (CO).[3] This is a characteristic fragmentation for many carboxylic acids.

Q3: My ESI mass spectrum shows a peak at [M+23]+ instead of or in addition to [M+H]+. What is this?

A3: This is a very common observation and is due to the formation of a sodium adduct, [M+Na]+. Carboxylic acids have a high affinity for sodium ions, which are ubiquitous in laboratory glassware, solvents, and buffers.[4][5] It is also possible to observe potassium adducts, [M+K]+, at [M+39]+. While often unavoidable, the intensity of these adducts can be minimized by using high-purity solvents and plasticware where possible.

Q4: I am seeing fragment ions in my full scan ESI-MS spectrum, even without performing MS/MS. What is happening?

A4: This phenomenon is known as "in-source fragmentation" (ISF) or "in-source decay." It occurs when molecules fragment in the ion source of the mass spectrometer before they reach the mass analyzer.[6][7] This can be caused by high temperatures or aggressive voltage settings in the ion source (e.g., high declustering potential or fragmentor voltage).[7] For thermally labile or structurally fragile compounds, ISF can be a significant issue, potentially leading to misidentification of the molecular ion.[8]

Troubleshooting Guide

This section provides a more in-depth, problem-and-solution-oriented approach to common experimental challenges.

Problem 1: Poor or No Signal for the Molecular Ion in EI-MS
  • Possible Cause: Quinoline-4-carboxylic acids can be thermally labile and may degrade in the hot injection port of a GC-MS system.

  • Solution:

    • Derivatization: Convert the carboxylic acid to a more volatile and thermally stable ester (e.g., a methyl or trimethylsilyl ester). This is a standard approach for analyzing carboxylic acids by GC-MS.

    • Lower Injection Port Temperature: If derivatization is not an option, try reducing the injector temperature in increments of 10-20 °C to find a balance between volatilization and degradation.

    • Use a Softer Ionization Technique: If available, consider using chemical ionization (CI) which imparts less energy to the analyte molecule, resulting in a more abundant molecular ion.[9]

Problem 2: Inconsistent Fragmentation Patterns in ESI-MS/MS
  • Possible Cause 1: In-source fragmentation is complicating the precursor ion selection. If you are unknowingly selecting an in-source fragment as your precursor, the resulting MS/MS spectrum will be of that fragment, not your intact molecule.

    • Solution: Optimize your ion source parameters to minimize in-source fragmentation. Start with the lowest possible declustering potential/fragmentor voltage and source temperature that still provide good signal intensity for the [M+H]+ ion.[7]

  • Possible Cause 2: Mixed precursor ion population. If both [M+H]+ and [M+Na]+ are present and close in m/z, your quadrupole may be isolating a mixed population of ions, leading to a convoluted MS/MS spectrum.

    • Solution: Improve your chromatography to ensure baseline separation of any interfering species. You can also try to promote the formation of a single adduct type by adding a low concentration of a salt (e.g., sodium acetate) to your mobile phase, though this can suppress ionization of other analytes.

Problem 3: Low Sensitivity in Negative Ion Mode ESI-MS
  • Possible Cause: The pH of the mobile phase is not optimal for deprotonation.

  • Solution: To promote the formation of the [M-H]- ion, the pH of the mobile phase should be at least 2 units above the pKa of the carboxylic acid. Adding a small amount of a basic modifier like ammonium hydroxide or a volatile amine (e.g., triethylamine) to the mobile phase can significantly enhance sensitivity in negative ion mode.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the quinoline-4-carboxylic acid in a suitable solvent such as methanol or acetonitrile.

  • Working Standard Preparation: Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

  • Matrix Sample Preparation (e.g., Plasma): a. To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 10,000 x g for 10 minutes at 4°C.[3] d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[3] e. Reconstitute the residue in 100 µL of the initial mobile phase.[3]

Protocol 2: Generic LC-MS/MS Method for Quantification
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Positive Ion ESI):

    • Ion Source Temperature: 450 °C.

    • IonSpray Voltage: 5500 V.

    • Declustering Potential (DP): 40 V (optimize for your compound).

    • Collision Energy (CE): 25 eV (optimize for your compound).

    • MRM Transitions:

      • Monitor the transition from your precursor ion ([M+H]+) to a characteristic product ion.

Visualizing Fragmentation Pathways and Workflows

Figure 1: Proposed EI-MS Fragmentation of Quinoline-4-Carboxylic Acid

EI_Fragmentation M [M]+• Quinoline-4-carboxylic acid M_minus_COOH [M - COOH]+ M->M_minus_COOH - •COOH (45 Da) M_minus_CO2 [M - CO2]+• M->M_minus_CO2 - CO2 (44 Da) Quinoline_fragment [Quinoline ring fragment]+ M_minus_COOH->Quinoline_fragment - HCN M_minus_CO2->Quinoline_fragment - HCN

Caption: Key fragmentation pathways in EI-MS.

Figure 2: Proposed ESI-MS/MS Fragmentation of Quinoline-4-Carboxylic Acid

ESI_Fragmentation MH [M+H]+ Protonated Molecule MH_minus_H2O [M+H - H2O]+ MH->MH_minus_H2O - H2O MH_minus_H2O_CO [M+H - H2O - CO]+ MH_minus_H2O->MH_minus_H2O_CO - CO

Caption: Characteristic fragmentation in positive ion ESI-MS/MS.

Figure 3: LC-MS/MS Workflow for Quantification

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix Precipitation Protein Precipitation Sample->Precipitation Evaporation Evaporation Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC ESI ESI Source LC->ESI MS1 Q1: Precursor Ion Selection ESI->MS1 MS2 Q2: Collision Cell (Fragmentation) MS1->MS2 MS3 Q3: Product Ion Detection MS2->MS3 Integration Peak Integration MS3->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for quantitative analysis.

Summary of Key Fragment Ions

Ionization ModePrecursor IonKey Fragment Ions (m/z)Neutral Loss
EI-MS [M]+•[M-45]+•COOH
[M-44]+•CO2
ESI-MS/MS (+) [M+H]+[M+H-18]+H2O
[M+H-18-28]+H2O, CO

References

  • Z. D. ZACHARIÁŠ, et al. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]

  • Waters Corporation. What are common adducts in ESI mass spectrometry? - WKB67428. Waters. [Link]

  • Schug, K. A., & McNair, H. M. (2002). Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals. Journal of the American Society for Mass Spectrometry, 13(7), 837-845. [Link]

  • Tong, H., Bell, D., Tabei, K., & Siegel, M. M. (1999). Automated data massaging, interpretation, and e-mailing modules for high throughput open access mass spectrometry. Journal of the American Society for Mass Spectrometry, 10(11), 1174-1187. [Link]

  • ACD/Labs. Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. [Link]

  • He, L., et al. (2022). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Molecules, 27(15), 4983. [Link]

  • LinkedIn Forum. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn. [Link]

  • Wang, J., et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 37(12), e9504. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Thevis, M., et al. (2005). Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. Journal of Mass Spectrometry, 40(5), 646-655. [Link]

  • Science Ready. Analyse fragmentation patterns in mass spectra to find structure. Science Ready. [Link]

Sources

Technical Support Center: Optimizing Cell-Based Assays with 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the use of this compound in cell-based assays. The information herein is structured to address specific issues in a direct question-and-answer format, explaining the causality behind experimental choices to ensure scientific integrity and the success of your research.

Introduction: Understanding the Compound

6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid belongs to the quinoline-4-carboxylic acid class of molecules.[1][2] While direct studies on this specific molecule are limited, extensive research on close structural analogs, such as 6-fluoro-2-aryl-quinoline-4-carboxylic acids, has identified a key molecular target: human dihydroorotate dehydrogenase (DHODH) .[3][4]

DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of DNA and RNA.[4] Inhibition of this pathway depletes the cell's pyrimidine pool, leading to cell cycle arrest and inhibition of proliferation. This mechanism makes DHODH inhibitors potent agents with antiviral, anticancer, and immunosuppressive potential.[4][5] Therefore, it is highly probable that 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid functions as a DHODH inhibitor. This guide is built upon this proposed mechanism of action and general best practices for small molecule inhibitors.

Section 1: FAQs - Compound Handling and Preparation

Correct preparation and handling are the foundation of a reproducible experiment. Errors at this stage are a frequent source of assay failure.

Q1: How should I dissolve and store 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid?

Answer: Due to its chemical structure, this compound is expected to have low solubility in aqueous solutions.

  • Recommended Solvent: Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-30 mM).[6] Ensure the compound is fully dissolved by vortexing. Gentle warming (to 37°C) can be applied if necessary, but monitor for any signs of degradation.

  • Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.[6] Protect from light. When stored properly, a DMSO stock should be stable for several months.

Q2: My compound precipitates when I add it to the cell culture medium. What's happening and how can I fix it?

Answer: This is a classic solubility problem. When a compound dissolved in a strong organic solvent like DMSO is diluted into an aqueous environment like cell culture medium, it can "crash out" or precipitate if its solubility limit is exceeded.[6]

  • Causality: The effective concentration of the compound in your assay becomes unknown and significantly lower than intended, leading to a lack of biological effect.[6]

  • Troubleshooting Steps:

    • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay wells is non-toxic to your cells, typically well below 0.5% and ideally ≤0.1%.[6] Remember to include a "vehicle control" with the same final DMSO concentration in your experiment.

    • Use Serial Dilutions: Do not add the high-concentration stock directly to the final volume of medium. Perform intermediate serial dilutions in your cell culture medium. For example, dilute your 10 mM stock to 1 mM in medium, then to 100 µM, and so on. This gradual reduction in DMSO concentration helps keep the compound in solution.

    • Pre-warm the Medium: Adding the compound to medium that is at 37°C can sometimes improve solubility compared to adding it to cold medium.

    • Visual Inspection: After preparing your final working solutions in medium, incubate them for 1-2 hours under assay conditions (e.g., 37°C, 5% CO₂) and visually inspect for any signs of precipitation against a dark background before adding them to the cells.[6]

Section 2: FAQs - Assay Optimization & Troubleshooting

Q3: I am not observing any biological effect (e.g., anti-proliferative activity) in my assay. What are the most common reasons?

Answer: This is a frequent issue in drug discovery screening and can be attributed to several factors related to the compound, the experimental protocol, or the biological system itself.[6]

  • Compound-Related Issues:

    • Precipitation: As discussed in Q2, the compound may not be soluble at the tested concentration.

    • Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution may have degraded the compound.[6] Always use freshly prepared dilutions from a properly stored, aliquoted stock.

  • Experimental Protocol Issues:

    • Incubation Time: The effect of the compound may be time-dependent. An anti-proliferative effect resulting from nucleotide depletion may take 48-72 hours to become apparent. Test multiple time points (e.g., 24, 48, 72 hours).[7]

    • Cell Density: Cells should be in the logarithmic growth phase during the experiment.[7] If cells are seeded too densely, they may become confluent and exit the cell cycle before the compound has a chance to act. Conversely, if seeded too sparsely, they may not be healthy.

    • Assay Choice: Ensure your assay readout is appropriate. For an anti-proliferative agent, assays measuring metabolic activity (like MTT, MTS, or Resazurin) or direct cell counts are suitable.

  • Biological System Issues:

    • Target Expression: The cell line you are using may have low expression of DHODH or may rely less on de novo pyrimidine synthesis, instead utilizing salvage pathways.

    • Compensatory Mechanisms: Cells can sometimes adapt to metabolic pressure by upregulating alternative pathways.

Q4: How do I determine the optimal concentration range for my experiments?

Answer: You should perform a dose-response experiment covering a wide range of concentrations to determine the compound's potency, typically expressed as an IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).

  • Methodology: Use a wide concentration range with semi-log dilutions (e.g., 10-fold or 3-fold serial dilutions). A typical starting range might be from 100 µM down to 1 nM.[6]

  • Data Analysis: Plot the percentage of inhibition (or viability) against the log of the compound concentration. Fit the data to a four-parameter logistic curve to accurately calculate the IC₅₀ value. This will inform the concentration range you use for all future experiments.

Q5: I'm observing high, non-specific cytotoxicity. How can I differentiate this from the expected on-target effect?

Answer: High cytotoxicity, especially at high concentrations, can be due to off-target effects, poor compound solubility leading to aggregation, or solvent toxicity.[8]

  • Check Vehicle Control: First, ensure that the DMSO concentration in your vehicle control is not causing cytotoxicity.

  • Solubility Limit: Cytotoxicity observed only at the highest concentrations may be due to compound precipitation and physical damage to the cells. Correlate the cytotoxic concentrations with visual inspection of your prepared media.

  • Rescue Experiment: Since the proposed mechanism is the inhibition of pyrimidine synthesis, the cytotoxic/anti-proliferative effects should be reversible by supplementing the culture medium with uridine. If adding uridine "rescues" the cells from the compound's effect, it strongly suggests the activity is on-target.

  • Use a Different Assay: Use a secondary assay to confirm the mode of cell death (e.g., apoptosis vs. necrosis assays) to understand the cytotoxic mechanism.[7][9]

Section 3: Proposed Mechanism of Action

The primary mechanism for this class of compounds is the inhibition of DHODH, which blocks the conversion of dihydroorotate to orotate, a key step in pyrimidine synthesis.[4] This leads to a reduction in the cellular pool of pyrimidines (UTP and CTP), which are essential for the synthesis of RNA and DNA.

DHODH_Pathway cluster_pathway De Novo Pyrimidine Synthesis cluster_inhibitor Inhibitor Action Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UTP_CTP UTP, CTP UMP->UTP_CTP Nucleic_Acids DNA & RNA Synthesis UTP_CTP->Nucleic_Acids Inhibitor 6-Chloro-2-(4-hydroxyphenyl) quinoline-4-carboxylic acid Inhibitor->Orotate Inhibition

Caption: Proposed inhibition of the de novo pyrimidine synthesis pathway.

Section 4: Standardized Protocols

Adhering to a consistent protocol is vital for reproducibility. The following are generalized starting points that should be optimized for your specific cell line and assay.

Protocol 1: Preparation of Compound Stock and Working Solutions
  • Prepare 10 mM Stock Solution:

    • Weigh out the appropriate amount of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (MW: 299.71 g/mol )[10].

    • Add anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly until the solid is completely dissolved.

  • Aliquot and Store:

    • Dispense the stock solution into single-use, light-protected microcentrifuge tubes.

    • Store at -80°C for long-term storage.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw one aliquot of the 10 mM stock.

    • Perform serial dilutions in complete cell culture medium to achieve the final desired concentrations. Crucially, ensure the DMSO concentration is kept constant across all concentrations and the vehicle control.

Assay_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Treatment cluster_readout Day 4-5: Readout Seed 1. Seed cells in 96-well plates Incubate1 2. Incubate for 24h to allow attachment Seed->Incubate1 Dilute 3. Prepare serial dilutions of compound Treat 4. Add compound/vehicle to cells Dilute->Treat Incubate2 5. Incubate for 48-72h AddReagent 6. Add viability reagent (e.g., Resazurin) Incubate2->AddReagent Incubate3 7. Incubate for 1-4h AddReagent->Incubate3 Measure 8. Measure fluorescence/absorbance Incubate3->Measure

Caption: General experimental workflow for a cell viability assay.

Protocol 2: General Cell Viability Assay (96-well format)

This protocol is a template and requires optimization of cell seeding density and incubation times.[7]

  • Cell Seeding: Seed your cells into a 96-well clear-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.[1]

  • Compound Preparation: Prepare 2X final concentrations of your compound serial dilutions in complete medium.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds, vehicle control (e.g., DMSO), positive control (a known cytotoxic agent), and untreated control.[1]

  • Incubation: Incubate the plate for your desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • Viability Assessment (Resazurin Example):

    • Add 20 µL of Resazurin solution to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours, protected from light.

    • Measure fluorescence using a microplate reader (typically ~560 nm excitation / ~590 nm emission).

  • Data Analysis: Calculate percent viability relative to the vehicle-treated control wells and plot the dose-response curve.

Section 5: Data Presentation and Interpretation

Your final data should be presented clearly. A dose-response curve is standard, and the raw data can be summarized in a table.

Concentration (µM)% Viability (Relative to Vehicle)Standard Deviation
1005.21.5
308.12.1
1025.63.5
351.34.2
185.75.1
0.398.24.8
0.199.13.9
0 (Vehicle)1004.5

Section 6: Troubleshooting Decision Tree

When encountering unexpected results, a logical diagnostic process is key.

Troubleshooting_Tree Start No / Weak Biological Effect Observed CheckSolubility Did compound precipitate in media? Start->CheckSolubility SolubilityYes Re-optimize dilution protocol (see Q2). Test lower concentrations. CheckSolubility->SolubilityYes Yes CheckStorage Stock solution old or freeze-thawed? CheckSolubility->CheckStorage No StorageYes Prepare fresh stock solution from powder. CheckStorage->StorageYes Yes CheckVehicle Is vehicle (DMSO) control healthy? CheckStorage->CheckVehicle No VehicleNo Reduce final DMSO concentration. Check cell line tolerance. CheckVehicle->VehicleNo No CheckPositive Did positive control work? CheckVehicle->CheckPositive Yes PositiveNo Assay reagents or protocol failed. Troubleshoot assay itself. CheckPositive->PositiveNo No CheckTime Was incubation time long enough (48-72h)? CheckPositive->CheckTime Yes TimeNo Increase incubation time. CheckTime->TimeNo No CheckTarget Does cell line express DHODH and rely on de novo synthesis? CheckTime->CheckTarget Yes

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activity of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid and its structurally related analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships, mechanisms of action, and experimental protocols relevant to this promising class of compounds. Our analysis is grounded in experimental data to provide an objective comparison of their potential as therapeutic agents, particularly in the context of oncology.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

The quinoline-4-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. Our focus here is on 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, a molecule of significant interest due to its structural features that suggest potent biological activity. The presence of a chlorine atom at the 6-position and a hydroxyphenyl group at the 2-position are key determinants of its function.

Comparative Biological Activity: An In-Depth Analysis

While specific quantitative data for 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid is emerging, a close analog, 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (Compound 3j) , has demonstrated significant anticancer activity. In a study evaluating a series of quinoline-4-carboxylic acid derivatives, Compound 3j exhibited a notable 82.9% reduction in the cellular growth of the MCF-7 breast cancer cell line.[1] This particular analog also showed moderate activity against K-562 (bone marrow lymphoblast) and HeLa (cervical cancer) cells, with percentage growth reductions ranging from 51% to 76%.[1]

The structure-activity relationship (SAR) of this class of compounds reveals several key features that govern their biological effects:

  • C2-Substituent: The nature of the substituent at the 2-position of the quinoline ring is a critical determinant of activity. Bulky, hydrophobic groups at this position are often necessary for potent inhibition of key cellular targets.[1] The presence of a hydroxyphenyl group, as in our lead compound, is a common feature in biologically active quinoline derivatives.

  • C4-Carboxylic Acid: The carboxylic acid moiety at the 4-position is generally considered essential for activity. It is believed to form crucial interactions, such as salt bridges, with amino acid residues in the active sites of target enzymes.

  • C6-Substitution: Halogenation at the 6-position, in this case with chlorine, has been shown to enhance the anticancer activity of certain quinoline analogs.

The primary mechanism of action for many anticancer quinoline-4-carboxylic acids is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) .[2] This enzyme is a key player in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[2] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway, making DHODH an attractive therapeutic target.

Tabulated Comparative Data

The following table summarizes the anticancer activity of a key analog and provides context with other quinoline-4-carboxylic acid derivatives.

Compound IDStructureCancer Cell LineActivity (% Growth Reduction)Reference
3j 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7 (Breast)82.9%[1]
3j 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidK-562 (Bone Marrow)51.1% (apoptosis)[1]
3i 6-Chloro-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acidHeLa (Cervical)Minimal Response[1]
3b 2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acidHeLa (Cervical)Minimal Response[1]

Mechanism of Action: Beyond DHODH Inhibition

Inhibition of DHODH by quinoline-4-carboxylic acid derivatives leads to a depletion of the pyrimidine pool, which in turn halts the cell cycle and inhibits tumor growth.[2][3] Recent studies have unveiled a more intricate downstream signaling cascade initiated by DHODH inhibition. This includes the induction of mitochondrial oxidative stress, leading to the release of mitochondrial DNA (mtDNA) into the cytoplasm.[4] This cytosolic mtDNA activates the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, a critical component of the innate immune system.[4][5] Activation of the STING pathway can promote anti-tumor immunity by enhancing the infiltration and activity of natural killer (NK) cells.[4] Furthermore, DHODH inhibition has been linked to the induction of a form of programmed cell death known as pyroptosis, which is mediated by gasdermin E (GSDME).[4][5]

Signaling Pathway Diagram

DHODH_Inhibition_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm DHODH DHODH ETC Electron Transport Chain DHODH->ETC e- transfer Orotate Orotate DHODH->Orotate Catalyzes mROS Mitochondrial ROS DHODH->mROS Induces DHO Dihydroorotate DHO->DHODH mtDNA_release mtDNA Release mROS->mtDNA_release Pyroptosis GSDME-mediated Pyroptosis mROS->Pyroptosis Triggers cGAS cGAS mtDNA_release->cGAS Activates Quinoline 6-Chloro-2-(4-hydroxyphenyl) quinoline-4-carboxylic acid Quinoline->DHODH Inhibits STING STING cGAS->STING IFN_response Interferon Response STING->IFN_response NK_activation NK Cell Activation & Infiltration Pyroptosis->NK_activation Recruits IFN_response->NK_activation NK_activation->Pyroptosis Enhances

Caption: DHODH inhibition pathway leading to immune activation.

Experimental Protocols

The synthesis and biological evaluation of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid and its analogs can be achieved through established methodologies.

Synthesis via Pfitzinger Reaction

A common and effective method for the synthesis of quinoline-4-carboxylic acids is the Pfitzinger reaction.[6][7][8]

Step-by-step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 5-chloroisatin and an equimolar amount of a substituted acetophenone (e.g., 4-hydroxyacetophenone) in ethanol.

  • Base Addition: Add a solution of potassium hydroxide in ethanol to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

  • Acidification: Dissolve the residue in water and acidify with a dilute acid (e.g., hydrochloric acid) to precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified quinoline-4-carboxylic acid derivative.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Step-by-step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid and its analogs) in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow Diagram

Experimental_Workflow cluster_Synthesis Synthesis cluster_Biological_Evaluation Biological Evaluation start Starting Materials (5-chloroisatin, acetophenones) pfitzinger Pfitzinger Reaction start->pfitzinger purification Purification & Characterization pfitzinger->purification product Quinoline-4-carboxylic acid analogs purification->product mtt_assay MTT Assay product->mtt_assay Test Compounds cell_culture Cancer Cell Culture cell_culture->mtt_assay data_analysis Data Analysis (IC50) mtt_assay->data_analysis results Comparative Activity Data data_analysis->results

Caption: Workflow for synthesis and biological evaluation.

Conclusion and Future Directions

The 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid scaffold represents a promising framework for the development of novel anticancer agents. The available data on its analogs, particularly their ability to inhibit cancer cell growth and the elucidation of their mechanism of action through DHODH inhibition and subsequent immune activation, provide a strong rationale for further investigation. Future research should focus on the synthesis and evaluation of a broader range of analogs to establish a more comprehensive structure-activity relationship. Specifically, exploring different substitutions on both the quinoline and the 2-phenyl rings could lead to the identification of compounds with enhanced potency and selectivity. In vivo studies are also warranted to validate the promising in vitro findings and to assess the therapeutic potential of these compounds in preclinical cancer models.

References

  • Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy. Journal of Hematology & Oncology. [Link]

  • Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation. Haematologica. [Link]

  • Dihydroorotate dehydrogenase inhibition activates STING pathway and... CiteAb. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. PLOS ONE. [Link]

  • What are DHODH inhibitors and how do they work?. Patsnap Synapse. [Link]

  • DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. eLife. [Link]

  • Review on recent development of quinoline for anticancer activities. Journal of Drug Delivery and Therapeutics. [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Biomedical Journal of Scientific & Technical Research. [Link]

  • Pfitzinger Quinoline Synthesis. Name Reactions in Organic Synthesis. [Link]

  • Pfitzinger reaction. Wikipedia. [Link]

Sources

A Researcher's Guide to Validating the Mechanism of Action for 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for elucidating and validating the mechanism of action (MoA) of the novel compound, 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid. The quinoline-4-carboxylic acid scaffold is a well-established pharmacophore, known for a diverse range of biological activities including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3][4] Derivatives have been shown to act through various mechanisms, such as the inhibition of critical enzymes like histone deacetylases and dihydroorotate dehydrogenase, or the disruption of cellular structures like microtubules.[1][5]

Given the 2-(4-hydroxyphenyl) substitution, a common feature in many kinase inhibitors, this guide will proceed with the hypothesis that our compound's primary MoA involves the inhibition of one or more protein kinases, a pivotal class of enzymes in cellular signaling.[6][7][8] Our objective is to present a logical, multi-phase experimental workflow that moves from broad, unbiased target identification to specific, in-cell validation and comparative analysis. This approach is designed to build a robust, evidence-based understanding of the compound's biological activity, providing the trustworthiness and scientific rigor required for advanced drug development.

Phase 1: Unbiased Target Identification and Biophysical Validation

The foundational step in MoA validation is to identify the direct molecular target(s) of the compound. A common pitfall is to rely solely on hypothesis-driven approaches, which can lead to confirmation bias. Therefore, we will initiate our investigation with an unbiased, proteome-wide screening method, followed by rigorous biophysical validation of the primary hits.

Experiment 1A: Global Kinase Target Profiling via Chemical Proteomics

Rationale: To de-risk our discovery program early, we must first understand the compound's selectivity across the human kinome. Chemical proteomics, specifically using a "kinobeads" competition binding assay, is a powerful and unbiased method to identify which kinases physically interact with our compound directly from a complex cellular lysate.[9][10][11][12][13] This technique enriches a large portion of the kinome from a lysate and then uses mass spectrometry to quantify which kinases are competed off the beads by our free compound, providing a landscape of potential targets.[13]

Workflow for Target Identification:

G cluster_0 Phase 1: Target Identification cluster_1 Phase 1: Target Validation Lysate Cell Lysate Preparation (e.g., from K-562, MV-4-11 cells) Incubate Incubation with 6-Chloro-2-(4-hydroxyphenyl) quinoline-4-carboxylic acid Lysate->Incubate Kinobeads Competition Binding with Immobilized Kinase Inhibitors (Kinobeads) Incubate->Kinobeads Enrich Affinity Enrichment of Uncompeted Kinases Kinobeads->Enrich MS LC-MS/MS Analysis Enrich->MS Data Data Analysis: Quantify Protein Abundance MS->Data Hits Identify High-Confidence Binding Partners (Hits) Data->Hits SPR_Setup Immobilize Recombinant Kinase on SPR Chip Hits->SPR_Setup Top hits selected for validation SPR_Inject Inject Serial Dilutions of Compound SPR_Setup->SPR_Inject SPR_Measure Measure Binding Kinetics (ka, kd) SPR_Inject->SPR_Measure SPR_Calc Calculate Dissociation Constant (KD) SPR_Measure->SPR_Calc

Caption: Workflow for unbiased target identification and validation.

Experimental Protocol: Kinobeads Competition Binding Assay

  • Lysate Preparation: Culture and harvest a panel of cancer cell lines (e.g., K-562, COLO-205, MV-4-11) to ensure broad kinome representation. Lyse cells under native conditions to preserve protein complexes.

  • Compound Incubation: Aliquot the cell lysate. Treat aliquots with increasing concentrations of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (e.g., 0.1 µM, 1 µM, 10 µM) and a DMSO vehicle control.

  • Kinobeads Competition: Add kinobeads (a mixture of broad-spectrum kinase inhibitors immobilized on sepharose beads) to each lysate and incubate to allow for competitive binding.[13]

  • Enrichment and Digestion: Wash the beads to remove non-specifically bound proteins. Elute the bound kinases and perform on-bead tryptic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides using high-resolution quantitative mass spectrometry.

  • Data Analysis: Identify and quantify the proteins in each sample. Calculate the ratio of protein abundance in the compound-treated samples relative to the DMSO control. A significant reduction in abundance indicates that the compound competed with the kinobeads for binding to that specific kinase.

Experiment 1B: Direct Binding Kinetics with Surface Plasmon Resonance (SPR)

Rationale: While kinobeads identify potential binders, it is crucial to validate the direct interaction and quantify the binding affinity and kinetics. Surface Plasmon Resonance (SPR) is a label-free, real-time method that provides precise measurement of association (k_a) and dissociation (k_d) rates, from which the equilibrium dissociation constant (K_D) can be calculated.[14][15][16][17] This provides orthogonal validation of the primary hits from the proteomics screen and helps prioritize the most potent targets.

Experimental Protocol: SPR Analysis

  • Chip Preparation: Covalently immobilize the purified, recombinant kinase (the top hit from the kinobeads screen) onto a sensor chip.

  • Compound Injection: Prepare a series of dilutions of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid in running buffer.

  • Binding Measurement: Inject the compound solutions sequentially over the chip surface, from lowest to highest concentration. Monitor the change in refractive index in real-time to generate sensorgrams.

  • Regeneration: After each injection, regenerate the chip surface with a low pH buffer to remove the bound compound.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the k_a, k_d, and K_D values.

Target KinaseKinobeads % Inhibition (at 1 µM)SPR K_D (nM)SPR k_a (1/Ms)SPR k_d (1/s)
Kinase A (Hypothesized Target) 95% 50 1.5 x 10^5 7.5 x 10^-3
Kinase B70%5001.0 x 10^55.0 x 10^-2
Kinase C45%>10,000Not DeterminedNot Determined
Competitor X (for Kinase A) 98% 10 2.0 x 10^5 2.0 x 10^-3

Table 1: Hypothetical target identification and validation data. This data suggests Kinase A is the most likely high-affinity target.

Phase 2: In-Cell Target Engagement and Pathway Modulation

Confirming a direct biophysical interaction is only the first step. For a compound to be therapeutically relevant, it must engage its target within the complex environment of a living cell and elicit a downstream functional response. This phase focuses on validating target engagement in situ and mapping the compound's impact on the associated signaling pathway.

Experiment 2A: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful method for verifying that a compound binds to its target in an intact cellular environment.[18][19] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[20][21][22] By heating cells treated with our compound and measuring the amount of soluble target protein remaining, we can confirm cellular target engagement.[22]

Workflow for Cellular Thermal Shift Assay (CETSA):

G cluster_0 CETSA Workflow Cells Treat Intact Cells with Compound or DMSO Heat Heat Cell Suspensions across a Temperature Gradient Cells->Heat Lyse Cell Lysis (e.g., Freeze-Thaw) Heat->Lyse Separate Separate Soluble Fraction from Precipitated Proteins (Centrifugation) Lyse->Separate Detect Quantify Soluble Target Protein (e.g., Western Blot, ELISA) Separate->Detect Plot Plot Melting Curves & Determine Thermal Shift (ΔTm) Detect->Plot

Caption: Experimental workflow for the Cellular Thermal Shift Assay.

Experimental Protocol: CETSA

  • Cell Treatment: Treat cultured cells with 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid or a DMSO vehicle control for a defined period.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis: Lyse the cells by freeze-thawing.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Detection: Collect the supernatant (soluble fraction) and quantify the amount of the target kinase (e.g., Kinase A) using Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. The difference in the melting temperature (T_m) between the compound-treated and DMSO-treated samples (ΔT_m) indicates the degree of stabilization and confirms target engagement.

Experiment 2B: Phosphoproteomics for Downstream Pathway Analysis

Rationale: If our compound inhibits a kinase, we expect to see changes in the phosphorylation status of its downstream substrates.[6] Mass spectrometry-based phosphoproteomics allows for the global, unbiased quantification of thousands of phosphorylation events, providing a detailed snapshot of the signaling pathways affected by our compound.[7][8][23][24] This is a critical step to link target engagement with a functional cellular outcome.

Experimental Protocol: Phosphoproteomics

  • Cell Treatment: Treat cells with the compound at a concentration known to engage the target (e.g., 10x the SPR K_D).

  • Lysis and Digestion: Lyse the cells, extract proteins, and perform tryptic digestion.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides from the complex peptide mixture using methods like Immobilized Metal Affinity Chromatography (IMAC) or TiO2 chromatography.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS.

  • Data Analysis: Identify and quantify the phosphopeptides. Compare the abundance of specific phosphosites between compound-treated and control cells to identify significantly up- or down-regulated phosphorylation events.

Experiment 2C: Reporter Gene Assay for Pathway Activity

Rationale: To provide a quantitative measure of the compound's effect on a specific signaling pathway, a reporter gene assay is an ideal tool.[25][26] These assays are designed to measure the activity of a transcription factor that is a downstream effector of the kinase target.[27][28][29] For example, if Kinase A is an upstream activator of the NF-κB pathway, a luciferase reporter driven by an NF-κB response element can be used to quantify pathway inhibition.

Signaling Pathway and Reporter Assay Logic:

Caption: Hypothesized signaling pathway and the principle of the reporter assay.

Experimental Protocol: Luciferase Reporter Assay

  • Transfection: Co-transfect cells with a luciferase reporter plasmid containing response elements for the relevant transcription factor and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the compound.

  • Pathway Stimulation: Induce the signaling pathway with an appropriate stimulus (e.g., TNF-α to activate NF-κB).

  • Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla signal. Plot the normalized activity against compound concentration to determine the IC50 value for pathway inhibition.

Phase 3: Comparative Performance and Selectivity Analysis

The final phase of MoA validation involves benchmarking our compound against an established alternative or a known clinical candidate targeting the same pathway. This contextualizes the compound's performance and highlights its potential advantages, such as improved potency or a superior selectivity profile.

Parameter6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acidCompetitor X (Known Kinase A Inhibitor)
Target Affinity (SPR K_D) 50 nM10 nM
Cellular Target Engagement (CETSA ΔT_m) +5.2 °C+6.5 °C
Pathway Inhibition (Reporter Assay IC50) 200 nM50 nM
Cellular Potency (MCF-7 Viability EC50) 500 nM150 nM
Selectivity (Kinobeads @ 1µM) 1 kinase inhibited >90%5 kinases inhibited >90%

Table 2: Comparative analysis of the lead compound versus a known competitor. While Competitor X is more potent, our compound demonstrates a significantly better selectivity profile, which could translate to a better safety profile in later stages of development.

Conclusion

This guide outlines a systematic, multi-faceted approach to validate the mechanism of action for 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, grounded in the hypothesis of kinase inhibition. By integrating unbiased, proteome-wide screening with rigorous biophysical and cellular validation techniques, researchers can build a compelling, data-driven narrative for their compound. This workflow ensures scientific integrity by employing orthogonal assays at each stage: kinobeads hits are validated by SPR, and biophysical binding is confirmed to be relevant in cells by CETSA, with the functional consequences mapped by phosphoproteomics and reporter assays. This comprehensive validation is not merely an academic exercise; it is a critical prerequisite for advancing a promising molecule toward preclinical and clinical development.

References

  • Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. (n.d.). NIH.
  • Gene Reporter Assays | Signaling Pathway Analysis. (n.d.). QIAGEN. Retrieved from [Link]

  • Vojvodic, M., et al. (2013). A Phosphoproteomics Approach to Identify Candidate Kinase Inhibitor Pathway Targets in Lymphoma-Like Primary Cell Lines. Current Drug Discovery Technologies, 10(4), 283-304. Retrieved from [Link]

  • Identification of Kinase Inhibitor Targets in the Lung Cancer Microenvironment by Chemical and Phosphoproteomics. (n.d.). AACR Journals. Retrieved from [Link]

  • How to Design Experiments to Validate Targets and Elucidate the Mechanism of a Small-Molecule Anticancer Drug? (n.d.). MtoZ Biolabs. Retrieved from [Link]

  • Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. (2022). MDPI. Retrieved from [Link]

  • Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays. (n.d.). ResearchGate. Retrieved from [Link]

  • Phosphotyrosine-based Phosphoproteomics for Target Identification and Drug Response Prediction in AML Cell Lines. (2020). PubMed. Retrieved from [Link]

  • Reporter Assays. (n.d.). GeneBio Systems. Retrieved from [Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). SpringerLink. Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Retrieved from [Link]

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. (n.d.). ACS Omega. Retrieved from [Link]

  • Biacore SPR for small-molecule discovery. (n.d.). Cytiva Life Sciences. Retrieved from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. Retrieved from [Link]

  • Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. (2017). Royal Society of Chemistry. Retrieved from [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). PubMed. Retrieved from [Link]

  • Cellular thermal shift assay. (2026). Grokipedia. Retrieved from [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (n.d.). ACS Publications. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). NIH. Retrieved from [Link]

  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Kinobeads workflow. (n.d.). ResearchGate. Retrieved from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved from [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews. Retrieved from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). ACS Publications. Retrieved from [Link]

  • Optimized chemical proteomics assay for kinase inhibitor profiling. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute. Retrieved from [Link]

  • Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. (2023). PMC. Retrieved from [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (n.d.). NIH. Retrieved from [Link]

  • Biophysical Approaches to Small Molecule Discovery and Validation. (2021). YouTube. Retrieved from [Link]

  • N-Phenyl-6-Chloro-4-Hydroxy-2-Quinolone-3-CarboxAmides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents. (2020). PubMed. Retrieved from [Link]

  • Artificial Intelligence in Small-Molecule Drug Discovery: A Critical Review of Methods, Applications, and Real-World Outcomes. (2025). NIH. Retrieved from [Link]

  • The Experimentalist's Guide to Machine Learning for Small Molecule Design. (n.d.). ACS Applied Bio Materials. Retrieved from [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. Retrieved from [Link]

  • Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. (n.d.). MDPI. Retrieved from [Link]

  • Advancements in small molecule drug design: A structural perspective. (n.d.). PMC - NIH. Retrieved from [Link]

  • Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (2025). PubMed Central. Retrieved from [Link]

  • (PDF) Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2025). ResearchGate. Retrieved from [Link]

Sources

A Researcher's Guide to the Structure-Activity Relationship of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a diverse array of biological targets.[1] This versatility has led to the development of derivatives with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, antibacterial, and antimalarial properties.[1][2] Within this esteemed class of compounds, 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid serves as a pivotal lead structure. Its inherent biological activity and multiple points for chemical modification make it an attractive starting point for designing novel therapeutic agents.

This guide provides an in-depth, objective comparison of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid derivatives. We will dissect the structure-activity relationships (SAR) that govern their biological performance, supported by experimental data from authoritative sources. Our analysis will focus on how specific structural modifications influence target affinity and cellular activity, offering a logical framework for researchers engaged in drug discovery and development.

Dissecting the Core Scaffold: Key Loci for Modification

The biological activity of this quinoline series is critically dependent on the interplay between three key structural regions. Understanding the function of each region is fundamental to rational drug design.

  • The Quinoline Core: The bicyclic quinoline system forms the foundational scaffold. The substituent at the C6 position (a chloro group in our lead compound) and other positions like C3, C7, and C8 are crucial for modulating lipophilicity, electronic properties, and overall potency.

  • The C2-Aryl Moiety: The 2-(4-hydroxyphenyl) group is a primary site for interaction with biological targets. Modifications to the hydroxyl group and substitutions on the phenyl ring can dramatically alter binding affinity and selectivity. Bulky, hydrophobic substituents at this position are often necessary for potent inhibition of certain enzymes.[3]

  • The C4-Carboxylic Acid: This acidic group is frequently the lynchpin for high-affinity binding. It often acts as a key pharmacophore, forming critical salt bridges or hydrogen bonds with positively charged residues, such as Arginine, in the active site of target proteins.[4][5]

Below is a diagram illustrating these key regions for synthetic modification.

SAR_Regions cluster_1 Key Modification Loci node_image C4_Carboxyl C4-Carboxylic Acid (Key Binding Group) invis1 C4_Carboxyl->invis1 C2_Aryl C2-Aryl Moiety (Target Selectivity) invis3 C2_Aryl->invis3 Quinoline_Core Quinoline Core (Scaffold & Lipophilicity) invis2 Quinoline_Core->invis2

Caption: Key regions for chemical modification on the lead scaffold.

Structure-Activity Relationship (SAR) Analysis: A Comparative Overview

The following sections detail how modifications at each key locus impact biological activity, with a focus on anticancer and anti-inflammatory applications.

The Indispensable Role of the C4-Carboxylic Acid

The carboxylic acid at the C4 position is a dominant feature for the biological activity of many derivatives. Molecular modeling and co-crystal structures have repeatedly shown its importance.

  • Enzyme Inhibition: In the context of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, the C4-carboxylate is essential. It forms a salt bridge with a critical Arginine residue (R136) in the enzyme's binding pocket, anchoring the inhibitor.[5] Similarly, for COX-2 inhibitors, this group interacts with Arg120, a key residue for binding.[4]

  • Impact of Esterification/Amidation: Conversion of the carboxylic acid to an ester or amide can drastically reduce or alter activity, depending on the target. While this modification eliminates the critical salt bridge interaction, it can increase cell permeability. For certain antimalarial quinolones, conversion to a carboxamide was explored to avoid potential interactions with topoisomerases while retaining activity.[6] In another study, N-phenyl-quinolone-3-carboxamides (note the different position) were synthesized and showed potent anticancer activity by targeting the PI3Kα pathway.[7] This demonstrates that while the free acid is often optimal, its derivatization can be a valid strategy to modulate properties or switch target profiles.

Tuning Potency and Selectivity via the C2-Aryl Ring

The substituent at the C2 position plays a pivotal role in defining the potency and selectivity of these compounds.

  • Hydroxyphenyl and Methoxyphenyl Groups: The 4-hydroxyphenyl group is a common starting point. A study on quinoline-4-carboxylic acid derivatives identified 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid as a potent compound, reducing the cellular growth of MCF-7 breast cancer cells by 82.9%.[8] The additional methoxy group likely enhances binding through further interactions within the target protein.

  • Sulfonyl Groups for COX-2 Selectivity: A series of derivatives were designed as selective COX-2 inhibitors by introducing a methylsulfonyl (p-MeSO2) pharmacophore onto the C2-phenyl ring.[4][9] This group is oriented into a secondary pocket of the COX-2 enzyme, leading to high potency and selectivity over the COX-1 isoform.[4]

  • Bulky Hydrophobic Groups for DHODH Inhibition: For DHODH inhibition, bulky and hydrophobic substituents at the C2 position are required. The parent compound Brequinar Sodium, a potent DHODH inhibitor, features a 2'-fluoro-1,1'-biphenyl group at this position, highlighting the need for a large, lipophilic moiety to occupy the nonpolar binding pocket.[3]

Modulating Activity at the Quinoline Core

Substitutions on the quinoline ring itself provide another layer of control over the molecule's pharmacological profile.

  • The C6-Chloro Group: The 6-chloro substituent is a common feature in many active derivatives. Halogenation at this position often enhances antiproliferative activity.[8][10] For example, various 6-chloro-quinolin-2(1H)-one derivatives have demonstrated potent anti-HBV activity.[11] While not exclusively limited to chlorine, the presence of a halogen at C6 is a recurring motif in potent compounds.

  • Lipophilic Groups at C7 and C8: In the pursuit of selective COX-2 inhibitors, it was found that the presence of lipophilic substituents on the C7 and C8 positions of the quinoline ring is important for inhibitory activity.[4] This suggests these positions can be modified to enhance interactions with hydrophobic regions of the target enzyme.

Comparative Performance Data of Quinoline-4-Carboxylic Acid Derivatives

The following table summarizes experimental data for key derivatives, allowing for an objective comparison of their performance across different biological targets.

Compound/Modification DescriptionTarget/AssayCell Line/SystemIC₅₀ ValueReference
6-Chloro-2-(4-hydroxy-3-methoxyphenyl) derivative (3j) AntiproliferativeMCF-7 (Breast Cancer)82.9% growth reduction[8]
2-(4-(methylsulfonyl)phenyl) derivative (9e) COX-2 InhibitionIn vitro enzyme assay0.043 µM[4][9]
Brequinar Analogue (Compound 3) DHODH InhibitionIn vitro enzyme assay0.250 µM[5]
Brequinar Analogue (Compound 41) DHODH InhibitionIn vitro enzyme assay9.71 nM[5][12]
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (18) AntiproliferativeHCT-116 (Colon Cancer)3.3 µM[7]
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (19) AntiproliferativeCaco-2 (Colon Cancer)17.0 µM[7]
2-phenyl-quinoline-4-carboxylic acid derivative (5a4) AntibacterialS. aureus64 µg/mL (MIC)[13]

Mechanisms of Action: Targeting Critical Cellular Pathways

The diverse biological activities of these quinoline derivatives stem from their ability to interact with various critical cellular targets.[1] The primary mechanisms identified are enzyme inhibition and the induction of apoptosis.

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH): As previously mentioned, several quinoline-4-carboxylic acids are potent inhibitors of DHODH.[3][5] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. By inhibiting DHODH, these compounds starve rapidly proliferating cells, such as cancer cells, of the necessary components for replication, leading to cell cycle arrest and apoptosis.[14]

DHODH_Pathway carbamoyl_phosphate Carbamoyl Phosphate + Aspartate dihydroorotate Dihydroorotate carbamoyl_phosphate->dihydroorotate ATCase dhodh DHODH dihydroorotate->dhodh orotate Orotate ump UMP orotate->ump OPRT dna_rna DNA & RNA Synthesis ump->dna_rna Multiple Steps inhibitor 6-Chloro-2-aryl-quinoline- 4-carboxylic acid Derivatives inhibitor->dhodh Inhibition dhodh->orotate FMN/CoQ

Caption: Inhibition of the de novo pyrimidine synthesis pathway by DHODH inhibitors.

  • Induction of Apoptosis: Many quinoline carboxylic acid derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[14] This is often achieved by modulating the expression of key apoptotic proteins, such as increasing the pro-apoptotic Bax protein and decreasing the anti-apoptotic Bcl-2 protein.[14] This shift disrupts mitochondrial function, leading to the activation of caspases and subsequent cell death.

Experimental Protocols: Quantifying Antiproliferative Activity

To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential. The MTT assay is a widely used colorimetric method to assess the cytotoxic or antiproliferative effects of chemical compounds on cancer cell lines.[1]

Protocol: MTT Assay for Cytotoxicity

This protocol provides a self-validating system for determining the half-maximal inhibitory concentration (IC₅₀) of quinoline derivatives.

  • Cell Seeding (The "Why"): Cancer cells (e.g., MCF-7, HCT-116) are seeded into a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well).[1] This step ensures a consistent and reproducible starting number of cells for treatment, allowing for accurate comparison across different compound concentrations. The cells are incubated for 24 hours to allow them to adhere to the plate and enter a logarithmic growth phase.

  • Compound Treatment (The "Why"): Prepare serial dilutions of the quinoline derivatives in the culture medium. This creates a dose-response curve, which is critical for accurately calculating the IC₅₀ value. A vehicle control (containing only the solvent used to dissolve the compounds) is included to ensure the solvent itself has no effect on cell viability. A known anticancer drug (e.g., Cisplatin) serves as a positive control to validate the assay's responsiveness.

  • Incubation (The "Why"): The treated cells are incubated for a defined period, typically 48-72 hours. This duration is chosen to allow sufficient time for the compound to exert its antiproliferative or cytotoxic effects.

  • MTT Addition (The "Why"): MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazolium salt.[14] It is added to each well and incubated for 2-4 hours. In living, metabolically active cells, mitochondrial reductase enzymes cleave the tetrazolium ring, converting the yellow MTT into a purple formazan precipitate. This conversion is directly proportional to the number of viable cells.

  • Solubilization and Absorbance Reading (The "Why"): A solubilizing agent (e.g., DMSO) is added to dissolve the insoluble purple formazan crystals. The absorbance of the resulting colored solution is then measured using a microplate reader at a specific wavelength (typically ~570 nm). The absorbance value is a direct indicator of the number of viable cells in the well.

  • Data Analysis (The "Why"): The percentage of cell viability is calculated for each concentration relative to the vehicle control. These data are then plotted against the logarithm of the compound concentration to generate a dose-response curve, from which the IC₅₀ value (the concentration required to inhibit cell growth by 50%) is determined.

MTT_Workflow start Start seed 1. Seed Cancer Cells in 96-Well Plate start->seed incubate1 2. Incubate 24h (Cell Adhesion) seed->incubate1 treat 3. Add Serial Dilutions of Quinoline Derivatives incubate1->treat incubate2 4. Incubate 48-72h (Compound Action) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (~570 nm) solubilize->read analyze 9. Calculate IC50 Value read->analyze end End analyze->end

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid scaffold is a remarkably fertile ground for the development of novel therapeutic agents. The structure-activity relationship is well-defined by three critical regions: the C4-carboxylic acid, essential for anchoring the molecule to its target; the C2-aryl group, which dictates potency and selectivity; and the C6-chloro-substituted quinoline core, which modulates overall activity.

Experimental data clearly demonstrate that strategic modifications, such as introducing a methylsulfonyl group on the C2-phenyl ring, can yield highly selective COX-2 inhibitors.[4] Alternatively, incorporating bulky, lipophilic biphenyl moieties at the C2 position produces potent DHODH inhibitors for anticancer applications.[3]

Future research should focus on exploring novel substitutions at the C7 and C8 positions to further enhance lipophilicity and target engagement. Additionally, creating hybrid molecules that combine the optimal features for different targets could lead to dual-action agents with enhanced therapeutic efficacy. The systematic application of the SAR principles outlined in this guide will continue to drive the discovery of next-generation quinoline-based therapeutics.

References

  • Zarghi, A., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 17(14), 5312-7. [Link]

  • Al-Ostath, O., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 27(21), 7578. [Link]

  • Liu, X-F., et al. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 22(7), 1163. [Link]

  • Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4495-4513. [Link]

  • Al-Ostath, O., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. ResearchGate. [Link]

  • Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Publications. [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 179, 443-457. [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • Wang, G-F., et al. (2011). Structure-activity relationships study of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives as novel non-nucleoside anti-hepatitis B virus agents. European Journal of Medicinal Chemistry, 46(1), 307-19. [Link]

  • Jiang, H., et al. (2012). Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. [Link]

  • Chen, S. F., et al. (1991). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 42(6), 1147-57. [Link]

  • Al-Qtaishat, S., et al. (2020). N-Phenyl-6-Chloro-4-Hydroxy-2-Quinolone-3-CarboxAmides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents. Molecules, 26(1), 73. [Link]

  • Ye, Q., et al. (2011). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 54(13), 4540-9. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Quinoline-4-Carboxylic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of pharmacologically active agents, including antitumor, antimalarial, antibacterial, and antiviral compounds.[1][2] The efficacy of a drug development program or a materials discovery project often hinges on the efficient and scalable synthesis of this core moiety. Consequently, a thorough understanding of the available synthetic routes is paramount for researchers in the field.

This guide provides an in-depth comparative analysis of the principal methods for synthesizing quinoline-4-carboxylic acids. We will move beyond simple procedural lists to explore the mechanistic underpinnings, strategic advantages, and practical limitations of each approach. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy tailored to their specific target molecule and project goals.

The Doebner Reaction: A Versatile Three-Component Assembly

The Doebner reaction, first reported in 1887, is a powerful and direct three-component condensation of an aniline, an aldehyde, and pyruvic acid to yield 2-substituted quinoline-4-carboxylic acids.[3][4] Its operational simplicity and the ready availability of the starting materials have made it a widely adopted method.

Mechanistic Rationale

The reaction proceeds through a cascade of well-understood steps. Initially, the aniline and aldehyde condense to form a Schiff base (imine). Concurrently, the aniline can also react with pyruvic acid in a Michael addition. The crucial step involves the reaction of the enol or enolate of pyruvic acid with the Schiff base, followed by a cyclization and subsequent oxidation to furnish the aromatic quinoline ring. A key feature of the modern understanding of this reaction is that the imine formed from the aldehyde and aniline can act as the oxidant for the final aromatization step, in what is now termed a Doebner hydrogen-transfer reaction.[1][5]

Doebner_Mechanism cluster_2 Step 2: Condensation & Cyclization cluster_3 Step 3: Oxidation (Hydrogen Transfer) Aniline1 Aniline Imine Schiff Base (Imine) Aniline1->Imine -H₂O Aldehyde Aldehyde Aldehyde->Imine Adduct Michael-type Adduct Imine->Adduct Pyruvic Pyruvic Acid Enolate Enolate of Pyruvic Acid Pyruvic->Enolate Enolate->Adduct Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline Cyclization -H₂O Adduct->Dihydroquinoline Final_Product Quinoline-4-carboxylic Acid Dihydroquinoline->Final_Product Oxidation Dihydroquinoline->Final_Product Imine_Oxidant Imine (as oxidant) Dihydroquinoline->Imine_Oxidant [H] transfer Reduced_Imine Reduced Byproduct (e.g., Benzylamine) Imine_Oxidant->Reduced_Imine

Caption: Mechanism of the Doebner Hydrogen-Transfer Reaction.

Advantages and Disadvantages

The primary advantage of the Doebner reaction is its convergent nature, allowing for the rapid assembly of complex quinolines from simple precursors. However, classical Doebner protocols often suffer from low yields, particularly when using anilines bearing electron-withdrawing groups.[1][5] Furthermore, traditional conditions often require harsh reagents and high temperatures.[4]

Recent advancements have significantly mitigated these drawbacks. For instance, the use of Lewis acids like BF₃·THF can improve yields for electron-deficient anilines.[1][5] Green chemistry approaches, such as using ytterbium perfluorooctanoate [Yb(PFO)₃] as a recyclable catalyst in water, offer an environmentally benign alternative with good to high yields.[4]

Representative Experimental Protocol (Doebner Hydrogen-Transfer Reaction)[1][5]
  • To a solution of the substituted aniline (1.0 equiv) and the aldehyde (1.1 equiv) in acetonitrile (MeCN), add BF₃·THF (0.5 equiv).

  • Stir the mixture at 65 °C for 10 minutes.

  • Add a solution of pyruvic acid (0.55 equiv) in MeCN dropwise over 3 hours.

  • Continue heating at 65 °C for an additional 21 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, quench with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired quinoline-4-carboxylic acid.

The Pfitzinger Reaction: Synthesis from Isatin

The Pfitzinger (or Pfitzinger-Borsche) reaction provides a route to quinoline-4-carboxylic acids starting from isatin (or its derivatives) and a carbonyl compound possessing an α-methylene group.[3][6] The reaction is typically conducted under strong basic conditions (e.g., potassium hydroxide).[2][6]

Mechanistic Rationale

The mechanism is initiated by the base-catalyzed hydrolysis of the amide bond within the isatin ring, opening it to form an α-keto-anilinic acid intermediate. This intermediate then undergoes a condensation reaction with the carbonyl compound to form a Schiff base. A subsequent intramolecular aldol-type condensation (Claisen condensation) followed by dehydration leads to the formation of the quinoline ring.[6][7]

Pfitzinger_Mechanism Isatin Isatin Keto_Acid Isatinate (Keto-acid) Isatin->Keto_Acid Ring Opening Base Base (e.g., KOH) Base->Isatin Schiff_Base Schiff Base Intermediate Keto_Acid->Schiff_Base Condensation -H₂O Carbonyl Carbonyl Compound (with α-methylene) Carbonyl->Schiff_Base Cyclized Cyclized Intermediate Schiff_Base->Cyclized Intramolecular Condensation Final_Product Quinoline-4-carboxylic Acid Cyclized->Final_Product Dehydration -H₂O

Caption: Mechanism of the Pfitzinger Reaction.

Advantages and Disadvantages

The Pfitzinger reaction is highly effective for producing quinolines with substitution at the 2- and 3-positions.[6] However, its primary limitation is the requirement for strong basic conditions, which restricts the substrate scope to isatins and carbonyl compounds that lack base-sensitive functional groups.[1] The reaction can also be sensitive to the steric bulk of the carbonyl component. Modern variations using microwave irradiation have been shown to accelerate the reaction.[6]

Representative Experimental Protocol (Pfitzinger Reaction)[2]
  • Dissolve isatin (1.0 equiv) and the appropriate ketone (e.g., acetophenone) (1.1 equiv) in ethanol.

  • Add a catalytic amount of potassium hydroxide (KOH).

  • Reflux the mixture for 3-12 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Acidify the solution with dilute HCl to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoline-4-carboxylic acid.

The Gould-Jacobs Reaction: A Thermal Cyclization Route

The Gould-Jacobs reaction is a multi-step process that begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME) or a similar malonic ester derivative.[8] The resulting adduct is then subjected to thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester. Subsequent hydrolysis and decarboxylation yield the corresponding 4-hydroxyquinoline, which is a tautomer of 4-quinolone.[9] While not a direct route to quinoline-4-carboxylic acid itself, it is a foundational method for accessing the quinolone core, which can be further functionalized.

Mechanistic Rationale

The synthesis initiates with a nucleophilic substitution of the ethoxy group of EMME by the aniline. The resulting anilinomethylenemalonate intermediate undergoes a high-temperature, pericyclic 6-electron cyclization onto the benzene ring, followed by the elimination of ethanol to form the quinolone ring system.[8]

Advantages and Disadvantages

This method is particularly effective for anilines substituted with electron-donating groups in the meta-position.[8] The primary drawback is the harsh conditions required for the thermal cyclization step, which often involves heating in high-boiling solvents like Dowtherm A or mineral oil at temperatures exceeding 250 °C.[9][10] These conditions can limit functional group compatibility. Recent modifications have employed microwave irradiation or catalysts like Eaton's reagent (P₂O₅ in methanesulfonic acid) to achieve cyclization under milder conditions and in shorter reaction times.[11][12]

Comparative Analysis of Key Synthesis Methods

To facilitate a direct comparison, the key features of the primary synthetic routes are summarized below.

FeatureDoebner ReactionPfitzinger ReactionGould-Jacobs Reaction
Product 2-Substituted Quinoline-4-carboxylic Acid2,3-Disubstituted Quinoline-4-carboxylic Acid4-Hydroxyquinoline (4-Quinolone)
Starting Materials Aniline, Aldehyde, Pyruvic AcidIsatin, Carbonyl CompoundAniline, Malonic Ester Derivative (e.g., EMME)
Key Conditions Acidic (Lewis or Brønsted); RefluxStrongly Basic (e.g., KOH); RefluxHigh Temperature (>250 °C) Thermal Cyclization
Typical Yields Moderate to High (Varies with substrate & catalyst)Good to ExcellentGood to Excellent
Advantages Convergent, one-pot, readily available starting materials.[13]Good for 2,3-disubstitution.Reliable for 4-quinolone core.
Limitations Low yields with electron-withdrawing group anilines (classic method).[1]Requires strong base; limited functional group tolerance.[1]Harsh thermal conditions; limited functional group tolerance.[9]
Modern Variations H₂-transfer, green catalysts (e.g., Yb(PFO)₃), MW-assisted.[1][4]MW-assisted, ultrasound promotion.[6][14]MW-assisted, Eaton's reagent catalysis.[11]

Workflow for Method Selection

Choosing the optimal synthetic route requires careful consideration of the desired substitution pattern on the quinoline ring and the functional groups present in the starting materials.

Synthesis_Selection Start Define Target Quinoline-4-Carboxylic Acid Q_Subst Desired Substitution Pattern? Start->Q_Subst Doebner Use Doebner Reaction Q_Subst->Doebner 2-Substituted Pfitzinger Use Pfitzinger Reaction Q_Subst->Pfitzinger 2,3-Disubstituted GouldJacobs Consider Gould-Jacobs (for 4-Quinolone core) Q_Subst->GouldJacobs 4-OH/Quinolone Q_Func Are Starting Materials Base-Sensitive? Q_Func->Pfitzinger No Modern Explore Modern/Catalytic Methods Q_Func->Modern Yes Q_Heat Are Starting Materials Thermally Labile? Q_Heat->Doebner No Q_Heat->GouldJacobs No Q_Heat->Modern Yes Doebner->Q_Heat Pfitzinger->Q_Func GouldJacobs->Q_Heat

Caption: Decision workflow for selecting a synthesis method.

Conclusion and Future Outlook

The classical Doebner and Pfitzinger reactions remain highly relevant and powerful tools for the synthesis of quinoline-4-carboxylic acids. The choice between them is primarily dictated by the desired substitution pattern of the final product. While the Gould-Jacobs reaction is an indirect route, it is invaluable for accessing the 4-quinolone core structure prevalent in many antibiotics.

The field is continually evolving, with a strong emphasis on developing more sustainable and efficient protocols. The integration of green chemistry principles, such as the use of water as a solvent, recyclable catalysts, and energy-efficient microwave or ultrasound irradiation, is mitigating the traditional drawbacks of harsh reaction conditions.[15][16] Furthermore, the development of novel transition-metal-catalyzed cyclizations promises to expand the synthetic toolbox, offering milder conditions and broader functional group tolerance, thereby paving the way for the discovery of new and potent quinoline-based molecules.[17][18]

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

  • Organic Chemistry Portal. Synthesis of quinolines.

  • Yoshimura, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.

  • Wang, L., et al. (2009). One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction. Chinese Chemical Letters.

  • Saczewski, F., & Balewski, Ł. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules.

  • Spencer, J. (2021). Recent Advances in Metal-Free Quinoline Synthesis. Chemistry.

  • Yoshimura, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.

  • Abebaw, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.

  • Zhou, H., et al. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Polymers.

  • Slideshare. (2023). Quinoline and isoquinoline- heterocyclic chemistry- pharmacy.

  • Chem.is.plus. Preparation and Properties of Quinoline.

  • Meghe, S. K., & Vijayakumar, V. (2024). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Polycyclic Aromatic Compounds.

  • Anzalone, L., et al. (2004). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Arkivoc.

  • Wikipedia. Gould–Jacobs reaction.

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.

  • Wang, H., et al. (2023). Construction of a quinoline-4-carboxylic ester linked covalent organic framework via Doebner–von Miller reaction. New Journal of Chemistry.

  • Navarrete-Vázquez, G., et al. (2011). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules.

  • Halford, B. A., & Johnson, R. M. (1950). The Pfitzinger Reaction in the Synthesis of Quinoline Derivatives. The Journal of Organic Chemistry.

  • Wikipedia. Conrad–Limpach synthesis.

  • Das, D., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega.

  • Saczewski, F., & Balewski, Ł. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules.

  • Caturla, F., et al. (2001). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.

  • JOCPR. (2011). Application of pfitzinger reaction in the synthesis of novel indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research.

  • Sharma, A., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry.

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056.

  • BenchChem. (2025). Application Notes: Synthesis of Quinoline-4-Carboxylic Acid via Pfitzinger Condensation.

  • Wikipedia. Doebner–Miller reaction.

  • Chemistry lover. (2019). Conrad-limpach-knorr synthesis of Quinolone. YouTube.

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.

  • Heindel, N. D., & Fine, S. A. (1970). Cyclization of aniline-acetylenedicarboxylate adducts. A modified Conrad-Limpach method for the synthesis of potential antimalarials. Journal of Medicinal Chemistry.

  • Rahayu, D., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Molekul.

Sources

An In-Depth Comparative Guide to the In Vivo Efficacy of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid and its Therapeutic Benchmarks

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the in vivo efficacy of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, a potent inhibitor of dihydroorotate dehydrogenase (DHODH). Given the limited direct public data on this specific molecule, this guide will leverage the extensive research on the structurally and mechanistically similar DHODH inhibitor, Brequinar, as a surrogate to provide a robust comparison against standard-of-care therapies in relevant disease models.

Introduction: Targeting Pyrimidine Synthesis in Disease

The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes. A key rate-limiting enzyme in this pathway is Dihydroorotate Dehydrogenase (DHODH).[1][2] Inhibition of DHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and therapeutic effects in various disease contexts.[2]

6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid belongs to a class of quinoline-4-carboxylic acids that have shown promise as DHODH inhibitors.[3][4][5] Brequinar, a well-characterized compound in this class, has been evaluated in multiple clinical trials for solid tumors and serves as an excellent model for understanding the potential in vivo efficacy of this therapeutic approach.[6][7][8] While Brequinar's single-agent activity in solid tumors was limited in early trials, recent research has refocused on its potential in hematological malignancies and as part of combination therapies.[7][9][10]

This guide will compare the in vivo performance of this class of DHODH inhibitors against established standards in two primary therapeutic areas: Acute Myeloid Leukemia (AML) and Rheumatoid Arthritis (RA).

Mechanism of Action: The DHODH Pathway

DHODH catalyzes the fourth step in the de novo pyrimidine synthesis pathway, the oxidation of dihydroorotate to orotate.[6][8] By inhibiting this enzyme, compounds like 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid effectively halt the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides. This disruption of DNA and RNA synthesis is particularly detrimental to rapidly proliferating cells.

DHODH_Pathway Aspartate Aspartate + Carbamoyl Phosphate Dihydroorotate Dihydroorotate Aspartate->Dihydroorotate Multiple Steps DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP Pyrimidine_Pool Pyrimidine Nucleotides (dUTP, dCTP, dTTP) UMP->Pyrimidine_Pool DNA_RNA DNA & RNA Synthesis Pyrimidine_Pool->DNA_RNA DHODH->Orotate Brequinar 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (e.g., Brequinar) Brequinar->DHODH Inhibition

Caption: Inhibition of the DHODH enzyme by quinoline-4-carboxylic acids blocks pyrimidine synthesis.

Comparative In Vivo Efficacy in Oncology: Acute Myeloid Leukemia (AML)

DHODH has emerged as a significant therapeutic target in AML, where malignant blasts are highly dependent on de novo pyrimidine synthesis.[2][10] Inhibition of DHODH in AML models not only shows cytotoxic effects but also promotes the differentiation of leukemic blasts into mature myeloid cells.[2][9]

Standard of Care in AML: Treatment for AML is typically biphasic, involving remission induction and consolidation therapy.[11][12] For younger, fit patients, a standard induction regimen is "7 + 3," consisting of continuous cytarabine infusion for seven days and an anthracycline for the first three days.[13] For older or less fit patients, options may include lower-intensity chemotherapy with agents like azacitidine or decitabine, often combined with targeted therapies such as the BCL-2 inhibitor venetoclax or inhibitors of IDH1/IDH2 or FLT3 mutations.[11][13]

Comparative Data:

Treatment GroupAnimal ModelKey Efficacy ReadoutsReference
DHODH Inhibitor (Brequinar analogue) TP53-mutated AML XenograftSuperior anti-leukemic activity as monotherapy; synergistic with decitabine.[10]
DHODH Inhibitor (Brequinar) Myeloid Leukemia PDX modelsProlonged survival due to differentiation of leukemic stem cells.[9]
Standard Chemotherapy (e.g., Cytarabine) Various AML modelsStandard benchmark for efficacy, but often associated with significant toxicity.[11][12]
DHODH Inhibitor + anti-CD38 mAb Multiple Myeloma XenograftCombination resulted in complete tumor regression.[10]

Insights and Causality: The high efficacy of DHODH inhibitors in AML models stems from the metabolic vulnerability of leukemic cells. Unlike many normal cells, which can rely on pyrimidine salvage pathways, AML blasts are often highly dependent on the de novo pathway for proliferation.[6] Furthermore, the differentiation-inducing effect of DHODH inhibition offers a therapeutic mechanism distinct from traditional cytotoxic chemotherapy, potentially leading to more durable responses and lower toxicity.[2][9] The observed synergy with other agents like decitabine and immunotherapies suggests a promising role for these compounds in combination regimens.[10]

Comparative In Vivo Efficacy in Autoimmune Disease: Rheumatoid Arthritis (RA)

DHODH inhibitors have a well-established role in treating autoimmune diseases by targeting the proliferation of autoreactive lymphocytes.[14] Leflunomide and its active metabolite, teriflunomide, are approved DHODH inhibitors for RA and multiple sclerosis, respectively, making them the primary standards for comparison.[6][8]

Standard of Care in RA: Treatment for RA often involves disease-modifying antirheumatic drugs (DMARDs). Leflunomide is a key oral DMARD. Biologic agents, such as TNF-alpha inhibitors (e.g., adalimumab, etanercept), are also widely used.[15]

Comparative Data:

Treatment GroupAnimal ModelKey Efficacy ReadoutsReference
Novel DHODH Inhibitor (Acrylamide-based) Collagen-Induced Arthritis (CIA) in ratsDose-dependent reduction in arthritis score, paw swelling, and inflammatory markers.[16]
Brequinar Various autoimmune modelsDemonstrated immunosuppressive activity, forming the basis for developing other DHODH inhibitors.[14][16]
Leflunomide (Standard of Care) Collagen-Induced Arthritis (CIA)Established efficacy in reducing clinical signs of arthritis.[14]

Insights and Causality: The efficacy of DHODH inhibitors in RA models is directly linked to their antiproliferative effect on T and B lymphocytes. By limiting the clonal expansion of these key drivers of autoimmune pathology, these agents can significantly reduce inflammation and joint destruction. The collagen-induced arthritis (CIA) model is widely used as it mimics many aspects of human RA, including synovitis and cartilage erosion, making it a reliable predictor of clinical efficacy.[17][18][19] The development of novel DHODH inhibitors aims to improve upon the therapeutic window of established drugs like leflunomide, which can have side effects such as hepatotoxicity.[14]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of in vivo efficacy studies, a well-defined and validated protocol is essential. Below is a representative protocol for a cancer xenograft model, which can be adapted for specific cell lines and compounds.

Protocol: Human Cancer Xenograft Efficacy Study

  • Animal Model Selection:

    • Justification: Athymic nude or SCID mice (4-6 weeks old) are chosen as they lack a functional adaptive immune system, preventing the rejection of human tumor xenografts.[17]

    • Procedure: House animals in specific pathogen-free conditions with ad libitum access to food and water. Allow a 1-week acclimatization period before study initiation.

  • Cell Line and Tumor Implantation:

    • Justification: Select a cell line relevant to the therapeutic indication (e.g., SK-N-BE(2)C for neuroblastoma, MV4-11 for AML).[9][20]

    • Procedure: Culture cells under standard conditions. On Day 0, subcutaneously inject 1 x 10⁷ cells, resuspended in a 1:1 mixture of serum-free media and Matrigel, into the right flank of each mouse. Matrigel provides a scaffold that supports initial tumor cell growth.[20]

  • Tumor Growth Monitoring and Randomization:

    • Justification: Regular monitoring ensures that treatment begins when tumors are established but not overly large, providing a clinically relevant therapeutic window.

    • Procedure: Monitor tumor growth via caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups to ensure an even distribution of tumor sizes.[20]

  • Drug Formulation and Administration:

    • Justification: The vehicle and route of administration must be chosen to ensure optimal drug solubility, stability, and bioavailability.

    • Procedure:

      • Treatment Group: Formulate 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid or a comparator (e.g., Brequinar at 30 mg/kg) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).[20] Administer daily via oral gavage or intraperitoneal injection.

      • Vehicle Control Group: Administer the vehicle alone following the same schedule and route.

      • Standard of Care Group: Administer the standard drug according to established protocols.

  • Endpoint Analysis:

    • Justification: Predefined endpoints are critical for ethical considerations and statistical validity.

    • Procedure: Continue treatment for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit (e.g., 1500-2000 mm³). Monitor animal body weight and clinical signs of toxicity daily.

    • Data Collection: At the end of the study, measure final tumor volumes and weights. Collect tumors and other tissues for pharmacodynamic or biomarker analysis (e.g., immunohistochemistry, RNA sequencing).

Experimental_Workflow cluster_setup Study Setup cluster_monitoring Monitoring & Treatment cluster_analysis Endpoint Analysis Animal_Model 1. Select Animal Model (e.g., Athymic Nude Mice) Implantation 2. Implant Human Cancer Cells (e.g., 1x10^7 cells s.c.) Animal_Model->Implantation Tumor_Growth 3. Monitor Tumor Growth (Volume = 100-150 mm³) Implantation->Tumor_Growth Randomization 4. Randomize into Groups (Vehicle, Test Compound, Standard) Tumor_Growth->Randomization Dosing 5. Daily Dosing (e.g., 21 days, oral gavage) Randomization->Dosing Endpoints 6. Measure Endpoints (Tumor Volume, Body Weight) Dosing->Endpoints Tissue_Collection 7. Collect Tissues (Tumor, Plasma, etc.) Endpoints->Tissue_Collection Data_Analysis 8. Analyze Data (Statistics, Biomarkers) Tissue_Collection->Data_Analysis

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the selectivity and cross-reactivity of the novel small molecule, 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid. Researchers, scientists, and drug development professionals will find detailed methodologies, comparative data analysis, and field-proven insights to de-risk this compound and understand its potential off-target liabilities.

Introduction: The Imperative of Selectivity in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities, from anticancer to antimalarial agents.[1] Derivatives of quinoline-4-carboxylic acid, in particular, have been investigated for a range of therapeutic applications.[2][3][4][5] The subject of this guide, 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (hereafter referred to as Compound Q ), is a synthetic quinoline derivative. Its structural similarity to known kinase inhibitors, which often feature a 2-aryl-quinoline core, suggests a potential interaction with the ATP-binding site of protein kinases.[6]

However, the conserved nature of the ATP pocket across the human kinome presents a significant challenge: the risk of off-target binding, leading to unforeseen side effects.[7] Early and comprehensive in vitro safety pharmacology profiling is therefore not merely a regulatory requirement but an essential tool for successful drug development, enabling data-driven decisions and minimizing late-stage attrition.[8][9] This guide establishes a robust, multi-tiered strategy to characterize the selectivity profile of Compound Q, comparing it against established kinase inhibitors to provide context and aid in its developability assessment.

For the purpose of this illustrative guide, we will hypothesize that Compound Q is a putative inhibitor of a major oncology target, the Epidermal Growth Factor Receptor (EGFR) kinase. This allows us to frame the cross-reactivity study within a realistic drug discovery context. We will compare its performance against two well-characterized EGFR inhibitors:

  • Comparator A (Gefitinib): A highly selective, ATP-competitive inhibitor of EGFR.

  • Comparator B (Sunitinib): A multi-kinase inhibitor known to target VEGFR, PDGFR, and c-KIT, among others, in addition to EGFR.

This comparative approach will not only map the off-target landscape of Compound Q but also benchmark its selectivity against both a highly specific and a broadly active clinical agent.

Experimental Strategy: A Multi-Pronged Approach to De-risking

Our cross-reactivity assessment is built on a logical workflow designed to move from broad screening to more focused, functional validation. This ensures a comprehensive yet resource-efficient evaluation of Compound Q's selectivity.

G A Compound Q Synthesis & QC B Primary Target Assay (EGFR Ki Determination) A->B C Broad Kinase Panel Screen (e.g., Eurofins DiscoverX ScanMAX) A->C D On-Target Cellular Assay (p-EGFR Inhibition in A549 cells) B->D C->D Hits Identified E Off-Target Cellular Assay (e.g., p-STAT3 Inhibition in HCT116 cells) D->E G Selectivity Score Calculation (e.g., S-Score) E->G F Broad Panel Cellular Screen (Optional Follow-up) H Comparative Analysis vs. Comparator A & B G->H I Go/No-Go Decision Lead Optimization H->I

Caption: Cross-reactivity screening workflow for Compound Q.

Methodologies and Protocols

A trustworthy experimental design is self-validating. The following protocols incorporate industry-standard controls and methodologies to ensure data integrity and reproducibility.

Primary Target Engagement: Competitive Binding Assay

To quantify the affinity of Compound Q for its hypothesized primary target, EGFR, a competitive displacement assay is employed. This format directly measures the binding interaction, avoiding confounding factors from substrate competition or enzyme activity.[10]

G cluster_0 No Inhibitor cluster_1 With Inhibitor (Compound Q) K Kinase (EGFR) T Tracer (Fluorescent Ligand) K->T Binding KT High FRET Signal K2 Kinase (EGFR) T2 Tracer K2->T2 Binding Blocked KI Low FRET Signal I Inhibitor (Compound Q) I->K2 Competition

Caption: Principle of the competitive binding assay.

Protocol: EGFR TR-FRET Kinase Binding Assay

  • Reagents & Materials:

    • LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher Scientific)

    • GST-EGFR kinase (recombinant)

    • TR-FRET tracer ligand (e.g., Alexa Fluor™ 647-labeled ATP-competitive inhibitor)

    • Compound Q, Comparator A, and Comparator B (10 mM stocks in DMSO)

    • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Procedure:

    • Prepare a 2X solution of GST-EGFR and Eu-anti-GST antibody in Assay Buffer.

    • Prepare a 2X solution of the TR-FRET tracer in Assay Buffer.

    • Serially dilute Compound Q and comparators in DMSO, followed by a 1:50 dilution in Assay Buffer to create 4X compound solutions.

    • In a 384-well assay plate, add 5 µL of the 4X compound solution (or DMSO for controls).

    • Add 5 µL of the 2X Kinase/Antibody mix to all wells.

    • Add 10 µL of the 2X Tracer mix to all wells to initiate the reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader (e.g., EnVision), measuring emission at 665 nm and 615 nm following excitation at 340 nm.

    • Calculate the emission ratio (665/615) and plot the results against the log of inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀, from which the dissociation constant (Kᵢ) can be calculated.

Broad Selectivity Profiling: Kinome-Wide Panel Screen

The cornerstone of any cross-reactivity study is a broad panel screen. This provides a comprehensive overview of a compound's interaction with a large and diverse set of targets.[11] We will utilize a commercially available binding assay panel, which offers high-throughput, standardized results across hundreds of kinases.

Protocol: Large-Panel Kinase Binding Screen (Illustrative)

  • Service Provider: A specialized CRO (e.g., Eurofins Discovery, Reaction Biology Corp).

  • Assay Principle: Typically a competition binding assay format, such as the KINOMEscan™ platform, which measures the ability of a test compound to displace a ligand from the kinase active site.[10]

  • Experimental Conditions:

    • Compound Concentration: A single, high concentration (e.g., 1 µM or 10 µM) is used for the initial screen to maximize the chances of detecting even weak off-target interactions.

    • Panel: A comprehensive panel covering all major families of the human kinome (e.g., >450 kinases).

    • Data Output: Results are typically provided as Percent of Control (%Ctrl) or Percent Inhibition, where lower numbers indicate stronger binding.

  • Follow-up: Hits identified in the primary screen (e.g., >80% inhibition) should be followed up with full dose-response curves to determine Kᵢ or IC₅₀ values for the specific off-targets.

Data Presentation and Comparative Analysis

Objective comparison requires clear and concise data presentation. The following tables summarize illustrative data for Compound Q and its comparators.

Primary Target Affinity
CompoundTargetKᵢ (nM)
Compound Q EGFR15.2
Comparator A (Gefitinib) EGFR5.4
Comparator B (Sunitinib) EGFR250.7

This is illustrative data and does not represent real experimental results.

Interpretation: The illustrative data shows that Compound Q binds to the hypothesized primary target, EGFR, with nanomolar affinity, although it is slightly less potent than the selective inhibitor Gefitinib.

Kinase Selectivity Profile (Top 10 Off-Targets)

Results from a hypothetical 468-kinase panel screen at 1 µM. Data is shown as % Inhibition.

Kinase TargetCompound Q (% Inh)Comparator A (% Inh)Comparator B (% Inh)Kinase Family
EGFR 98.5 99.2 85.1 TK
VEGFR288.110.595.7TK
SRC85.425.170.2TK
ABL179.215.865.5TK
LCK75.012.345.1TK
FLT368.35.292.3TK
KIT55.98.196.8TK
PDGFRβ50.17.594.2TK
AURKA45.32.130.7Ser/Thr
CDK230.74.660.1Ser/Thr
Selectivity Score (S₁₀) 0.051 0.010 0.150 N/A

This is illustrative data. The Selectivity Score (S₁₀) is calculated as the number of kinases with >90% inhibition divided by the total number of kinases tested (at 10 µM). A lower score indicates higher selectivity.

Interpretation:

  • Compound Q: The hypothetical data suggests that Compound Q, while potent against EGFR, has significant off-target activity against several other tyrosine kinases (TKs) like VEGFR2 and SRC family kinases. This profile is less selective than Comparator A but appears more targeted than the broad-spectrum inhibitor, Comparator B.

  • Comparator A (Gefitinib): As expected, this compound shows very high selectivity for EGFR, with minimal inhibition of other kinases at the tested concentration.

  • Comparator B (Sunitinib): This compound demonstrates its known multi-kinase inhibitor profile, hitting EGFR, VEGFR, FLT3, KIT, and PDGFRβ with high potency.

Cellular Confirmation: Bridging In Vitro Binding to Functional Outcomes

To ensure that the observed in vitro binding translates to a functional effect in a biological context, cell-based assays are critical.

Protocol: Phospho-EGFR Cellular Assay

  • Cell Line: A549 human lung carcinoma cells (overexpress EGFR).

  • Procedure:

    • Plate A549 cells in 96-well plates and starve overnight in serum-free media.

    • Pre-treat cells with serially diluted Compound Q or comparators for 2 hours.

    • Stimulate with 100 ng/mL human EGF for 10 minutes.

    • Lyse the cells and perform a sandwich ELISA or Western blot to detect phosphorylated EGFR (p-EGFR Tyr1068) and total EGFR.

    • Normalize the p-EGFR signal to the total EGFR signal.

    • Plot the normalized data to determine the cellular IC₅₀ for the inhibition of EGFR signaling.

Expected Outcome: A potent cellular IC₅₀ for Compound Q in this assay would confirm its on-target activity. Comparing this to cellular assays for off-target pathways (e.g., measuring p-STAT3 downstream of SRC) can validate the functional consequences of the cross-reactivity observed in the binding assays.

Conclusion and Strategic Recommendations

This guide outlines a systematic and robust approach to characterizing the cross-reactivity profile of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (Compound Q). Based on our illustrative data, Compound Q presents as a potent EGFR inhibitor with a distinct off-target profile, hitting several other tyrosine kinases.

Key Findings (Hypothetical):

  • Compound Q is a nanomolar inhibitor of EGFR.

  • Its selectivity profile is intermediate between the highly selective Gefitinib and the multi-targeted Sunitinib.

  • Significant off-target interactions are predicted for SRC-family kinases and VEGFR2.

Recommendations:

  • Validate Off-Target Activity: The identified off-target hits (VEGFR2, SRC) must be confirmed with functional cellular assays to understand the physiological relevance of these interactions.

  • Structure-Activity Relationship (SAR) Studies: Medicinal chemistry efforts should be initiated to modify the structure of Compound Q to improve selectivity against EGFR and reduce affinity for key off-targets. For example, exploring modifications to the 4-hydroxyphenyl group may disrupt binding in unintended kinases.

  • Early Safety Assessment: The observed off-target profile can be used to predict potential adverse effects.[12][13] For example, VEGFR2 inhibition is associated with hypertension. This information should guide early toxicology and safety pharmacology planning.

By employing the rigorous, comparative methodologies detailed in this guide, research and development teams can build a comprehensive understanding of a compound's selectivity, enabling informed decisions to advance the most promising and safest candidates toward clinical development.

References

  • Bowes, J. et al. (2012). In vitro safety pharmacology profiling: An essential tool for successful drug development. Drug Discovery Today, 10(21), 1421-33.
  • Davis, M.I. et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery, 10(4), 307-309. Available at: [Link]

  • Baldo, B.A. (2014). IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities. International Journal of Molecular Sciences, 15(10), 18475-18501. Available at: [Link]

  • Desfosses, E. (2024). Early De-Risking: In Vitro Safety Strategies for Pre-IND Success. Drug Target Review.
  • Whitebread, S. et al. (2005). Keynote review: In vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 10(21), 1421-1433.
  • Whitebread, S. et al. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review.
  • Desfosses, E. (2024). Early De-Risking: In Vitro Safety Strategies for Pre-IND Success. YouTube.
  • Robers, M. et al. (2012). Characterization of Both Allosteric and ATP-Competitive Kinase Inhibitors with TR-FRET Binding Assays. Journal of Biomolecular Screening, 17(8), 1129-1138. Available at: [Link]

  • Fabian, M.A. et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336.
  • Pichler, W.J. (2003). Cross-Reactivity With Drugs at the T Cell Level. Current Opinion in Allergy and Clinical Immunology, 3(4), 255-262. Available at: [Link]

  • Durmic, M. et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 8, 584. Available at: [Link]

  • Baragaña, B. et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(19), 7689-7701. Available at: [Link]

  • Romano, A. et al. (2010). Cross-reactivity among drugs: Clinical problems. Toxicology, 267(1-3), 1-8. Available at: [Link]

  • Li, J. et al. (2022). Hypersensitivity reactions to small molecule drugs. Frontiers in Immunology, 13, 974496. Available at: [Link]

  • Wang, Y. & Ford, R. (2019). Multiplexing Specificity and Species Cross Reactivity Assays in Biologics Discovery. Drug Discovery World.
  • Durmic, M. et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 8.
  • Al-Rashida, M. et al. (2020). N-Phenyl-6-Chloro-4-Hydroxy-2-Quinolone-3-CarboxAmides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents. Molecules, 26(1), 73. Available at: [Link]

  • Olegário, T.A. et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Pharmacology.
  • Vaghasiya, R.G. et al. (2014). Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino-1,2,4-triazole-3-thiol ring at C-4 position. Der Pharma Chemica, 6(5), 349-357. Available at: [Link]

  • Bouhfid, R. & Essassi, E.M. (2006). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. Molbank, 2006(3), M486. Available at: [Link]

  • Mori, Y. et al. (2020). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Omega, 5(29), 18091-18100. Available at: [Link]

  • Bouhfid, R. & Essassi, E.M. (2006). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. MDPI.
  • Olegário, T.A. et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. PubMed Central.
  • Kumar, A. et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Heterocyclic Chemistry, 54(2), 795-810. Available at: [Link]

  • Olegário, T.A. et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. ResearchGate.
  • Olegário, T.A. et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. PubMed. Available at: [Link]

Sources

A Framework for Benchmarking 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic Acid Against Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive framework for the preclinical benchmarking of a novel investigational compound, 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid. The strategic evaluation detailed herein is designed for researchers, scientists, and drug development professionals, providing a robust methodology to elucidate the compound's therapeutic potential by comparing its performance against established drugs. This document emphasizes scientific integrity, offering detailed experimental protocols and the causal reasoning behind the proposed experimental design.

The quinoline-4-carboxylic acid scaffold is a well-established pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antiproliferative, and antimicrobial effects.[1] The specific substitutions on the quinoline ring of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid—a chlorine atom at the 6-position and a hydroxyphenyl group at the 2-position—suggest a strong potential for potent and selective biological activity. This guide outlines a dual-pronged benchmarking strategy to investigate its potential as both an anti-inflammatory and an antiproliferative agent.

Selection of Benchmark Drugs: Establishing a Gold Standard for Comparison

To rigorously assess the therapeutic potential of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, it is imperative to select appropriate benchmark drugs that are considered standards of care in their respective indications.

  • For Anti-Inflammatory Activity: Indomethacin

    Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), is selected as the benchmark for evaluating anti-inflammatory efficacy. Its well-characterized mechanism of action, involving the inhibition of cyclooxygenase (COX) enzymes, and its extensive use in both preclinical and clinical settings provide a robust baseline for comparison. Several studies have successfully utilized Indomethacin as a comparator for novel quinoline-based anti-inflammatory agents.[1]

  • For Antiproliferative Activity: Cisplatin

    Cisplatin is a cornerstone of cancer chemotherapy, exerting its cytotoxic effects through the formation of DNA adducts, which ultimately triggers apoptosis. Its broad efficacy against a range of solid tumors makes it an ideal benchmark for assessing the antiproliferative potential of novel compounds. The antiproliferative activities of numerous quinoline derivatives have been evaluated in comparison to Cisplatin, establishing a precedent for this choice.[2]

Experimental Protocols for Comparative Analysis

The following protocols are designed to provide a quantitative comparison of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid with the selected benchmark drugs.

Assessment of Antiproliferative Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid and Cisplatin against a panel of human cancer cell lines.

Experimental Workflow:

MTT_Workflow A Cell Seeding (e.g., MCF-7, A549) B Overnight Incubation (37°C, 5% CO2) A->B C Compound Treatment (Test & Benchmark Drugs) B->C D Incubation (e.g., 48 hours) C->D E Addition of MTT Reagent D->E F Incubation (2-4 hours) E->F G Solubilization of Formazan (DMSO) F->G H Absorbance Measurement (570 nm) G->H I Data Analysis (IC50 Calculation) H->I

Caption: Workflow for the MTT-based cell viability assay.

Step-by-Step Methodology:

  • Cell Culture and Seeding: Human breast cancer (MCF-7) and lung cancer (A549) cell lines will be cultured in appropriate media. Cells will be seeded into 96-well plates at a density of 5,000 cells per well and incubated overnight to allow for attachment.

  • Compound Preparation and Treatment: Stock solutions of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid and Cisplatin will be prepared in dimethyl sulfoxide (DMSO). A series of dilutions will be prepared in culture medium to achieve a range of final concentrations. The culture medium will be replaced with the compound-containing medium, and the plates will be incubated for 48 hours.

  • MTT Addition and Incubation: After the treatment period, MTT solution (5 mg/mL in PBS) will be added to each well, and the plates will be incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading: The medium containing MTT will be removed, and DMSO will be added to each well to dissolve the formazan crystals. The absorbance will be measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability will be calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, will be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation:

CompoundCell LineIC50 (µM)
6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acidMCF-7Experimental Value
A549Experimental Value
CisplatinMCF-7Experimental Value
A549Experimental Value
Assessment of Anti-Inflammatory Activity: Nitric Oxide Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a key indicator of an anti-inflammatory response.

Objective: To determine and compare the IC50 of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid and Indomethacin for the inhibition of NO production in RAW 264.7 macrophages.

Experimental Workflow:

NO_Assay_Workflow A Seeding of RAW 264.7 Cells B Overnight Incubation A->B C Pre-treatment with Compounds B->C D LPS Stimulation (e.g., 1 µg/mL) C->D E Incubation (24 hours) D->E F Collection of Supernatant E->F G Griess Reagent Addition F->G H Incubation (10 minutes) G->H I Absorbance Measurement (540 nm) H->I J Data Analysis (IC50 Calculation) I->J

Caption: Workflow for the nitric oxide inhibition assay.

Step-by-Step Methodology:

  • Cell Culture and Seeding: RAW 264.7 murine macrophage cells will be cultured and seeded into 96-well plates at a density of 5 x 10^4 cells per well and incubated overnight.

  • Compound Treatment and LPS Stimulation: Cells will be pre-treated with various concentrations of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid or Indomethacin for 1 hour. Subsequently, cells will be stimulated with LPS (1 µg/mL) to induce an inflammatory response and incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatants will be measured using the Griess reagent. An equal volume of supernatant and Griess reagent will be mixed and incubated for 10 minutes at room temperature.

  • Absorbance Reading and Data Analysis: The absorbance will be measured at 540 nm. A standard curve will be generated using known concentrations of sodium nitrite. The percentage of NO inhibition will be calculated relative to LPS-stimulated cells without compound treatment. The IC50 value will be determined from the dose-response curve.

Data Presentation:

CompoundIC50 for NO Inhibition (µM)
6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acidExperimental Value
IndomethacinExperimental Value

Elucidation of Potential Mechanisms of Action: Signaling Pathway Analysis

Understanding the molecular pathways through which 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid exerts its effects is crucial for its development as a therapeutic agent. Based on the known activities of quinoline derivatives, the following signaling pathways are proposed as primary targets for investigation.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[3] Its activation leads to the transcription of numerous pro-inflammatory genes. Many anti-inflammatory compounds, including some quinolines, act by inhibiting this pathway.[4]

Proposed Investigation: Western blot analysis can be employed to assess the effect of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid on the phosphorylation of key proteins in the NF-κB pathway, such as IκBα and the p65 subunit of NF-κB, in LPS-stimulated RAW 264.7 cells.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory Gene Transcription Nucleus->Gene Transcription Activation

Caption: The canonical NF-κB signaling pathway.

MAPK/ERK Signaling Pathway in Cancer

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is frequently dysregulated in cancer and plays a critical role in cell proliferation, survival, and differentiation.[5] Inhibition of this pathway is a key strategy in cancer therapy.

Proposed Investigation: The impact of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid on the phosphorylation status of MEK and ERK in cancer cell lines (e.g., MCF-7, A549) can be determined by Western blotting to assess its potential to modulate this critical oncogenic pathway.

MAPK_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation

Sources

A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Substituted Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline-4-Carboxylic Acid Scaffold as a Privileged Structure in Oncology

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. Within this class, quinoline-4-carboxylic acids have emerged as a particularly promising scaffold for the development of novel anticancer agents.[1][2] Their planar structure allows for intercalation into DNA, while the carboxylic acid moiety can participate in crucial hydrogen bonding interactions within enzyme active sites. This guide provides a comparative analysis of the cytotoxic effects of variously substituted quinoline-4-carboxylic acids, delving into the structure-activity relationships (SAR) that govern their potency and selectivity. We will explore the mechanistic underpinnings of their action and provide a detailed, field-proven protocol for assessing their cytotoxic potential.

Structure-Activity Relationship (SAR): Decoding the Cytotoxic Contribution of Substituents

The cytotoxic profile of quinoline-4-carboxylic acids is exquisitely sensitive to the nature and position of substituents on the quinoline core. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective anticancer drug candidates.

The Critical Role of the C2 Position

Substitutions at the C2 position have a profound impact on cytotoxicity. Studies have consistently shown that the presence of a bulky, hydrophobic group at this position is often necessary for potent anticancer activity.[1][3] This is exemplified in the case of dihydroorotate dehydrogenase (DHODH) inhibitors, where a large aryl group at C2 is crucial for fitting into the enzyme's hydrophobic pocket.[1][3][4][5] For instance, analogs with a substituted pyridine or a 2'-fluoro-1,1'-biphenyl-4-yl group at the C2 position exhibit potent DHODH inhibition.[1][4][5] The lipophilicity of the C2-aryl substituent has also been shown to correlate with general cytotoxic effects, with more lipophilic molecules generally exhibiting greater activity.[1]

The Indispensable Carboxylic Acid at C4

The carboxylic acid group at the C4 position is a key pharmacophoric feature, often essential for biological activity.[3] It is believed to form critical salt bridges or hydrogen bonds with key amino acid residues in the active sites of target enzymes.[1][3] For DHODH inhibitors, this carboxylic acid moiety is strictly required for activity.[3]

Modulating Activity through the Benzo Ring (C5-C8)

Substitutions on the benzo portion of the quinoline ring provide a means to fine-tune the electronic and steric properties of the molecule, thereby influencing its cytotoxic profile. For example, the introduction of a fluoro group at the C6 position, as seen in the potent DHODH inhibitor brequinar, significantly enhances activity.[3] Other substitutions, such as chloro and methoxy groups, have also been explored. For instance, 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid has demonstrated a significant reduction in the cellular growth of breast cancer cells (MCF-7).[6]

The Impact of Linkers and Side Chains

The introduction of linkers and side chains, often attached to the core scaffold, can dramatically alter the cytotoxic mechanism and potency. For example, novel quinoline-based hydroxamic acid derivatives incorporating a linker have been shown to exhibit significantly improved cytotoxicity and pan-histone deacetylase (HDAC) inhibitory activity in human colon cancer cells (HCT116).[7] The cytotoxicity of these linker-containing compounds was notably higher than their counterparts lacking a linker.[7]

Comparative Cytotoxicity Data

The following tables summarize the cytotoxic activity of various substituted quinoline-4-carboxylic acids against different cancer cell lines, as reported in the literature. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.

Table 1: IC50 Values of 2-Substituted Quinoline-4-Carboxylic Acids as DHODH Inhibitors

Compound ID2-SubstituentDHODH IC₅₀ (µM)HCT-116 IC₅₀ (µM)MIA PaCa-2 IC₅₀ (µM)Reference
Brequinar analog2'-Fluoro-1,1'-biphenyl-4-yl0.250 ± 0.11--[1]
41Substituted pyridine0.0097 ± 0.0014--[1][4][5]
43Substituted pyridine0.0262 ± 0.0018--[1][4][5]

Table 2: Cytotoxic Activity of Various Quinoline Derivatives

CompoundSubstitution PatternCancer Cell LineIC50 (µM)Reference
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j)6-Chloro, 2-(4-hydroxy-3-methoxyphenyl)MCF-7 (Breast)Displayed 82.9% reduction in cellular growth[6]
Compound 13bLinker-containing hydroxamic acid derivativeHCT116 (Colon)1.76[7]
HTI 214-substituted quinoline-High cytotoxicity[8]
HTI 224-substituted quinoline-High cytotoxicity[8]
Molecule P62-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivativeMLLr leukemic cell lines0.87 - 1.90[9]

Mechanistic Insights into Cytotoxicity

The cytotoxic effects of substituted quinoline-4-carboxylic acids are mediated through various mechanisms of action.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A primary and well-studied mechanism is the inhibition of DHODH, the fourth enzyme in the de novo pyrimidine biosynthetic pathway.[3] By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby leading to cell cycle arrest and inhibition of cell proliferation.[4][5]

Histone Deacetylase (HDAC) Inhibition

Certain quinoline-4-carboxylic acid derivatives, particularly those incorporating a zinc-binding group like a hydroxamic acid, function as HDAC inhibitors.[1][7] HDACs play a crucial role in regulating gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, ultimately inducing apoptosis and cell cycle arrest.

Induction of Apoptosis

Many substituted quinolines exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[8] This can be triggered through various signaling pathways, including the dissipation of the mitochondrial transmembrane potential and the generation of reactive oxygen species (ROS).[8] Some derivatives have been shown to induce caspase-dependent apoptosis.[8]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[10][11][12]

Principle

Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10][11] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5.0 x 10³ cells per well.[13]

    • Incubate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline-4-carboxylic acid derivatives in the appropriate cell culture medium.

    • Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions.[10]

    • Include a vehicle control (e.g., DMSO) and a no-treatment control.[10]

    • Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the purple formazan solution using a microplate reader at a wavelength of 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[10]

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams provide a visual representation of the structure-activity relationships and the experimental workflow.

SAR_Quinoline cluster_substituents Key Substitution Points Quinoline Quinoline-4-Carboxylic Acid Core C2 C2 Position (Bulky, Hydrophobic Groups) Quinoline->C2 Influences Potency C4 C4 Position (Carboxylic Acid - Essential) Quinoline->C4 Critical for Activity Benzo Benzo Ring (C5-C8) (Fine-tuning Activity) Quinoline->Benzo Modulates Profile Linker Linkers/Side Chains (Altering Mechanism) Quinoline->Linker Diversifies Function

Caption: Structure-Activity Relationship of Substituted Quinoline-4-Carboxylic Acids.

MTT_Workflow start Start cell_seeding 1. Seed Cells in 96-well Plate start->cell_seeding overnight_incubation 2. Incubate Overnight cell_seeding->overnight_incubation compound_treatment 3. Treat with Quinoline Derivatives overnight_incubation->compound_treatment incubation_period 4. Incubate for 24-72h compound_treatment->incubation_period mtt_addition 5. Add MTT Reagent incubation_period->mtt_addition formazan_incubation 6. Incubate for 2-4h mtt_addition->formazan_incubation solubilization 7. Solubilize Formazan Crystals formazan_incubation->solubilization read_absorbance 8. Measure Absorbance at 570 nm solubilization->read_absorbance data_analysis 9. Calculate % Viability & IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Directions

Substituted quinoline-4-carboxylic acids represent a versatile and highly tunable scaffold for the development of novel cytotoxic agents. The comparative analysis presented in this guide highlights the critical role of specific substitutions in dictating their potency and mechanism of action. A thorough understanding of these structure-activity relationships, coupled with robust and reproducible experimental validation, is essential for advancing these promising compounds through the drug discovery pipeline. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds and exploring their efficacy in more complex in vivo models of cancer.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids.
  • ResearchGate. (n.d.).
  • Mosaffa, F., Hadizadeh, F., Fathi, F., Eslami Nasab, Z., Pourzahed, T., Aboutorabzade, S. M., & Ghodsi, R. (n.d.). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. PMC.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019, August 13). NIH.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
  • Chen, S. F., Papp, L. M., Ardecky, R. J., Rao, G. V., Hesson, D. P., Forbes, M., & Dexter, D. L. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709–714.
  • Cuthbertson, C. R., Miyata, Y., Tamura, S., Petrunak, E. M., Stuckey, J. A., Han, Y., He, M., Sun, D., & Showalter, H. D. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4499–4514.
  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020, June 1). Bioorganic & Medicinal Chemistry, 28(11), 115511.
  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjug
  • Madak, J. T. (n.d.).
  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022, March 29). Frontiers.
  • ResearchGate. (n.d.).
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024, July 12). RSC Publishing.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018, May 4).
  • ResearchGate. (2017, March 19).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The fundamental principle guiding this protocol is that any substance with unknown toxicological properties should be treated as hazardous.[2][3] This approach aligns with the Occupational Safety and Health Administration's (OSHA) Laboratory Standard, which mandates the development of a Chemical Hygiene Plan (CHP) to protect workers from chemical hazards.[4]

Hazard Assessment and Initial Considerations

6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid is a complex organic molecule. Its proper handling and disposal require an understanding of the risks associated with its constituent functional groups.

  • Halogenated Quinolines: This class of compounds can be toxic and persistent in the environment. Halogenated waste is specifically regulated and must be segregated from non-halogenated waste streams due to the production of harmful byproducts like hydrogen chloride during improper incineration.[5][6][7]

  • Phenolic Compounds: Phenols are toxic and can be absorbed through the skin. They are also environmental pollutants.[8] Disposal of phenol-containing waste requires special consideration, often involving incineration at a licensed facility.[9][10]

  • Carboxylic Acids: While many simple carboxylic acids can be neutralized and disposed of via sanitary sewers if local regulations permit, this is not advisable for complex, substituted, and potentially toxic molecules.[11][12] The presence of the chloro- and phenyl- substituents increases the likelihood of toxicity and environmental persistence.

Given these characteristics, 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid must be disposed of as hazardous chemical waste . Do not dispose of this compound down the drain under any circumstances.[5][13][14]

Personal Protective Equipment (PPE) and Safety Measures

Before handling the compound for any purpose, including disposal, all personnel must be equipped with the appropriate PPE. This is a mandatory requirement under OSHA's standards for personal protection.[15]

PPE CategorySpecificationRationale
Eye and Face ANSI Z87.1-compliant safety goggles or safety glasses with side shields. A face shield should be worn over goggles.Protects against splashes of the chemical or its solutions, which are likely to be irritating to the eyes, a common hazard for quinoline and carboxylic acid derivatives.[16][17][18][19][20]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after handling.Prevents skin contact. Phenolic compounds can be readily absorbed through the skin, and halogenated organics can cause irritation.[16]
Body Protection A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a certified chemical fume hood.Minimizes inhalation of any dust or aerosols, which may cause respiratory irritation.[16][17][18][20][21]

Spill Management Protocol

Accidental spills must be managed immediately to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory.

  • Contain: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[10] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, leak-proof container.

  • Decontaminate: Clean the affected area with an appropriate solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • Dispose: The container with the absorbed spill material must be sealed, labeled as "Hazardous Waste," and disposed of according to the procedures in Section 4.

Step-by-Step Disposal Procedure

The disposal of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid must follow the "cradle-to-grave" principles of the Resource Conservation and Recovery Act (RCRA).[14][22]

Step 1: Waste Identification and Segregation

Proper segregation is the most critical step in laboratory waste management to ensure safety and compliance.

  • Designate as Halogenated Organic Waste: Due to the chlorine atom, this compound must be categorized as halogenated organic waste .[6][7]

  • Maintain Segregation: Never mix this waste with non-halogenated solvents, acids, bases, or oxidizers.[13][23] Mixing waste streams can lead to dangerous chemical reactions and significantly increases disposal costs.[23]

Step 2: Waste Container Selection and Labeling
  • Container Selection: Use a designated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) or glass containers with secure, screw-top lids are appropriate.[14][24] The container must be in good condition, free of cracks or residue.

  • Labeling: Label the container before adding any waste. The label must be clear and legible, including:

    • The words "Hazardous Waste".[13]

    • The full chemical name: "Waste 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid". Avoid formulas or abbreviations.[13]

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The name and location of the generating laboratory.[13]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories are permitted to accumulate hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[13][25]

  • Location: The SAA must be under the control of laboratory personnel, such as a designated area within a chemical fume hood or a labeled secondary containment tray on a workbench.[13][24]

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.[6][7]

    • Do not fill the container beyond 90% of its capacity to allow for expansion.[24]

    • Store the container in a secondary containment bin to prevent spills.

  • Time and Quantity Limits:

    • A partially filled, properly labeled container can remain in the SAA for up to one year.[13]

    • Once a container is full, it must be moved to the central accumulation area within three days.[13]

The following diagram illustrates the decision-making process for proper waste segregation.

G start Generated Waste: 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid is_halogenated Does it contain F, Cl, Br, or I? start->is_halogenated halogenated_waste Halogenated Organic Waste Stream is_halogenated->halogenated_waste  Yes non_halogenated_waste Non-Halogenated Organic Waste Stream is_halogenated->non_halogenated_waste  No label_store Label Container & Store in SAA halogenated_waste->label_store final_disposal Licensed Hazardous Waste Facility (Incineration) label_store->final_disposal

Caption: Waste segregation workflow for the target compound.

Step 4: Final Disposal
  • Contact EHS: Arrange for pickup of the full waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[22][26]

  • Professional Disposal: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and safest method for destroying halogenated organic compounds is high-temperature incineration.[9][10][12] This process ensures the complete destruction of the molecule, preventing its release into the environment.

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, upholding the highest standards of laboratory safety and stewardship.

References

  • Occupational Safety and Health Administration. (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories. (29 CFR 1910.1450). Retrieved from [Link]

  • Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratories - Standards. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan. OSHA FactSheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • ResearchGate. (2015). How can I dispose phenol?. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How Do You Dispose Of Phenol Safely?. YouTube. Retrieved from [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • PubMed Central. (n.d.). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Retrieved from [Link]

  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]

  • MDPI. (n.d.). An Overview of Recycling Phenolic Resin. Retrieved from [Link]

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • YouTube. (2022). Removal of toxic phenol from wastewater using low-cost adsorbents. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Otto Chemie Pvt. Ltd. (n.d.). 6-Chloro-4-hydroxyquinoline-3-carboxylic acid, 98%. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

Sources

Operational Safety Guide: Personal Protective Equipment for Handling 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid. As a member of the quinoline carboxylic acid family, this compound and its structural analogs warrant careful handling to mitigate risks of dermal, ocular, and respiratory exposure.[1][2][3][4][5][6] This guide is designed to empower researchers, scientists, and drug development professionals with the field-proven insights necessary for safe and effective laboratory operations.

Hazard Assessment and Risk Mitigation

  • Inhalation: Airborne dust particles of the solid compound.

  • Dermal Contact: Direct skin contact with the solid or solutions.

  • Ocular Contact: Accidental splashes of solutions or contact with airborne powder.

The cornerstone of our safety strategy is a multi-layered approach that prioritizes engineering controls, supplemented by a robust Personal Protective Equipment (PPE) protocol. All operations involving this compound in its powdered form must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a system designed to provide a reliable barrier against identified hazards. The following table outlines the minimum required PPE for handling 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid.

PPE ItemSpecificationCausality and RationaleProtection Level
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 certified)Standard safety glasses do not provide a seal and are inadequate.[7] Goggles are essential to protect against fine particulates and accidental splashes from all angles.[1][8][9]Primary
Face ShieldTo be worn over chemical splash goggles.Provides a secondary barrier protecting the entire face during procedures with a high risk of splashing, such as transferring large volumes or preparing concentrated stock solutions.[7][10]
Hand Protection Nitrile or Neoprene GlovesThese materials provide an effective barrier against skin contact with powdered organic acids and are resistant to a wide range of laboratory solvents.[1][10][11] Always inspect gloves for degradation or punctures before use.[1][2] Double-gloving is recommended when handling potent compounds.[10]Primary
Body Protection Laboratory CoatProtects skin and personal clothing from contamination during routine handling.[1][9]Primary
Chemical-Resistant ApronWorn over the laboratory coat.Recommended when handling larger quantities (>10g) or when there is a significant risk of splashes that could saturate a lab coat.[1]
Respiratory Protection N95 (or higher) Particulate RespiratorRequired for weighing or transferring the solid compound if a chemical fume hood is not available or its function is compromised. This prevents the inhalation of fine dust particles.[1][10]Task-Dependent
Air-Purifying Respirator with Organic Vapor CartridgesNecessary when handling volatile solutions of the compound, especially if heating is involved or ventilation is insufficient.Task-Dependent

Procedural Workflow for Safe Handling

A disciplined, step-by-step approach is critical to ensuring safety and experimental integrity.

Step 1: Preparation and Area Setup

  • Ensure a chemical fume hood is certified and functioning correctly.

  • Clear the workspace of all non-essential items.

  • Prepare all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood.

  • Locate the appropriate, clearly labeled halogenated waste container.

Step 2: Donning PPE

  • The sequence is critical to prevent cross-contamination.

    • Don Laboratory Coat and/or Chemical-Resistant Apron.

    • Don Respiratory Protection (if required by your task-specific risk assessment).

    • Don Chemical Splash Goggles and Face Shield (if required).

    • Don Gloves (pull cuffs over the sleeves of the lab coat).

Step 3: Handling the Compound

  • Weighing/Transferring Solid: Conduct all transfers of the powdered compound deep within the chemical fume hood to contain any airborne particles. Use a light touch to minimize dust generation.

  • Preparing Solutions: Add the solid compound slowly to the solvent to avoid splashing. If the solvent is volatile, ensure the fume hood sash is at the appropriate height.

Step 4: Decontamination and Doffing PPE

  • This process is the reverse of donning and is equally important for preventing exposure.

    • Decontaminate all surfaces and glassware.

    • Remove outer gloves (if double-gloved).

    • Remove Face Shield and Goggles.

    • Remove Laboratory Coat/Apron.

    • Remove inner gloves.

    • Wash hands thoroughly with soap and water.

Step 5: Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[5][6]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][5] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[2][12]

  • Spill: Alert colleagues and evacuate the immediate area. For a small spill of solid material, gently cover with an absorbent material and clean using appropriate spill kit procedures, wearing full PPE.

Operational and Disposal Plan

Proper disposal is a legal and ethical requirement to protect personnel and the environment.

Classification: 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid is a halogenated organic compound .[13] It must be segregated from non-halogenated waste streams.

Disposal Protocol:

  • Solid Waste: All disposable items contaminated with the compound (e.g., gloves, weigh boats, paper towels, contaminated absorbent material) must be placed in a designated, sealed, and clearly labeled "Halogenated Organic Solid Waste" container.

  • Liquid Waste: All solutions containing the compound must be collected in a compatible, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.[14][15] Do not mix with other waste streams like acids, bases, or non-halogenated solvents.[13][16]

  • Container Management: Waste containers must be kept closed except when actively adding waste.[15] Store waste containers in a designated secondary containment area away from incompatible materials.[14]

  • Regulatory Compliance: Do not dispose of this chemical down the drain or allow it to evaporate in the fume hood.[14][16] Follow all local, state, and federal regulations for hazardous waste disposal.

Visual Workflow Diagram

The following diagram illustrates the decision-making and operational flow for safely handling 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid.

PPE_Workflow cluster_prep Phase 1: Preparation cluster_ppe Phase 2: PPE Selection & Donning cluster_ops Phase 3: Operation & Disposal cluster_post Phase 4: Post-Operation A 1. Hazard Assessment (Skin, Eye, Respiratory Irritant) B 2. Select Engineering Controls (Chemical Fume Hood is Mandatory) A->B C 3. Select Core PPE (Goggles, Nitrile Gloves, Lab Coat) B->C D 4. Assess Task-Specific Risk C->D E Weighing Solid: Add N95 Respirator D->E Powder? F Large Volume/Splash Risk: Add Face Shield & Apron D->F Splash? G 5. Don PPE in Correct Sequence E->G F->G H 6. Perform Handling Procedure (Inside Fume Hood) G->H I 7. Segregate Waste (Halogenated Organic Waste Only) H->I J 8. Decontaminate Workspace I->J K 9. Doff PPE in Correct Sequence J->K L 10. Wash Hands Thoroughly K->L

Caption: A step-by-step workflow for safe handling from preparation to disposal.

References

  • BenchChem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • On-Demand Chemical Shop. (2025, September 24). Protective Equipment for Chemical Researchers: Essential Lab.
  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
  • Bucknell University. (2016, April 15). Hazardous Waste Segregation.
  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from Washington State University Environmental Health & Safety website.
  • Henderson, T. J. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager Magazine.
  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign website.
  • Cornell University. (n.d.). 7.2 Organic Solvents. Retrieved from Cornell University Environmental Health and Safety website.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Westlab. (2017, August 2). Personal Protective Equipment (PPE) in the Laboratory.
  • University of California, Santa Barbara. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from Environmental Health and Safety, UC Santa Barbara website.
  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet for 1,4-Dihydro-4-oxopyridine-2,6-dicarboxylic acid.
  • Echemi. (n.d.). 6-CHLORO-2-HYDROXY-QUINOLINE-4-CARBOXYLIC ACID Safety Data Sheets.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet for Quinoline.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet for 2-Hydroxyquinoline.
  • TCI Chemicals. (2025, May 8). Safety Data Sheet for 2-Chloroquinoline-4-carboxylic Acid.
  • Cayman Chemical. (2025, July 2). Safety Data Sheet for Quinolinic Acid.
  • Echemi. (n.d.). 6-CHLORO-2-(4-CHLOROPHENYL)-4-QUINOLINE CARBOXYLIC ACID Safety Data Sheets.
  • ChemicalBook. (2025, July 26). Safety Data Sheet for 6-CHLORO-4-HYDROXYQUINOLINE.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet for Quinoline-3-carboxylic acid.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from Health and Safety Authority website.
  • Google Patents. (n.d.). US5385900A - Quinoline carboxylic acid derivatives.
  • Al-Ostath, O. A., et al. (n.d.).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.